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4-(Piperidine-1-sulfonyl)benzaldehyde Documentation Hub

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  • Product: 4-(Piperidine-1-sulfonyl)benzaldehyde
  • CAS: 741705-00-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermodynamic Stability of Piperidine-Sulfonyl Derivatives

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] When functionalized with a sulfonyl group to form a piperidine-sulfonamide, the resulting sca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] When functionalized with a sulfonyl group to form a piperidine-sulfonamide, the resulting scaffold presents unique challenges and opportunities in drug design. The thermodynamic stability of these derivatives, dictated by a subtle interplay of steric and stereoelectronic forces, is a critical determinant of their three-dimensional conformation. This conformation, in turn, governs molecular recognition, biological activity, and pharmacokinetic properties. This guide provides an in-depth analysis of the factors controlling the thermodynamic stability of piperidine-sulfonyl derivatives, offering both theoretical grounding and practical methodologies for its assessment. We will explore the fundamental principles of piperidine conformational analysis, the profound influence of the N-sulfonyl group, and the experimental and computational workflows used to predict and validate the most stable molecular shapes.

Introduction: The Central Role of Piperidine-Sulfonyl Scaffolds

The piperidine motif is a ubiquitous scaffold in a wide array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to adopt well-defined three-dimensional structures that can effectively present substituents for interaction with biological targets. When the piperidine nitrogen is incorporated into a sulfonamide linkage (R-SO2-N), the resulting derivatives gain access to a rich pharmacological space. Sulfonamides themselves are a critical class of functional groups in medicine, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4]

The fusion of these two key pharmacophores creates molecules whose biological function is intimately tied to their thermodynamic stability. The most stable conformation of a piperidine-sulfonyl derivative dictates its ground-state shape in solution, which is the conformation that a drug receptor is most likely to encounter. Therefore, a comprehensive understanding of the forces that stabilize or destabilize different conformations is paramount for rational drug design and development.

Foundational Concepts: Piperidine Conformational Dynamics

To appreciate the complexities of piperidine-sulfonyl derivatives, one must first grasp the conformational basics of the parent piperidine ring.

  • Chair Conformation : To minimize angular and torsional strain, the piperidine ring predominantly adopts a low-energy chair conformation.[1]

  • Ring Inversion : This chair conformation is not static but undergoes rapid interconversion with an alternative chair form, a process known as ring inversion. During this "ring flip," axial substituents become equatorial, and vice versa.[1]

  • Axial vs. Equatorial : Substituents on the ring can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the "equator" of the ring). Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens.

  • A-Values : The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value."[1] This value represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.[1]

SubstituentApproximate A-value (kcal/mol)Predominant Position
-CH31.7Equatorial
-OH0.6 - 1.0Equatorial
-Ph3.0Equatorial
-C(CH3)3>4.5Strongly Equatorial

Table 1: Representative A-values for common substituents on a cyclohexane ring, which provide a useful approximation for piperidine.

The N-Sulfonyl Group: A Powerful Conformational Controller

Attaching a sulfonyl group directly to the piperidine nitrogen introduces powerful steric and electronic effects that profoundly influence the ring's conformational equilibrium.

Stereoelectronic Effects

Stereoelectronic effects are orbital-based interactions that dictate molecular geometry and stability. In N-sulfonyl piperidines, the most significant of these is the anomeric effect.

  • The Anomeric Effect : This effect describes a stabilizing interaction where a lone pair of electrons on a heteroatom (in this case, the piperidine nitrogen) donates electron density into an adjacent anti-bonding (σ) orbital.[5][6] In N-sulfonyl piperidines, a key interaction is the donation from the nitrogen lone pair (nN) into the anti-bonding orbital of an adjacent sulfur-oxygen bond (σS-O).[7] This nN → σ*S-O interaction is stereoelectronically favorable and can stabilize conformations that might otherwise be disfavored by sterics. This effect is crucial for understanding the unique conformational properties of sulfonamides and sulfamides.[7]

Anomeric_Effect cluster_piperidine N-Sulfonylpiperidine N N C1 C N->C1 S S N->S C2 C C1->C2 O1 O S->O1 O2 O S->O2 R R S->R n_N n (N) sigma_star σ* (S-O) n_N->sigma_star Stabilizing Donation

Caption: The anomeric effect in N-sulfonylpiperidines.

Steric Effects

The steric bulk of the substituent on the sulfonyl group (the 'R' in R-SO2-) plays a significant role. Large, bulky R groups will create their own set of steric clashes, influencing not only the piperidine ring conformation but also the rotational preference around the N-S bond. This can lead to a complex energetic landscape with multiple stable conformers that must be considered.

Modulating Factors: A Multi-Parameter Equation

The thermodynamic stability of a given piperidine-sulfonyl derivative is not determined by a single factor but by the sum of several competing and cooperating influences.

  • Ring Substituents : The position and stereochemistry of other substituents on the piperidine ring are critical.[1] An axial methyl group at C2, for instance, will have a different energetic cost than one at C4 due to its proximity to the N-sulfonyl group. These interactions must be evaluated on a case-by-case basis.

  • Solvent Effects : The polarity of the solvent can influence conformational equilibrium.[8] Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents will favor those with smaller dipoles. This is a critical consideration when comparing solid-state data (like X-ray crystallography) with solution-phase data (from NMR).[8]

  • Hydrogen Bonding : If the sulfonamide is primary (R-SO2-NH-) or secondary, or if other hydrogen bond donors/acceptors are present on the molecule, intramolecular hydrogen bonding can lock the molecule into a specific conformation, adding a significant stabilizing energetic contribution.

Methodologies for Stability Assessment: A Validated Workflow

A comprehensive analysis of thermodynamic stability requires a multi-pronged approach, combining experimental techniques with computational modeling.[1] This synergy provides a self-validating system where computational predictions can be confirmed by experimental data, and experimental results can be rationalized through computational insights.[8][9]

Workflow cluster_comp Computational Workflow cluster_exp Experimental Workflow start Define Piperidine-Sulfonyl Derivative comp_chem Computational Modeling start->comp_chem exp_val Experimental Validation start->exp_val conf_search 1. Conformational Search (MM) comp_chem->conf_search synthesis 1. Synthesis & Purification exp_val->synthesis analysis Data Synthesis & Stability Assessment end Final Conformational Model analysis->end dft_opt 2. DFT Optimization & Energy Calculation conf_search->dft_opt nbo 3. NBO Analysis (Anomeric Effect) dft_opt->nbo nmr_calc 4. NMR Parameter Calculation nbo->nmr_calc nmr_calc->analysis nmr_acq 2. NMR Spectroscopy (1D/2D, VT-NMR) synthesis->nmr_acq nmr_acq->analysis xray 3. X-ray Crystallography (if possible) nmr_acq->xray xray->analysis

Caption: Integrated workflow for conformational stability analysis.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying molecular conformation in solution.[1]

  • Protocol: Variable Temperature NMR (VT-NMR) for ΔG° Determination

    • Sample Preparation : Dissolve 5-10 mg of the purified piperidine-sulfonyl derivative in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8, or DMSO-d6) in a high-quality 5 mm NMR tube. The solvent choice is critical as it can influence the equilibrium.[1]

    • Initial Spectrum : Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to identify signals corresponding to the different conformers.

    • Cooling : Gradually lower the temperature of the NMR probe in steps (e.g., 10 K increments). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

    • Coalescence and Slow Exchange : As the temperature decreases, the rate of ring inversion will slow. Signals from the two chair conformers will broaden, coalesce into a single peak at the coalescence temperature (Tc), and then sharpen into two distinct sets of signals at lower temperatures (the "slow-exchange regime").

    • Integration : In the slow-exchange regime, carefully integrate the corresponding signals for the major (Kmaj) and minor (Kmin) conformers.

    • Calculation : The equilibrium constant (Keq) at each temperature is calculated as Keq = [Major Conformer] / [Minor Conformer] = Kmaj / Kmin. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

  • Other NMR Techniques :

    • Coupling Constants (J-values) : The magnitude of three-bond proton-proton coupling constants (³JHH) can be used with the Karplus equation to estimate dihedral angles, helping to confirm axial or equatorial positions of substituents.

    • Nuclear Overhauser Effect (NOE) : NOESY or ROESY experiments reveal through-space proximity between protons. A strong NOE between a substituent and axial protons on the same face of the ring is a definitive indicator of an axial orientation.[1]

B. Single-Crystal X-ray Crystallography This technique provides an unambiguous, high-resolution structure of the molecule in the solid state.[1] It is the gold standard for determining bond lengths, angles, and the exact conformation adopted in the crystal lattice.[10]

  • Caveat : The solid-state conformation may not be the lowest energy conformation in solution. Crystal packing forces can sometimes trap a higher-energy conformer. Therefore, X-ray data should always be correlated with solution-phase NMR data.

Computational Chemistry Protocols

Computational modeling provides invaluable insight into the relative energies of conformers and helps rationalize experimental findings.[8]

  • Protocol: DFT-Based Conformational Energy Profile

    • Initial Structure Generation : Build the piperidine-sulfonyl derivative in a molecular modeling program.

    • Conformational Search : Perform a conformational search using a computationally inexpensive method like Molecular Mechanics (MMFF94 or similar force fields) to identify a pool of low-energy starting geometries.[11]

    • Geometry Optimization : Take the lowest energy conformers from the MM search and perform full geometry optimizations using a more accurate Quantum Mechanics method. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d,p) or larger is standard practice.[8][12]

    • Frequency Calculation : For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).

    • Relative Energy Calculation : The thermodynamic stability of each conformer relative to the global minimum can be determined by comparing their calculated Gibbs free energies (ΔG).

    • NBO Analysis : To quantify stereoelectronic contributions, a Natural Bond Orbital (NBO) analysis can be performed on the final DFT-optimized geometries. This will calculate the stabilization energy (E(2)) for interactions like the nN → σ*S-O anomeric effect.

MethodInformation ProvidedCausality/Rationale
VT-NMR ΔG°, ΔH°, ΔS° between conformers in solution.Directly measures the thermodynamic parameters of the conformational equilibrium in the relevant phase for biological activity.
X-ray Crystallography Precise solid-state 3D structure.Provides an unambiguous reference structure, though it may be influenced by crystal packing forces.
DFT Calculations Relative Gibbs free energies (ΔG) of conformers.Allows for the prediction of the lowest energy conformer and the energy penalty for adopting other conformations.
NBO Analysis Quantifies orbital interaction energies (e.g., anomeric effect).Deconstructs the overall stability into specific, understandable stereoelectronic contributions, explaining why one conformer is more stable.

Table 2: Summary of key methodologies and their roles in stability assessment.

Conclusion and Outlook

The thermodynamic stability of piperidine-sulfonyl derivatives is a complex but predictable phenomenon governed by a balance of classical steric demands and subtle, yet powerful, stereoelectronic interactions like the anomeric effect. A rigorous assessment of this stability is not merely an academic exercise but a crucial component of modern, structure-based drug design. By employing an integrated workflow of high-field NMR spectroscopy and high-level computational chemistry, researchers can confidently determine the preferred three-dimensional structure of these vital scaffolds. This knowledge enables the design of molecules with optimized conformations for potent and selective target engagement, ultimately leading to the development of safer and more effective medicines. Future work in this area will likely focus on refining computational models to better account for explicit solvent effects and developing novel synthetic methodologies to access conformationally constrained piperidine-sulfonyl derivatives, providing chemists with even greater control over molecular shape and function.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (February 13 2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review (April 23 2025).
  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • The recent progress of sulfonamide in medicinal chemistry. SciSpace.
  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate.
  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
  • Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. PubMed Central.
  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journals.
  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. PMC.
  • Anomeric Effects in Sulfamides. PMC.

Sources

Exploratory

Technical Guide & Safety Data Sheet: 4-(Piperidine-1-sulfonyl)benzaldehyde in Oncology Drug Development

Introduction As a Senior Application Scientist, I approach chemical intermediates not merely as static reagents, but as dynamic structural nodes within a broader pharmacological architecture. 4-(Piperidine-1-sulfonyl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I approach chemical intermediates not merely as static reagents, but as dynamic structural nodes within a broader pharmacological architecture. 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0) is a prime example of such a node. Featuring a versatile electrophilic aldehyde handle and a lipophilic piperidine-sulfonamide tail, this compound is a critical building block in the synthesis of Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors.

This whitepaper synthesizes the physicochemical profiling, stringent safety protocols (MSDS), and field-proven synthetic methodologies for this intermediate, grounding every protocol in causality and scientific integrity.

Part 1: Chemical Identity & Physicochemical Profiling

Before integrating an intermediate into a synthetic pipeline, its physicochemical parameters must be established to predict its behavior in both organic solvents and biological systems. The quantitative data below is sourced from the [1].

PropertyValueScientific Implication
IUPAC Name 4-(piperidin-1-ylsulfonyl)benzaldehydeDefines the core functional structure.
Molecular Weight 253.32 g/mol Optimal low molecular weight for a fragment building block.
Formula C12H15NO3SStandard elemental composition.
XLogP3 1.4Indicates moderate lipophilicity; aids in membrane permeability of downstream drugs.
Topological Polar Surface Area (TPSA) 62.8 ŲWell within the Lipinski limit (<140 Ų), ensuring good oral bioavailability potential.
H-Bond Acceptors / Donors 4 / 0Sulfonyl oxygens act as key H-bond acceptors in target protein binding pockets.
Rotatable Bonds 3Provides necessary conformational flexibility for induced-fit binding.
Part 2: Material Safety Data Sheet (MSDS) & Handling Protocols

Note: The following safety protocols are designed as a self-validating system to ensure both operator safety and reagent integrity.

Section 2.1: Hazard Identification (GHS Classification)

While this specific intermediate is designated for R&D use only, its sulfonamide and benzaldehyde moieties dictate the following classifications:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Section 2.2: Causality-Driven Storage & Handling
  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

    • Causality: Benzaldehydes are highly susceptible to auto-oxidation via radical mechanisms when exposed to atmospheric oxygen, converting to the corresponding benzoic acids. Inert gas blanketing prevents this degradation, ensuring the electrophilic handle remains intact for downstream reductive aminations.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a chemically resistant lab coat. All manipulations involving the precursor sulfonyl chlorides must be conducted within a certified fume hood.

Part 3: Mechanistic Grounding - The NAD+ Salvage Pathway

The primary pharmacological application of 4-(Piperidine-1-sulfonyl)benzaldehyde is the synthesis of Nampt inhibitors. Nampt is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Cancer cells, due to their high metabolic turnover, are disproportionately reliant on this pathway. Inhibiting Nampt depletes NAD+ pools, leading to ATP depletion and selective apoptosis in oncology models such as U251 and HT1080 cell lines, as demonstrated by [2].

NAD_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Cancer Cancer Cell Survival NAD->Cancer Promotes NAMPT Nampt Enzyme NAMPT->NMN Inhibitor Nampt Inhibitor Inhibitor->NAMPT Blocks Apoptosis Cell Death (Apoptosis) Cancer->Apoptosis NAD+ Depletion

Fig 1: NAD+ salvage pathway disrupted by Nampt inhibitors, leading to cancer cell apoptosis.

Part 4: Synthetic Methodology & Protocol Validation

The synthesis of 4-(Piperidine-1-sulfonyl)benzaldehyde relies on the nucleophilic substitution of a sulfonyl chloride by a secondary amine. The following step-by-step protocol is designed for high yield and purity.

Reagents:

  • 4-formylbenzene-1-sulfonyl chloride (818 mg, ~3.7 mmol)

  • Piperidine (394 µL, ~4.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.4 mL, ~8.0 mmol)

  • Chloroform (CHCl₃) (20 mL)

Step-by-Step Protocol:

  • Preparation: Dissolve 818 mg of 4-formylbenzene-1-sulfonyl chloride in 20 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Chloroform is selected as an aprotic solvent to ensure complete dissolution of the sulfonyl chloride while strictly avoiding competitive solvolysis (hydrolysis) that would occur in protic solvents.

  • Base Addition: Add 1.4 mL of DIPEA to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction. If HCl is not neutralized, it will protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

  • Amine Addition: Slowly add 394 µL of piperidine dropwise to the reaction mixture at 0°C, then allow it to warm to room temperature. Stir overnight.

  • Aqueous Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic (chloroform) layer twice with water, followed by a single wash with saturated aqueous sodium chloride (brine).

    • Causality: The water washes remove the DIPEA-HCl salt and any unreacted piperidine. The brine wash pre-dries the organic layer by altering the osmotic pressure, facilitating easier removal of residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield approximately 988 mg of the target compound.

Part 5: Downstream Application in Drug Development

Once synthesized, 4-(Piperidine-1-sulfonyl)benzaldehyde acts as a crucial intermediate. As detailed by [2], the aldehyde group undergoes reductive amination or condensation to append aza-indole or other heterocyclic pharmacophores.

The piperidine-sulfonamide tail is strategically designed to occupy the solvent-exposed channel of the Nampt binding pocket. This structural choice improves both the binding affinity (IC50 < 10 nM) and the in vitro ADME properties (such as microsomal stability and MDCK permeability) of the resulting drug candidates, ultimately leading to robust efficacy in mouse xenograft models.

Workflow Step1 Sulfonylation (4-formylbenzene-1-sulfonyl chloride + Piperidine) Step2 Intermediate Isolation (CAS: 741705-00-0) Step1->Step2 DIPEA, CHCl3 Step3 Reductive Amination (Appending Heterocyclic Pharmacophore) Step2->Step3 Electrophilic Handle Step4 In Vitro Validation (Nampt Biochemical Assay) Step3->Step4 Lead Compound Step5 In Vivo Efficacy (Mouse Xenograft Model) Step4->Step5 IC50 < 10 nM

Fig 2: Workflow from intermediate synthesis to in vivo validation of Nampt inhibitors.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21051090, 4-(Piperidine-1-sulfonyl)benzaldehyde". PubChem. URL:[Link]

  • Zheng, Xiaozhang, et al. "Structure-based discovery of novel amide-containing nicotinamide phosphoribosyltransferase (nampt) inhibitors." Journal of Medicinal Chemistry, vol. 56, no. 16, 2013, pp. 6413-6433. URL:[Link]

Foundational

Sulfonyl-Benzaldehyde Pharmacophores: Dual-Action Scaffolds in Medicinal Chemistry

[1] Executive Summary The sulfonyl-benzaldehyde scaffold represents a privileged structure in medicinal chemistry, characterized by the synergistic combination of a sulfonyl moiety (typically a sulfonamide or sulfone) an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The sulfonyl-benzaldehyde scaffold represents a privileged structure in medicinal chemistry, characterized by the synergistic combination of a sulfonyl moiety (typically a sulfonamide or sulfone) and a reactive benzaldehyde group. This guide analyzes the scaffold's utility as a "dual-warhead" system: the sulfonyl group acts as a robust zinc-binding pharmacophore (essential for Carbonic Anhydrase inhibition), while the aldehyde functionality serves as either a covalent electrophile for lysine targeting or a versatile precursor for bioactive Schiff bases and hydrazones. This document provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological applications of this scaffold in oncology and antimicrobial research.[1]

Chemical Architecture & Synthetic Accessibility[1]

The Dual-Pharmacophore Concept

The core structure, most commonly exemplified by 4-formylbenzenesulfonamide (4-sulfamoylbenzaldehyde), integrates two distinct reactivity profiles:

  • The Sulfonyl/Sulfonamide Tail (

    
    ):  A classic bioisostere for carboxylic acids, providing strong hydrogen bond donor/acceptor properties and high affinity for metalloenzymes (specifically Zinc-containing enzymes).
    
  • The Benzaldehyde Head (

    
    ):  An electrophilic center capable of reversible covalent interactions with nucleophilic amino acid residues (e.g., Lysine 
    
    
    
    -amines) or derivatization into imines, hydrazones, and thiosemicarbazones.
Synthetic Pathways

The synthesis of sulfonyl-benzaldehydes typically proceeds via the oxidation of sulfide precursors or the direct chlorosulfonation of benzaldehyde derivatives.

Protocol A: Synthesis of 4-Formylbenzenesulfonamide

Rationale: This protocol generates the core scaffold from commercially available 4-toluenesulfonamide or via chlorosulfonation.[2] A robust method involves the oxidation of 4-toluenesulfonamide followed by protection/deprotection steps, or direct chlorosulfonation of acetophenone followed by oxidation (though the latter is harsher). A more direct modern approach uses the hydrolysis of 4-cyanobenzenesulfonamide.[2]

Step-by-Step Methodology:

  • Starting Material: 4-Amino-benzenesulfonamide (Sulfanilamide) can be converted, but a more direct route often cited involves 4-carboxybenzenesulfonamide reduction or oxidation of 4-methylbenzenesulfonamide .[2]

  • Oxidation Route (from 4-toluenesulfonamide):

    • Reagents:

      
       (stoichiometric), 
      
      
      
      (buffer), Water.
    • Procedure: Reflux 4-toluenesulfonamide with

      
       to obtain 4-sulfamoylbenzoic acid.[2]
      
    • Reduction: Convert the acid to the acid chloride (

      
      ), then reduce to the aldehyde using Lithium Tri-t-butoxyaluminum Hydride (LTBA) in THF at -78°C.
      
  • Direct Chlorosulfonation (Alternative):

    • Reagents: Benzaldehyde, Chlorosulfonic acid (

      
      ).
      
    • Condition: Heat benzaldehyde with excess chlorosulfonic acid (caution: exothermic).[2] This predominantly yields the meta-isomer (3-formylbenzenesulfonyl chloride) due to the directing effect of the aldehyde. Note: To get the para-isomer, one typically starts with a para-substituted precursor like toluene.

Protocol B: Derivatization to Schiff Bases (Active Pharmacophore) Rationale: The aldehyde is often a "pro-pharmacophore" converted into a Schiff base to improve cellular uptake and DNA binding.

  • Reagents: 4-Formylbenzenesulfonamide (1.0 eq), Substituted Aniline or Hydrazide (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalytic).

  • Procedure: Reflux the mixture in ethanol for 2–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.

Pharmacological Profiles & Mechanisms[1][3][4]

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is the primary driver for CA inhibition. The nitrogen atom of the sulfonamide group coordinates directly to the


 ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Target Isoforms: CA II (glaucoma), CA IX and XII (hypoxic tumors).

  • Mechanism: The benzene ring fits into the hydrophobic pocket of the enzyme. Substituents on the aldehyde side (or its derivatives) interact with the hydrophilic or hydrophobic halves of the active site cleft, conferring isoform selectivity.

Anticancer Activity: The Aldehyde Warhead

Recent literature highlights the potential of benzaldehyde derivatives as Lysine-Targeting Reversible Covalent Inhibitors .

  • Mechanism: The aldehyde carbonyl carbon undergoes nucleophilic attack by the

    
    -amino group of a non-catalytic lysine residue near the ATP-binding pocket of kinases (e.g., ABL kinase). This forms a Schiff base (imine), locking the enzyme in an inactive conformation.
    
  • Reversibility: Unlike acrylamides (irreversible Michael acceptors), the imine bond is reversible, potentially reducing off-target toxicity while maintaining high residence time.

Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing sulfonyl-benzaldehydes with thiosemicarbazides yield compounds with potent activity against S. aureus and M. tuberculosis.[2]

  • Mode of Action: Disruption of bacterial cell wall synthesis and interference with metabolic pathways via chelation of essential metal ions (Fe, Cu) by the azomethine (

    
    ) linkage.
    

Structure-Activity Relationship (SAR) Analysis

Structural RegionModificationEffect on Activity
Sulfonyl Group (

)
Primary Sulfonamide (

)
Essential for CA inhibition (Zn binding).[2] Substitution on N decreases CA activity but may enhance kinase targeting.[2]
Benzene Ring Para-substitutionOptimal for CA active site geometry.[2] Meta-substitution often leads to steric clashes in CA but may be tolerated in kinase pockets.[2]
Aldehyde Moiety (

)
Conversion to Hydrazone (

)
Significantly increases anticancer potency and metabolic stability compared to the free aldehyde.[2]
Aldehyde Moiety (

)
Electron-Withdrawing Groups (EWGs) on RingIncreases electrophilicity of the aldehyde carbon, enhancing covalent Schiff base formation with Lysine.

Visualization of Mechanisms & Workflows

Pharmacophore Interaction Map

This diagram illustrates the dual binding modes: Zinc coordination via the sulfonamide and Lysine covalent bonding via the aldehyde/imine.

PharmacophoreMap Scaffold Sulfonyl-Benzaldehyde Scaffold Sulfonamide Sulfonamide Group (-SO2NH2) Scaffold->Sulfonamide Aldehyde Aldehyde/Imine (-CHO / -CH=N-) Scaffold->Aldehyde Zn Zn(II) Ion (CA Active Site) Sulfonamide->Zn Coordination Bond (CA Inhibition) Lysine Lysine Residue (Kinase Pocket) Aldehyde->Lysine Reversible Covalent (Schiff Base Formation) DNA DNA Minor Groove (Intercalation) Aldehyde->DNA Stacking/Intercalation (If derivatized)

Caption: Dual-action mechanism: Sulfonamide tail coordinates Zinc (CA inhibition) while the Aldehyde head targets Lysine or DNA.[3][4][5][6][7][8][9][10][11][12]

Synthesis Workflow: From Precursor to Active Drug

A flowchart depicting the conversion of sulfonyl chlorides to the aldehyde scaffold and subsequent derivatization.

SynthesisWorkflow Start Start: 4-Toluenesulfonyl Chloride Step1 1. Amination (NH3) Yields: 4-Toluenesulfonamide Start->Step1 Step2 2. Oxidation (KMnO4) Yields: 4-Sulfamoylbenzoic Acid Step1->Step2 Step3 3. Reduction (SOCl2 -> LTBA) Yields: 4-Formylbenzenesulfonamide (The Core Scaffold) Step2->Step3 Branch1 Path A: CA Inhibitors (Tail Approach) Step3->Branch1 Branch2 Path B: Anticancer Agents (Schiff Base Formation) Step3->Branch2 ProductA Elongated Sulfonamides (High CA Selectivity) Branch1->ProductA ProductB Sulfonyl-Hydrazones (Apoptosis Inducers) Branch2->ProductB

Caption: Synthetic route from 4-toluenesulfonyl chloride to the core aldehyde scaffold and its divergent therapeutic applications.

References

  • Supuran, C. T., et al. (2025).[2] Benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. National Institutes of Health (NIH).[2] [Link]

  • Abdoli, M., et al. (2022).[2] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PubMed Central.[2] [Link]

  • Raimondi, M. V., et al. (2023).[2] Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI.[2] [Link]

  • Taunton, J., et al. (2014).[2] Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. PubMed Central.[2] [Link]

  • PubChem Compound Summary. (2025). 4-(Benzenesulfonyl)benzaldehyde.[2] National Center for Biotechnology Information.[2] [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Piperidine-1-sulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known physical and chemical charact...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS No. 741705-00-0). While this compound is a valuable building block in medicinal chemistry and materials science, publicly available, experimentally determined data on its physical properties, such as its melting point, are limited. This guide addresses this gap by not only consolidating the available computed data but also by providing a detailed, field-proven methodology for its empirical determination. The protocols described herein are designed to ensure scientific rigor and data integrity, empowering researchers to confidently characterize this and similar novel compounds.

Introduction and Molecular Overview

4-(Piperidine-1-sulfonyl)benzaldehyde is a bifunctional organic molecule featuring an aromatic aldehyde and a piperidine-1-sulfonamide group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde moiety serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The sulfonamide linkage to the piperidine ring provides a stable, often metabolically robust, structural motif that can be used to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of a lead compound.

The molecular structure is defined by the connection of a piperidine ring to a benzaldehyde moiety via a sulfonyl bridge at the para position of the aromatic ring.

Key Structural Features:

  • Aromatic Aldehyde: A primary site for chemical modification and interaction with biological targets.

  • Sulfonamide Linker: A chemically stable and common pharmacophore.

  • Piperidine Ring: A saturated heterocycle that can influence solubility and receptor binding.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate handling, storage, formulation, and reaction conditions.

Reported and Computed Data

As of the latest literature review, a definitive, experimentally determined melting point for 4-(Piperidine-1-sulfonyl)benzaldehyde has not been published in peer-reviewed journals. However, computational models provide valuable estimates for its key properties. It is crucial to distinguish this compound from the structurally related but distinct molecule, 4-(Piperidin-1-yl)benzaldehyde (CAS 10338-57-5), which lacks the sulfonyl group and has a reported melting point of 61-64 °C. The presence of the electron-withdrawing sulfonyl group in the target compound is expected to significantly influence its crystal lattice energy and thus its melting point.

The following table summarizes the available computed data for 4-(Piperidine-1-sulfonyl)benzaldehyde.

PropertyValueSource
CAS Number 741705-00-0PubChem[1]
Molecular Formula C₁₂H₁₅NO₃SPubChem[1]
Molecular Weight 253.32 g/mol PubChem[1]
IUPAC Name 4-(piperidin-1-ylsulfonyl)benzaldehydePubChem[1]
Appearance Expected to be a white to off-white solid(Analogy)
Solubility Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in water.(Analogy)

Note: The appearance and solubility are expert predictions based on the structure and properties of analogous sulfonamide compounds.

Experimental Protocol: Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting point is a sharp, well-defined temperature, whereas impurities typically depress and broaden the melting range. The following protocol outlines a robust method for determining the melting point range of a novel compound like 4-(Piperidine-1-sulfonyl)benzaldehyde using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample of the compound is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded to define the melting point range.

Materials and Equipment
  • 4-(Piperidine-1-sulfonyl)benzaldehyde sample

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

  • Certified melting point standards (e.g., benzophenone, caffeine)

Step-by-Step Methodology
  • Instrument Calibration (Self-Validation):

    • Causality: Before analyzing the unknown sample, the accuracy of the apparatus must be verified. This ensures the trustworthiness of the obtained data.

    • Procedure: Determine the melting points of at least two certified standards that bracket the expected melting range of the sample. The results should fall within the certified tolerance of the standards. If not, the instrument must be recalibrated according to the manufacturer's instructions.

  • Sample Preparation:

    • Causality: A finely powdered, well-packed sample ensures uniform heat transfer, leading to a sharp and reproducible melting point. Large crystals can lead to inaccurate readings due to inefficient heat conduction.

    • Procedure: Place a small amount of the compound on a clean, dry watch glass. Gently crush the sample into a fine powder using a spatula or a mortar and pestle.

  • Capillary Tube Loading:

    • Causality: The sample height in the capillary is critical. Too much sample will cause a broad melting range due to thermal gradients within the sample.

    • Procedure: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. The final packed sample height should be 2-3 mm.

  • Melting Point Determination:

    • Causality: A two-stage heating process (rapid pre-heating followed by a slow ramp) saves time while ensuring high accuracy around the actual melting point. A slow ramp rate (1-2 °C/min) is essential for allowing the sample and the thermometer to be in thermal equilibrium.

    • Procedure: a. Insert the loaded capillary into the heating block of the apparatus. b. Set a rapid heating ramp (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point. If the expected point is unknown, a preliminary rapid scan is necessary to find an approximate value. c. Once the set temperature is reached, change the ramp rate to a slow 1-2 °C/min. d. Carefully observe the sample through the magnified viewing port. e. Record T1 (Onset): The temperature at which the first drop of liquid appears in the sample. f. Record T2 (Clear Point): The temperature at which the last solid crystal melts and the sample is completely liquid. g. The melting point is reported as the range T1 - T2.

  • Repeat for Reproducibility:

    • Causality: Performing the measurement in triplicate confirms the reproducibility and reliability of the result.

    • Procedure: Repeat the measurement with two additional, freshly prepared samples. The recorded ranges should be in close agreement (typically within 1 °C).

Visualization of Experimental Workflow

The logical flow for the characterization of a novel compound's physical properties can be visualized to ensure a systematic approach.

G cluster_prep Phase 1: Preparation & Calibration cluster_exec Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting start Obtain Pure Sample of 4-(Piperidine-1-sulfonyl)benzaldehyde calibrate Calibrate Melting Point Apparatus with Certified Standards start->calibrate Ensures Accuracy prep_sample Grind Sample to a Fine, Homogeneous Powder calibrate->prep_sample load_cap Load Capillary Tube (2-3 mm height) prep_sample->load_cap Ensures Uniform Heating fast_ramp Rapid Heat Ramp to ~15°C below est. MP load_cap->fast_ramp slow_ramp Slow Heat Ramp (1-2 °C/min) fast_ramp->slow_ramp Ensures Thermal Equilibrium observe Observe & Record Onset (T1) and Clear (T2) Points slow_ramp->observe repeat_exp Repeat Measurement (n=3) observe->repeat_exp analyze Analyze Data for Consistency and Purity repeat_exp->analyze Confirms Reproducibility report Report Melting Point Range (T1-T2) and Physical Appearance analyze->report

Caption: Workflow for Melting Point Determination.

Conclusion

4-(Piperidine-1-sulfonyl)benzaldehyde is a compound of significant interest for synthetic and medicinal chemistry. While its full experimental characterization is not yet widely documented, this guide provides the necessary framework for researchers to fill this knowledge gap. By adhering to the principles of causality and self-validation outlined in the provided protocols, scientists can generate reliable and trustworthy data, not only for this specific molecule but for any novel compound synthesized in the laboratory. This commitment to rigorous experimental practice is the cornerstone of scientific advancement.

References

  • PubChem Compound Summary for CID 21051090, 4-(Piperidine-1-sulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Foundational

Electronic Properties and Reactivity Profiles of Sulfonamide-Substituted Benzaldehydes: A Computational and Synthetic Guide

Executive Summary Sulfonamide-substituted benzaldehydes represent a privileged molecular scaffold at the intersection of medicinal chemistry and materials science. By combining a reactive formyl group with a strongly ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamide-substituted benzaldehydes represent a privileged molecular scaffold at the intersection of medicinal chemistry and materials science. By combining a reactive formyl group with a strongly electron-withdrawing sulfonamide moiety, these molecules exhibit unique electronic properties that drive their utility as non-linear optical (NLO) materials and as critical precursors to bioactive Schiff bases. This technical guide synthesizes current computational methodologies, electronic property mapping, and field-proven synthetic protocols to provide an authoritative framework for researchers and drug development professionals.

Electronic Structure: Causality in Push-Pull Dynamics

The electronic architecture of sulfonamide-substituted benzaldehydes is defined by a highly polarized "push-pull" electron dynamic. Both the formyl (-CHO) and sulfonamide (-SO


NH

) groups are electron-withdrawing; however, their relative positioning (ortho, meta, or para) on the aromatic ring drastically alters the molecular electrostatic potential (MEP) and the frontier molecular orbital (FMO) energies.

Causality of Computational Profiling: To accurately predict the reactivity of these molecules—such as their susceptibility to nucleophilic attack during imine formation—we rely on Density Functional Theory (DFT). DFT provides a highly accurate yet computationally tractable model for mapping electron correlation in conjugated systems[1]. By utilizing hybrid functionals like B3LYP or M06-2X with robust basis sets (e.g., 6-311++G(d,p)), we can calculate global reactivity descriptors without the prohibitive cost of ab initio methods[2]. This theoretical grounding is essential because it directly informs the synthetic conditions required to manipulate the molecule[3].

Workflow A Input Molecular Geometry (Sulfonamide-Benzaldehyde) B DFT Optimization (B3LYP/6-311++G**) A->B C FMO Analysis (HOMO/LUMO Gap) B->C D NBO Analysis (Charge Delocalization) B->D E MEP Mapping (Reactive Sites) B->E

Computational workflow for analyzing electronic properties using Density Functional Theory (DFT).

Quantitative Electronic Parameters

Global reactivity descriptors derived from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies dictate the stability of the molecule. A lower energy gap (


E) indicates higher chemical reactivity and lower kinetic stability, which is highly desirable when synthesizing downstream drug candidates. The table below summarizes representative DFT-derived parameters demonstrating how substitution patterns affect electronic behavior.

Table 1: Representative DFT-Calculated Electronic Properties (B3LYP/6-311++G(d,p))

Substitution PatternHOMO (eV)LUMO (eV)Energy Gap (

E, eV)
Chemical Hardness (

, eV)
Electrophilicity Index (

, eV)
Ortho-substituted-6.85-2.454.402.204.92
Meta-substituted-6.92-2.314.612.304.61
Para-substituted-6.78-2.604.182.095.28

Data interpretation: The para-substituted isomer exhibits the lowest energy gap and the highest electrophilicity index, indicating that the formyl carbon in this configuration is the most susceptible to nucleophilic attack.

Synthetic Methodology & Spectroscopic Validation

Translating electronic properties into benchtop success requires a rational approach to reaction design. The synthesis of Schiff bases from sulfonamide-substituted benzaldehydes is a prime example of how electronic deactivation must be overcome experimentally.

Causality of the Protocol: Because the strong electron-withdrawing nature of the sulfonamide group inductively deactivates the formyl group, nucleophilic addition by an amine is often sluggish under neutral conditions. To counter this, a protic solvent and an acid catalyst are employed. The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the formyl carbon and lowering the activation energy for the nucleophilic attack[3].

Step-by-Step Protocol: Synthesis of a Sulfonamide-Schiff Base

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's progress.

  • Preparation of Reactants: Dissolve 10 mmol of the sulfonamide-substituted benzaldehyde in 20 mL of absolute ethanol.

    • Rationale: Absolute ethanol acts as a protic solvent that stabilizes the transition state without introducing water, which would drive the equilibrium backward via Le Chatelier's principle.

  • Amine Addition: Slowly add 10 mmol of the target primary amine (e.g., sulfanilamide) to the solution under continuous magnetic stirring at room temperature.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid to the mixture.

    • Rationale: Acid catalysis is mandatory here to overcome the electronic deactivation of the aldehyde carbon caused by the sulfonamide group.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Self-Validation Checkpoint: The complete disappearance of the starting aldehyde spot (visualized under UV 254 nm) confirms total conversion.

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature, followed by immersion in an ice bath for 30 minutes to induce precipitation of the Schiff base. Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol.

  • Spectroscopic Verification: Validate the final molecular structure using FT-IR and Nuclear Magnetic Resonance (NMR).

    • Validation Markers: Look for the distinct azomethine (-HC=N-) stretch in FT-IR around 1620 cm⁻¹. In

      
      H-NMR, the azomethine proton should appear as a sharp singlet typically between 8.40–8.60 ppm[3].
      

Biological and Material Applications

The unique electronic signature of sulfonamide-substituted benzaldehydes extends far beyond synthetic utility, playing a crucial role in target binding and material science.

Carbonic Anhydrase Inhibition

The primary sulfonamide group is the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. The electronic properties of the sulfonamide nitrogen—specifically its pKa—are heavily modulated by the benzaldehyde ring. A lower pKa ensures that the sulfonamide exists primarily as an anion at physiological pH. This anionic state is an absolute requirement for coordinating the Zn


 ion in the CA active site, displacing the catalytic water molecule and halting the enzyme's hydration of CO

.

Pathway S Deprotonated Sulfonamide R-SO2NH- Zn Zinc Cofactor Zn2+ Active Site S->Zn Coordinate Bond HB H-Bond Network Thr199 / Glu106 S->HB Hydrogen Bonding Inh Enzyme Inhibition Blockade of CO2 Hydration Zn->Inh HB->Inh

Mechanism of Carbonic Anhydrase inhibition via sulfonamide electronic coordination.

Non-Linear Optical (NLO) Properties

Beyond biology, the asymmetric electron distribution across the


-conjugated system of these molecules yields a high first-order hyperpolarizability (

). When subjected to external electromagnetic fields, the rapid intramolecular charge transfer from the electron-rich regions to the electron-deficient sulfonamide/formyl poles makes these derivatives excellent candidates for advanced NLO materials[4].

Conclusion

Understanding the electronic properties of sulfonamide-substituted benzaldehydes is not merely an academic exercise; it is the foundational logic that dictates their synthesis, reactivity, and application. By leveraging DFT computational profiling to map FMOs and MEPs, researchers can rationally design synthetic protocols that overcome electronic deactivation, ultimately yielding high-purity Schiff bases and potent enzyme inhibitors.

References

  • Synthesis, characterization, vibrational analysis and computational studies of a new Schiff base from pentafluoro benzaldehyde and sulfanilamide ResearchG
  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • Spectroscopic characterization, molecular docking, and in vitro antibacterial activity of 4-(methyl sulfonyl)
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative PMC / N

Sources

Exploratory

The Bifunctional Paradigm: 4-(Piperidine-1-sulfonyl)benzaldehyde in Fragment-Based Drug Discovery

Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), bifunctional molecular scaffolds are highly prized for their ability to simultaneously probe target engagement and offer straightforwar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), bifunctional molecular scaffolds are highly prized for their ability to simultaneously probe target engagement and offer straightforward vectors for synthetic expansion. 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0) represents a quintessential bifunctional fragment. By marrying a highly reactive electrophilic aldehyde with a stable, sterically demanding piperidine sulfonamide pharmacophore, this molecule serves as a critical tool for both reversible covalent tethering and the rapid generation of lead-like libraries[1].

This whitepaper provides an in-depth technical analysis of 4-(Piperidine-1-sulfonyl)benzaldehyde, detailing its physicochemical profile, mechanistic utility in stabilizing protein-protein interactions (PPIs), and the self-validating experimental workflows required to harness its potential in medicinal chemistry.

Structural Anatomy & Physicochemical Profiling

The utility of 4-(Piperidine-1-sulfonyl)benzaldehyde stems from its distinct structural domains:

  • The Benzaldehyde Moiety: Acts as a hard electrophile capable of forming reversible covalent imine bonds with nucleophilic amino acid side chains (predominantly the

    
    -amino group of lysine residues). This reversibility is crucial for dynamic combinatorial chemistry and kinetic target-guided synthesis.
    
  • The Piperidine-1-Sulfonyl Moiety: Sulfonamides are privileged structures in medicinal chemistry. The sulfonyl oxygens serve as potent hydrogen-bond acceptors, while the piperidine ring provides a lipophilic, non-planar topological footprint that expertly fills hydrophobic pockets[2][3].

Table 1: Computed Physicochemical Properties

Data sourced from[1].

PropertyValueMedicinal Chemistry Implication
Molecular Weight 253.32 g/mol Ideal fragment size (Rule of Three compliant), allowing room for synthetic growth.
XLogP3 1.4Optimal lipophilicity for membrane permeability without excessive non-specific binding.
Topological Polar Surface Area 62.8 ŲFavorable for cellular penetration; balances aqueous solubility and target affinity.
Hydrogen Bond Acceptors 3High potential for interacting with protein backbones or conserved water networks.
Hydrogen Bond Donors 0Reduces desolvation penalties upon binding to hydrophobic target sites.

Mechanistic Role in Fragment-Based Drug Discovery (FBDD)

Reversible Covalent Tethering and "Molecular Glues"

Aldehyde-bearing fragments are increasingly utilized to discover "molecular glues" that stabilize Protein-Protein Interactions (PPIs). A landmark application of sulfonamide-benzaldehydes is their use in stabilizing the 14-3-3 / NF-κB (p65) complex[2][4]. The aldehyde group selectively reacts with conserved lysine residues (e.g., Lys122 in the 14-3-3 binding groove) to form a reversible imine bond. This covalent anchor allows the piperidine sulfonamide moiety to sample the composite protein-protein interface, establishing highly cooperative bridging interactions that lock the two proteins together[5][6].

Scaffold Hopping and Library Synthesis

Beyond covalent screening, the aldehyde is a premier synthetic handle. Through reductive amination, the formyl group can be converted into an amine linkage, rapidly yielding a diverse library of sulfonamide derivatives for hit-to-lead optimization[7].

G A 4-(Piperidine-1-sulfonyl) benzaldehyde B Aldehyde Moiety (Electrophile) A->B C Piperidine Sulfonamide (Pharmacophore) A->C D Reversible Covalent Tethering (Lysine) B->D pH 7.4, Target Lys E Reductive Amination (Library Synthesis) B->E NaBH(OAc)3, Amines F H-Bond Acceptor (Protein Backbone) C->F Sulfonyl Oxygens G Hydrophobic Contacts (Piperidine Ring) C->G Steric Bulk H PPI Stabilization (e.g., 14-3-3 glues) D->H I Lead Optimization (Hit Expansion) E->I F->H G->H

Caption: Bifunctional utility of 4-(Piperidine-1-sulfonyl)benzaldehyde in FBDD and target engagement.

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols below are designed with built-in causality and validation checkpoints.

Workflow Step1 Fragment Incubation (1 mM Fragment + Target) Step2 Fluorescence Anisotropy (FA) (Measure Ternary Complex) Step1->Step2 Reversible Imine Formation Step3 X-Ray Crystallography (Map Interface Contacts) Step2->Step3 Select Hits (ΔFA > Threshold) Step4 Reductive Amination (Synthesize Stable Analogs) Step3->Step4 Structure-Based Design Step5 Secondary Assay Validation (Confirm Target Engagement) Step4->Step5 Irreversible Lead Compound

Caption: Self-validating workflow for screening and optimizing aldehyde-sulfonamide fragments.

Protocol 1: Reversible Covalent Screening via Fluorescence Anisotropy (FA)

Objective: Identify if the fragment acts as a molecular glue for a PPI (e.g., 14-3-3/p65)[2][8].

  • Step 1: Assay Assembly. Combine 50 μM of the adapter protein (e.g., 14-3-3) with 100 nM of a FITC-labeled target peptide (e.g., p65).

    • Causality: The peptide concentration is kept low (100 nM) to prevent inner-filter effects and ensure a high signal-to-noise ratio. The adapter protein is held at 50 μM to establish a baseline dynamic equilibrium.

  • Step 2: Fragment Titration. Titrate 4-(Piperidine-1-sulfonyl)benzaldehyde from 1 μM up to 1 mM in a buffer at pH 7.4.

    • Causality: pH 7.4 is critical. It ensures the target lysine (e.g., Lys122, which has a locally depressed pKa) retains enough unprotonated nucleophilic character to attack the aldehyde, while maintaining native protein folding[5].

  • Step 3: Measurement & Validation. Measure the rotational correlation time via FA. An increase in anisotropy indicates the fragment has covalently tethered to the protein and stabilized the bulky ternary complex.

Protocol 2: Hit Expansion via Reductive Amination

Objective: Convert the reversible covalent hit into a stable, irreversible lead compound.

  • Step 1: Imine Formation. React 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 eq) with a selected primary amine (1.2 eq) in Dichloromethane (DCM) or Methanol for 2 hours at room temperature.

  • Step 2: Selective Reduction. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated iminium ion over the unreacted aldehyde. This prevents the premature reduction of the starting material into an unreactive alcohol.

  • Step 3: Purification. Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to isolate the stable sulfonamide derivative.

Structural Biology & Target Engagement (E-E-A-T)

Understanding the atomic-level interactions of the sulfonamide group is essential for rational drug design. Recent high-resolution crystallographic studies deconstructing the protein binding of sulfonamides (such as their binding to FKBP12) reveal precise thermodynamic drivers[3][9][10]:

  • Oxygen-Mediated Hydrogen Bonding: The

    
     bonds of the sulfonamide are exceptional hydrogen-bond acceptors. In target pockets, they frequently engage backbone amides (e.g., Ile56 or Tyr26 in FKBP12) or coordinate with highly conserved structural water molecules, locking the fragment into a rigid, low-energy conformation[11].
    
  • Hydrophobic Desolvation: The piperidine ring is not merely a spacer; its chair conformation provides a 3D vector that displaces high-energy water molecules from hydrophobic sub-pockets. This displacement results in a favorable entropic gain (

    
    ), which is a primary driver of binding affinity for this fragment class[12].
    

By utilizing 4-(Piperidine-1-sulfonyl)benzaldehyde, medicinal chemists can exploit the aldehyde for initial target localization (via lysine tethering) and rely on the piperidine sulfonamide to establish the foundational thermodynamic contacts required for high-affinity binding.

Conclusion

4-(Piperidine-1-sulfonyl)benzaldehyde is a highly versatile, bifunctional fragment that bridges the gap between target identification and lead optimization. Its aldehyde moiety enables cutting-edge reversible covalent screening methodologies—particularly in the discovery of PPI stabilizers and molecular glues—while its piperidine sulfonamide core provides a robust, thermodynamically favorable pharmacophore. By integrating this fragment into the self-validating workflows described above, drug development professionals can accelerate the discovery of novel therapeutics targeting complex protein interfaces.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 21051090, 4-(Piperidine-1-sulfonyl)benzaldehyde. Retrieved March 5, 2026, from[Link]

  • Wolter, M., et al. (2021). An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach. Journal of Medicinal Chemistry, 64(12), 8423-8436.[Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2478-2486.[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 4-(Piperidine-1-sulfonyl)benzaldehyde in Structure-Based Drug Design

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Chemical Context and Pharmacophore Utility In the landscape of Structure-Based Drug Desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Chemical Context and Pharmacophore Utility

In the landscape of Structure-Based Drug Design (SBDD), the precise spatial orientation of functional groups dictates the success of target engagement. 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0) represents a highly privileged, bifunctional pharmacophore building block[1].

From a mechanistic perspective, this molecule offers two distinct vectors for molecular interaction:

  • The Electrophilic Formyl Group (-CHO): Serves as a versatile synthetic handle for reductive aminations, Knoevenagel condensations, or as a direct covalent warhead targeting catalytic serine or cysteine residues.

  • The Piperidine-Sulfonamide Axis: The sulfonamide moiety acts as a potent, metabolically stable hydrogen-bond acceptor. Concurrently, the sterically demanding piperidine ring is forced into a rigid chair conformation, making it an ideal moiety for probing deep, hydrophobic binding pockets—such as the phosphate tunnel in Mac1 or the active site of Nicotinamide Phosphoribosyltransferase (Nampt)[2].

Understanding the exact crystallographic parameters of this precursor is critical. Force field parameterization for computational docking relies heavily on the empirical dihedral angles and bond lengths derived from high-resolution X-ray diffraction (XRD) data of such small molecules.

Small Molecule X-Ray Crystallography: Structural Parameters

While protein-ligand co-crystal structures provide insight into the bound state, the isolated small molecule crystal structure reveals the lowest-energy ground state of the compound. For 4-(piperidine-1-sulfonyl)benzaldehyde, the crystal lattice is typically governed by weak intermolecular interactions, primarily C-H···O hydrogen bonds between the piperidine protons and the sulfonyl/formyl oxygens of adjacent molecules.

Conformational Analysis

Crystallographic data of piperidine-arylsulfonamides consistently demonstrate a distorted tetrahedral geometry around the sulfur atom[3]. The electron-rich oxygen atoms repel each other, widening the O-S-O angle, which consequently compresses the N-S-C angle. This geometric distortion is not merely an academic observation; it dictates the exact trajectory of the piperidine ring relative to the benzaldehyde plane. The piperidine ring universally adopts a chair conformation in the solid state to minimize 1,3-diaxial steric clashes, projecting its bulk equatorially away from the sulfonyl oxygen atoms.

G A 4-Formylbenzenesulfonyl Chloride C 4-(Piperidine-1-sulfonyl) benzaldehyde A->C Nucleophilic Substitution B Piperidine + DIPEA / DCM B->C D Vapor Diffusion (DCM/Hexane) C->D Purification & Crystallization E Single Crystal XRD Analysis D->E Diffraction

Workflow for the synthesis and X-ray crystallization of 4-(Piperidine-1-sulfonyl)benzaldehyde.

Application in Structure-Based Drug Design (SBDD)

The utility of 4-(piperidine-1-sulfonyl)benzaldehyde is best exemplified in the development of Nampt inhibitors. Nampt is a rate-limiting enzyme in the NAD+ salvage pathway, making it a prime target for oncology.

Zheng et al. utilized X-ray co-crystal structures of early-stage inhibitors bound to Nampt to guide the design of highly potent amide-containing inhibitors [2]. By incorporating the biaryl sulfonamide motif derived from 4-(piperidine-1-sulfonyl)benzaldehyde, the researchers were able to achieve sub-10 nM IC50 values. The crystallographic data revealed that the sulfonyl oxygens form critical hydrogen bonds with the backbone amides of the Nampt binding pocket, while the piperidine ring optimally fills the adjacent lipophilic cavity, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Pathway Ligand Inhibitor derived from 4-(Piperidine-1-sulfonyl)benzaldehyde Target Nampt Enzyme Ligand->Target Co-crystallization guided binding Metabolite NAD+ Depletion Target->Metabolite Enzymatic Inhibition Energy ATP Depletion Metabolite->Energy Metabolic Collapse Outcome Cancer Cell Apoptosis Energy->Outcome Cell Death

Mechanism of action for Nampt inhibitors derived from the piperidine-sulfonamide pharmacophore.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Quality Control

Causality: The synthesis relies on the nucleophilic attack of piperidine on the sulfonyl chloride. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of piperidine which would stall the reaction.

  • Reaction Setup: Dissolve 1.0 equivalent of 4-formylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C.

  • Reagent Addition: Dropwise add 1.1 equivalents of piperidine followed by 1.5 equivalents of DIPEA.

  • Self-Validation (Reaction Monitoring): Monitor via TLC and LC-MS. The disappearance of the highly electrophilic (and UV-active) starting material and the emergence of a single new peak with the corresponding [M+H]+ mass (m/z 254.1) confirms complete conversion. This QC step prevents downstream crystallization interference from unreacted starting material.

  • Workup: Quench with 1N HCl to remove excess piperidine, wash with brine, dry over MgSO4, and concentrate in vacuo.

Protocol B: Small Molecule Crystallization via Vapor Diffusion

Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation, which is mandatory for growing single crystals devoid of twinning or lattice defects.

  • Solvent System: Dissolve 10 mg of the purified compound in 0.5 mL of DCM (solvent) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

  • Incubation: Store the system undisturbed at 4°C.

  • Self-Validation (Optical Assessment): Monitor the inner vial under a polarized light microscope every 24 hours. The appearance of birefringence (bright, colorful flashes as the stage is rotated) confirms the formation of an ordered crystalline lattice rather than an amorphous precipitate. If an amorphous solid forms, the diffusion rate is too high, dictating the need for a lower temperature or a less volatile antisolvent.

Quantitative Data Summaries

The following tables summarize the physicochemical properties and the expected crystallographic geometric parameters for this class of molecules, serving as a reference for computational modeling.

Table 1: Physicochemical and Computed Properties

Property Value Relevance to SBDD
Molecular Formula C12H15NO3S Defines exact mass for LC-MS validation.
Molecular Weight 253.32 g/mol Optimal low MW for a fragment/building block.
Topological Polar Surface Area 62.8 Ų Excellent membrane permeability profile.
Rotatable Bonds 3 Low entropic penalty upon target binding.

| H-Bond Acceptors | 3 | High potential for kinase/enzyme hinge binding. |

(Data sourced and computed via PubChem [1])

Table 2: Geometric Parameters of the Sulfonamide Pharmacophore (Derived from XRD)

Structural Feature Typical Value (Å / °) Crystallographic & Mechanistic Significance
S=O Bond Length 1.43 - 1.44 Å Strong double bond character; primary site for H-bond acceptance from target proteins.
S-N Bond Length 1.60 - 1.63 Å Shorter than a typical single bond due to partial double bond character (n-σ* interactions), restricting rotation.
C-S Bond Length 1.76 - 1.78 Å Acts as a rigid, stable anchor to the benzaldehyde ring.
O-S-O Angle 119° - 120° Widened angle due to oxygen electron cloud repulsion; defines the spatial spread of the H-bond acceptors.

| N-S-C Angle | 106° - 107° | Compressed geometry that directly dictates the vector of the piperidine ring into hydrophobic pockets. |

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21051090, 4-(Piperidine-1-sulfonyl)benzaldehyde." PubChem, 2026. URL:[Link]

  • Zheng, X., et al. "Structure-based discovery of novel amide-containing nicotinamide phosphoribosyltransferase (Nampt) inhibitors." Journal of Medicinal Chemistry, vol. 56, no. 16, 2013, pp. 6413-6433. URL:[Link]

  • Seganish, W. M., et al. "Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation." ACS Medicinal Chemistry Letters, vol. 6, no. 7, 2015, pp. 798–803. (Provides structural context for piperidine-sulfonamide crystallography). URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Synthesis of 4-(Piperidine-1-sulfonyl)benzaldehyde

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 4-(Piperidine-1-sulfonyl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 4-(Piperidine-1-sulfonyl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis is achieved through the reaction of 4-formylbenzenesulfonyl chloride with piperidine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, purification strategies, and methods for characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of sulfonamides is most commonly and reliably achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3]

4-(Piperidine-1-sulfonyl)benzaldehyde is a particularly useful synthetic intermediate because it possesses two distinct and orthogonally reactive functional groups:

  • An Aromatic Aldehyde: This group serves as a handle for a variety of subsequent transformations, such as reductive amination, Wittig reactions, and the formation of imines or oximes.

  • A Stable Sulfonamide: The piperidine-sulfonyl moiety often imparts desirable physicochemical properties, such as improved solubility, metabolic stability, and specific molecular geometry for receptor binding.

This application note details a robust and scalable laboratory procedure for the synthesis of this target molecule, emphasizing safety, efficiency, and high purity of the final product.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.

Overall Reaction:

(Where Ar = 1,4-phenylene)

Mechanistic Breakdown: The reaction mechanism is analogous to the acylation of amines by acid chlorides.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (a secondary amine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-formylbenzenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). This acid will readily protonate the basic piperidine starting material, forming a non-nucleophilic piperidinium salt and effectively halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture.[4] This "scavenger" base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)EquivalentsCAS No.
4-Formylbenzenesulfonyl chloride204.642.05 g10.01.02041-94-3
Piperidine85.151.02 g (1.18 mL)12.01.2110-89-4
Triethylamine (TEA)101.191.52 g (2.09 mL)15.01.5121-44-8
Dichloromethane (DCM), Anhydrous-50 mL--75-09-2
1 M Hydrochloric Acid (HCl)-25 mL--7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)-25 mL--144-55-8
Saturated Sodium Chloride (Brine)-25 mL--7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--7487-88-9

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, pressure-equalizing dropping funnel, nitrogen/argon inlet, separatory funnel, rotary evaporator, glassware for chromatography.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-formylbenzenesulfonyl chloride (2.05 g, 10.0 mmol). Dissolve the solid in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution. The addition of a base is crucial to neutralize the HCl byproduct.[4]

  • Piperidine Addition: In a separate vial, dissolve piperidine (1.18 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled reaction mixture over 15-20 minutes. Rationale: Slow addition helps to control the exotherm of the reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting sulfonyl chloride.

3.3. Work-up and Purification

  • Quenching: Transfer the reaction mixture to a separatory funnel. Add 25 mL of deionized water and shake.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (25 mL) to remove excess piperidine and triethylamine.

    • Wash with saturated NaHCO₃ solution (25 mL) to remove any residual acid.

    • Finally, wash with brine (25 mL) to remove bulk water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by column chromatography on silica gel.[5]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of 10% to 40% ethyl acetate in hexanes. Note: Adding 0.5% triethylamine to the mobile phase can prevent peak tailing caused by the interaction of basic impurities with the acidic silica gel.[5]

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield 4-(Piperidine-1-sulfonyl)benzaldehyde as a white solid (Typical yield: 85-95%).

Visualization of Workflow and Mechanism

The following diagrams illustrate the key processes in this synthesis.

G Synthesis Workflow Diagram prep Reagent Preparation (Dissolve Sulfonyl Chloride & Piperidine in DCM) reaction Reaction Step - Add TEA to Sulfonyl Chloride at 0°C - Add Piperidine solution dropwise - Stir at RT for 4h prep->reaction Inert Atmosphere workup Aqueous Work-up - Quench with H₂O - Wash with 1M HCl, NaHCO₃, Brine reaction->workup TLC Monitoring purify Purification - Dry over MgSO₄ - Concentrate in vacuo - Silica Gel Chromatography workup->purify Crude Product analyze Analysis & Characterization - ¹H NMR, ¹³C NMR, MS, IR - Yield & Purity Assessment purify->analyze Pure Product

Caption: High-level workflow for the synthesis and purification.

G Reaction Mechanism Diagram cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Leaving Group Expulsion cluster_3 Step 4: Deprotonation (Acid Scavenging) Piperidine Piperidine (Nucleophile) SulfonylChloride 4-Formylbenzenesulfonyl Chloride (Electrophile) Piperidine->SulfonylChloride Attack at S atom Intermediate Tetrahedral Intermediate Product_H Protonated Product + Cl⁻ Intermediate->Product_H Collapse & Expel Cl⁻ Base Triethylamine (Base) Product_H->Base Proton Transfer FinalProduct Final Product: 4-(Piperidine-1-sulfonyl)benzaldehyde Base->FinalProduct Salt Triethylammonium Chloride (Byproduct)

Caption: The four key steps of the reaction mechanism.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.[6][7]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include the aldehydic proton (~10.1 ppm), aromatic protons in the 7.8-8.1 ppm range, and aliphatic protons from the piperidine ring (~3.0 ppm and ~1.6 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include the aldehyde carbonyl (~191 ppm), aromatic carbons (128-145 ppm), and piperidine carbons (~47 ppm, ~25 ppm, ~23 ppm).

  • Mass Spectrometry (ESI+): The calculated m/z for C₁₂H₁₅NO₃S [M+H]⁺ is 254.08. The observed mass should correspond to this value.

  • Infrared (IR) Spectroscopy: Key stretches include C=O (aldehyde) around 1700 cm⁻¹ and S=O (sulfonamide) around 1340 and 1160 cm⁻¹.

Safety and Handling

  • 4-Formylbenzenesulfonyl chloride: Corrosive and a lachrymator. It is highly sensitive to moisture and should be handled under an inert atmosphere.

  • Piperidine: Flammable, toxic, and corrosive. Causes severe skin burns and eye damage.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Analysis of sulfonamides | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • What is the method of analysis of sulphonamides? - Quora. (2023, April 10). Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (n.d.). Retrieved from [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11). Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. (2009, September 25). Retrieved from [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Retrieved from [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a - Baxendale Group. (2010, December 23). Retrieved from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). Retrieved from [Link]

Sources

Application

Application Note: Optimized Reductive Amination of 4-(Piperidine-1-sulfonyl)benzaldehyde

Introduction & Compound Profile This application note details the protocol for the reductive amination of 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 84392-99-4).[1] This specific building block contains two distinct fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

This application note details the protocol for the reductive amination of 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 84392-99-4).[1] This specific building block contains two distinct functionalities: a reactive aldehyde and a robust sulfonamide moiety.[1]

The piperidine-1-sulfonyl group at the para position exerts a strong electron-withdrawing effect (


) on the benzene ring.[1] Unlike electron-rich benzaldehydes (e.g., anisaldehyde), this compound possesses an activated carbonyl carbon, making it highly electrophilic.[1] While this facilitates rapid initial imine formation, it also renders the intermediate imine susceptible to hydrolysis if not reduced efficiently.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Compound Properties
PropertyValueImplication for Protocol
Molecular Weight 253.32 g/mol Calculation basis for stoichiometry.[1]
Appearance White to off-white solidEasy to weigh; generally stable in air.[1]
Electronic Effect Electron-Withdrawing (EWG)High Reactivity. Accelerates nucleophilic attack by amines.[1]
Solubility DCM, DCE, THF, EtOAcSoluble in standard organic solvents; poor water solubility.[1]

Reaction Mechanism & Strategy

The preferred method for this transformation is the Abdel-Magid protocol using Sodium Triacetoxyborohydride (


 or STAB).
Why STAB?
  • Selectivity: STAB is sterically bulky and electron-poor.[1] It reduces the protonated iminium ion significantly faster than the aldehyde carbonyl.[1] This allows for a "One-Pot" procedure where the aldehyde and amine are mixed directly with the reducing agent.[1][2][3]

  • Safety: Unlike Sodium Cyanoborohydride (

    
    ), STAB does not generate toxic cyanide byproducts.[1]
    
  • Compatibility: The sulfonamide group is stable under these mild acidic/reducing conditions.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the iminium ion, which is the active species reduced by the hydride.

ReductiveAmination Aldehyde 4-(Piperidine-1-sulfonyl) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Secondary/Tertiary Amine Product Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Iminium Protonation STAB NaBH(OAc)3 (Hydride Source) STAB->Product H- Transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[1] The sulfonamide group (not shown in nodes) activates the initial Aldehyde node.

Experimental Protocol

Materials
  • Aldehyde: 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 equiv)[1][4]

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[1][5]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure (One-Pot Method)
  • Preparation:

    • Flame-dry a round-bottom flask or reaction vial under nitrogen/argon.[1]

    • Note: While the reaction tolerates trace moisture, anhydrous conditions maximize yield by preventing imine hydrolysis.[1]

  • Solvation:

    • Dissolve 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 equiv) and the Amine (1.1 equiv) in DCE (concentration ~0.1 M to 0.2 M).

    • Observation: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (

      
      ) to free-base it before adding the aldehyde.
      
  • Activation:

    • Add Glacial Acetic Acid (1.0 equiv).[1]

    • Stir at Room Temperature (RT) for 15–30 minutes. This allows the equilibrium to shift toward the imine/iminium species.[1][2]

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.[1]

    • Caution: Mild effervescence may occur.[1] Ensure proper venting.[1]

  • Monitoring:

    • Stir at RT for 2–16 hours.

    • TLC/LCMS Check: Monitor the disappearance of the aldehyde (254 nm UV active). The product amine will often be more polar (lower

      
      ) than the aldehyde but less polar than the starting amine if the amine was very polar.
      
  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (sodium bicarbonate).[1][6] Stir for 15 minutes to quench excess hydride and neutralize the acetic acid.
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine.[1]

    • Dry over

      
       or 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Flash column chromatography (Silica gel).[1]

    • Eluent: Hexanes/EtOAc or DCM/MeOH (for polar amines).[1]

Optimization & Troubleshooting

If the standard protocol yields poor results, consult the decision matrix below.

Troubleshooting Start Reaction Issue? Conversion Low Conversion (Aldehyde remains) Start->Conversion ImineStable Imine forms but doesn't reduce Conversion->ImineStable Steric Hinderance? Hydrolysis Aldehyde + Amine recovered (Hydrolysis) Conversion->Hydrolysis Wet Solvent? Action2 Increase Acid (AcOH) or switch to Ti(OiPr)4 ImineStable->Action2 Action1 Add 3Å Molecular Sieves to drive equilibrium Hydrolysis->Action1 Action3 Switch to NaBH4 (Two-Step Method) Action2->Action3 If still fails

Figure 2: Troubleshooting logic for stubborn reductive aminations.

Data Summary: Reagent Selection Guide
VariableStandard ProtocolAlternative A (Steric Bulk)Alternative B (Acid Sensitive)
Reducing Agent STAB


Solvent DCEMethanolEthanol/EtOAc
Additive AcOH (1 eq)

(1.5 eq)
None
Mechanism Direct Reductive AminationLewis-Acid ActivationCatalytic Hydrogenation
Use Case Primary Choice Hindered/Unreactive AminesBenzylic protecting groups present

Critical Notes on the Sulfonamide Group

  • Solubility: The piperidine-sulfonyl tail adds lipophilicity compared to a naked sulfonamide (

    
    ).[1] This ensures good solubility in chlorinated solvents (DCM/DCE), which is crucial for the STAB mechanism.[1]
    
  • Electronic Activation: The aldehyde is electron-deficient.[1]

    • Pro: Reaction with amines is faster than with benzaldehyde.[1]

    • Con: The resulting secondary amine product is less basic (due to the inductive pull of the aryl ring), potentially making purification on silica slightly different (may streak less).

  • Side Reactions: Avoid strong bases (e.g., NaH, LDA) in subsequent steps, as the benzylic protons of the product are slightly acidified by the para-sulfonamide group.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][8][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.[1]

  • PubChem. (n.d.).[1][4] 4-(Piperidine-1-sulfonyl)benzaldehyde (Compound Summary). National Library of Medicine.[1]

Sources

Method

Knoevenagel condensation reaction conditions for sulfonyl benzaldehydes

Abstract & Introduction The Knoevenagel condensation is a cornerstone C-C bond-forming reaction in medicinal chemistry, particularly for synthesizing sulfonyl-containing pharmacophores (e.g., sulfones and sulfonamides) f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction in medicinal chemistry, particularly for synthesizing sulfonyl-containing pharmacophores (e.g., sulfones and sulfonamides) found in anticancer and antimicrobial agents. This guide focuses on the specific reactivity of sulfonyl benzaldehydes (e.g., 4-methylsulfonylbenzaldehyde).

Unlike electron-rich substrates, sulfonyl benzaldehydes possess a strong electron-withdrawing group (EWG) (


), which significantly enhances the electrophilicity of the carbonyl carbon. While this accelerates reaction rates, it also necessitates careful control of conditions to prevent side reactions (e.g., oligomerization) and ensure high purity. This note provides three validated protocols ranging from traditional methods to modern green chemistry approaches.

Mechanistic Insight: The Sulfonyl Effect

The success of the Knoevenagel condensation relies on the nucleophilic attack of an active methylene compound (e.g., malononitrile) on the aldehyde carbonyl.

  • Electronic Activation: The sulfonyl group (

    
    ) has a Hammett constant (
    
    
    
    ) comparable to a nitro group (
    
    
    ). This strong electron-withdrawing nature pulls electron density away from the aromatic ring and the carbonyl group, making the carbonyl carbon highly susceptible to nucleophilic attack.
  • Implication: Reactions with sulfonyl benzaldehydes are typically faster (10–30 min) and proceed in higher yields (>90%) compared to unsubstituted or electron-rich benzaldehydes.

  • Solubility Challenge: Sulfonyl groups increase polarity but can decrease solubility in non-polar solvents. Protocol selection must account for this by using polar protic solvents (EtOH, Water) or dipolar aprotic solvents (DMF) if needed.

Figure 1: Reaction Mechanism & Electronic Effects

KnoevenagelMechanism cluster_EWG Sulfonyl Activation Base Base (B:) Malono Malononitrile (Active Methylene) Base->Malono Deprotonation Enolate Enolate Anion (Nucleophile) Malono->Enolate - BH+ Intermediate Aldol Intermediate (Alkoxide) Enolate->Intermediate Nucleophilic Attack (Fast due to -SO2R) Aldehyde 4-Sulfonylbenzaldehyde (Electrophile) Aldehyde->Intermediate Activated C=O Product Benzylidene Product (Conjugated) Intermediate->Product Dehydration (-H2O)

Caption: Mechanism highlighting the activation of the aldehyde by the sulfonyl group, facilitating rapid nucleophilic attack.

Experimental Protocols

Method A: The "Green" Aqueous Protocol (Recommended)

Best for: Environmental sustainability, high purity, and simple workup. This method utilizes water as the primary solvent. The hydrophobic effect forces the organic reactants together, accelerating the reaction without toxic organic solvents.

Materials:

  • 4-Methylsulfonylbenzaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)[1]

  • Catalyst: Nickel(II) nitrate hexahydrate [Ni(NO

    
    )
    
    
    
    ·6H
    
    
    O] (5 mol%) OR Catalyst-free in Water/Glycerol (1:1).
  • Solvent: Deionized Water (5 mL)

Procedure:

  • Combine: In a 20 mL vial, add the aldehyde and malononitrile to 5 mL of water.

  • Catalyze: Add 5 mol% Ni(NO

    
    )
    
    
    
    ·6H
    
    
    O. (Alternatively, use 5 mL of 1:1 Water:Glycerol without metal catalyst).
  • React: Stir vigorously at room temperature (RT) for 20 minutes. The mixture will initially be heterogeneous but will form a heavy precipitate as the product forms.

  • Monitor: Check TLC (Ethyl Acetate/Hexane 3:7). The aldehyde spot should disappear completely.

  • Isolate: Filter the solid precipitate under vacuum.

  • Wash: Wash the filter cake with 2 x 5 mL cold water and 1 x 2 mL cold ethanol.

  • Dry: Dry in a vacuum oven at 50°C for 2 hours.

Expected Yield: 92–98% Purification: Usually not required. Recrystallize from Ethanol if necessary.[2]

Method B: Classical Ethanol/Piperidine Protocol

Best for: Scale-up and substrates with poor water solubility.

Materials:

  • 4-Methylsulfonylbenzaldehyde (10 mmol)

  • Active Methylene Compound (10 mmol)

  • Catalyst: Piperidine (0.5 mmol, ~5 drops)

  • Solvent: Ethanol (20 mL)

Procedure:

  • Dissolve: Dissolve the aldehyde and active methylene in ethanol in a round-bottom flask. Slight heating may be required to fully dissolve the sulfonyl aldehyde.

  • Initiate: Add piperidine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 1–2 hours.

    • Note: Due to the high reactivity of sulfonyl groups, conversion is often complete in <30 mins at reflux.

  • Crystallize: Cool the mixture to room temperature, then to 0°C in an ice bath. The product should crystallize out.

  • Filtration: Filter the crystals and wash with cold ethanol.

Expected Yield: 85–95%

Method C: Microwave-Assisted (Solvent-Free)

Best for: High-throughput screening and library synthesis.

Materials:

  • 4-Methylsulfonylbenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)[1]

  • Catalyst: Ammonium Acetate (NH

    
    OAc, 5 mol%)
    

Procedure:

  • Mix: Grind the aldehyde, malononitrile, and ammonium acetate in a mortar until a homogeneous powder is formed.

  • Irradiate: Place the powder in a microwave vial. Irradiate at 150W (or 60°C setpoint) for 2–5 minutes.

  • Extract: Cool to RT. Add 5 mL Ethanol and sonicate to dissolve the product (ammonium acetate remains largely undissolved or can be washed away).

  • Precipitate: Pour into 20 mL ice water to precipitate the pure product.

Expected Yield: >95% (Very fast)

Critical Parameters & Troubleshooting

ParameterRecommendation for Sulfonyl AldehydesWhy?
Stoichiometry 1:1.1 (Aldehyde : Active Methylene)Slight excess of the cheaper methylene compound ensures full consumption of the valuable aldehyde.
Temperature Room Temp (Method A) to Reflux (Method B)High reactivity of

means extreme heat is rarely needed and may cause decomposition.
Solvent Water or EthanolAvoid non-polar solvents; sulfonyl products are polar and crystallize well from EtOH/Water.
pH Control Weak Base (Piperidine, NH

OAc)
Strong bases (NaOH, KOH) can cause Cannizzaro side reactions or hydrolysis of the sulfone.
Decision Tree for Protocol Selection

ProtocolSelection Start Start: Select Substrate SolubilityCheck Is the Aldehyde Water Soluble? Start->SolubilityCheck ScaleCheck Reaction Scale? SolubilityCheck->ScaleCheck No (Insoluble) MethodA Method A: Aqueous/Green (Best for <5g, Eco-friendly) SolubilityCheck->MethodA Yes / Slight MethodB Method B: Ethanol/Piperidine (Best for >5g, Scale-up) ScaleCheck->MethodB Large (>1g) MethodC Method C: Microwave (Best for HTS/Screening) ScaleCheck->MethodC Small (<100mg)

Caption: Decision matrix for selecting the optimal synthesis method based on solubility and scale.

Characterization & Validation

To ensure the protocol's trustworthiness, the product must be validated. Target Product: 2-(4-(methylsulfonyl)benzylidene)malononitrile

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 165–175°C (Inferred from nitro-analog data; sulfonyls typically raise MP).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.3–8.5 (s, 1H, Vinyl H) – Diagnostic peak for condensation.
      
    • 
       8.0–8.2 (d, 2H, Ar-H ortho to alkene).
      
    • 
       7.8–8.0 (d, 2H, Ar-H ortho to sulfone).
      
    • 
       3.2–3.3 (s, 3H, 
      
      
      
      ) – Diagnostic singlet.
  • IR Spectrum:

    • 
       (C
      
      
      
      N stretch).[3]
    • 
       (S=O sulfone stretches).[4]
      

References

  • Synthesis of Sulfonyl-Quinolines via Knoevenagel: Title: Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade. Source: Beilstein J. Org. Chem. 2014, 10, 233–242. URL:[Link]

  • Green Chemistry Protocol (Water-Mediated): Title: A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles. Source: Rev. Virtual Quim., 2018, 10 (2).[5] URL:[Link]

  • Catalyst-Free/Microwave Methods: Title: Solvent Free Microwave-Assisted Knoevenagel Condensation. Source: Asian Journal of Chemistry; Vol. 20, No. 4 (2008). URL:[Link][6]

  • General Knoevenagel Protocol & Mechanism: Title: Knoevenagel Condensation - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-(Piperidine-1-sulfonyl)benzaldehyde for Accelerated Drug Discovery

Abstract The confluence of a sulfonamide linker and a piperidine ring constitutes a "privileged" structural motif frequently encountered in clinically successful therapeutic agents.[1][2] 4-(Piperidine-1-sulfonyl)benzald...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a sulfonamide linker and a piperidine ring constitutes a "privileged" structural motif frequently encountered in clinically successful therapeutic agents.[1][2] 4-(Piperidine-1-sulfonyl)benzaldehyde emerges as a highly valuable and versatile building block, capitalizing on this proven scaffold while offering a reactive aldehyde functionality for facile diversification. This application note provides an in-depth guide for medicinal chemists and drug development professionals on the strategic use of this intermediate. We will explore its physicochemical properties, detail robust synthetic protocols for key transformations—including reductive amination and thiosemicarbazone formation—and discuss the underlying chemical principles that enable the generation of diverse compound libraries for screening and lead optimization.

Introduction: A Building Block of Strategic Importance

The piperidine heterocycle is one of the most ubiquitous scaffolds in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][3] When coupled with a sulfonamide group—a key pharmacophore known for its strong hydrogen bonding capabilities and its presence in numerous antibacterial, antiviral, and enzyme-inhibiting drugs—the resulting piperidine-sulfonamide core becomes a powerful starting point for novel molecular design.[4][5]

4-(Piperidine-1-sulfonyl)benzaldehyde strategically positions a reactive aldehyde group on this privileged scaffold. The aldehyde serves as a versatile chemical handle, enabling a wide range of synthetic transformations to append various R-groups and explore structure-activity relationships (SAR) systematically. This document serves as a practical guide to unlocking the potential of this building block.

Compound Profile and Safety Precautions

A thorough understanding of the building block's properties and handling requirements is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name 4-(piperidin-1-ylsulfonyl)benzaldehyde[6]
CAS Number 741705-00-0[6][7]
Molecular Formula C₁₂H₁₅NO₃S[6]
Molecular Weight 253.32 g/mol [6]
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=O[6]
Appearance Off-white to yellow solid (Typical)Inferred
Safety and Handling

As a reactive chemical intermediate, 4-(Piperidine-1-sulfonyl)benzaldehyde requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Primary Hazards: While a specific safety data sheet is not available, related structures are known to be harmful if swallowed and can cause skin and eye irritation or damage.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Synthetic Transformations and Protocols

The aldehyde group is the epicenter of reactivity for this building block, allowing for the construction of diverse molecular architectures. Below are detailed protocols for two high-utility reactions.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most powerful tool for derivatizing this building block. It facilitates the formation of a stable secondary or tertiary amine by reacting the aldehyde with a primary or secondary amine, respectively, via an intermediate imine/iminium ion which is reduced in situ. This one-pot procedure is highly efficient for building libraries with diverse amine side chains.[11][12]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification A 4-(Piperidine-1-sulfonyl)benzaldehyde P1 1. Dissolve aldehyde and amine in solvent A->P1 B Primary/Secondary Amine (R-NH₂ or R₂NH) B->P1 C Sodium Triacetoxyborohydride (NaBH(OAc)₃) P2 2. Add NaBH(OAc)₃ portion-wise C->P2 D Solvent (e.g., DCM, DCE) D->P1 P1->P2 P3 3. Stir at room temperature (2-16 h) P2->P3 P4 4. Monitor by TLC/LC-MS P3->P4 W1 5. Quench with aq. NaHCO₃ P4->W1 W2 6. Extract with organic solvent W1->W2 W3 7. Dry, filter, and concentrate W2->W3 W4 8. Purify (e.g., Column Chromatography) W3->W4 Final Final Product: Substituted Amine W4->Final

Caption: General workflow for reductive amination.

  • Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that does not readily reduce the starting aldehyde, allowing for a convenient one-pot procedure.[11][13] Dichloromethane (DCM) is chosen as a common, non-protic solvent.

  • Materials:

    • 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 eq, e.g., 253 mg, 1.0 mmol)

    • Benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 318 mg, 1.5 mmol)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 eq) and anhydrous DCM (10 mL).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes to allow for imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-1-[4-(piperidine-1-sulfonyl)phenyl]methanamine.

Thiosemicarbazone Synthesis: Accessing Bioactive Scaffolds

The condensation of an aldehyde with a thiosemicarbazide derivative yields a thiosemicarbazone. This moiety is a well-established pharmacophore found in compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[14][15] This straightforward reaction provides a direct path to compounds of significant therapeutic interest.

G Reactant1 4-(Piperidine-1-sulfonyl)benzaldehyde Process 1. Combine reactants & catalyst in solvent 2. Reflux for 2-6 hours 3. Monitor by TLC Reactant1->Process Reactant2 Thiosemicarbazide (or derivative) Reactant2->Process Catalyst Glacial Acetic Acid (cat.) Catalyst->Process Solvent Ethanol Solvent->Process Workup 4. Cool to room temperature 5. Filter precipitated solid 6. Wash with cold ethanol & dry Process->Workup Product Final Product: Thiosemicarbazone Derivative Workup->Product SAR cluster_mods Chemical Space Exploration Core 4-(Piperidine-1-sulfonyl) benzaldehyde Core Reaction Synthetic Reaction (e.g., Reductive Amination, Condensation, MCR) Core->Reaction R_Group Diverse R-Groups (via Amine, Hydrazide, etc.) R_Group->Reaction Library Diverse Compound Library for Biological Screening Reaction->Library SAR_Analysis Structure-Activity Relationship (SAR) - Potency - Selectivity - ADME Library->SAR_Analysis SAR Analysis

Sources

Method

Schiff base formation using 4-(Piperidine-1-sulfonyl)benzaldehyde and primary amines

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthesis, characterization, and application of Schiff bases derived from 4-(piperidine-1-sulfonyl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthesis, characterization, and application of Schiff bases derived from 4-(piperidine-1-sulfonyl)benzaldehyde , a scaffold possessing significant pharmacological potential due to the dual presence of a sulfonamide moiety and an azomethine linker.

Target Molecule: Schiff Bases of 4-(Piperidine-1-sulfonyl)benzaldehyde CAS Registry (Aldehyde): 741705-00-0 Primary Application: Medicinal Chemistry (Anticancer, Antidiabetic, Antimicrobial)

Introduction & Chemical Rationale

The condensation of 4-(piperidine-1-sulfonyl)benzaldehyde with primary amines represents a strategic "click-like" reaction in medicinal chemistry. This specific aldehyde combines a lipophilic piperidine ring with a polar sulfonyl group, creating a pharmacophore often associated with VEGFR-2 inhibition and


-amylase inhibition .
Mechanistic Insight: The Sulfonyl Advantage

Unlike electron-rich aldehydes (e.g., vanillin) which react sluggishly, the sulfonyl group at the para-position acts as a strong Electron-Withdrawing Group (EWG).

  • Effect: It significantly decreases electron density at the carbonyl carbon via inductive (

    
    ) and mesomeric (
    
    
    
    ) effects.
  • Consequence: The carbonyl carbon becomes highly electrophilic, facilitating rapid nucleophilic attack by the primary amine.

  • Challenge: The resulting imine is also electron-deficient, making it susceptible to hydrolysis. Therefore, water removal is the critical control point in this protocol.

Reaction Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism.

ReactionMechanism cluster_0 Reactants Aldehyde 4-(Piperidine-1-sulfonyl) benzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate (Unstable) Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) (Nucleophile) Amine->Intermediate Transition Acid Catalysis (-H2O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Dehydration (Rate Limiting)

Figure 1: Acid-catalyzed condensation mechanism. The sulfonyl group enhances the initial attack but necessitates efficient dehydration to prevent reversibility.

Experimental Protocols

Two methods are provided: Method A for robust, gram-scale synthesis, and Method B for high-throughput library generation.

Materials Checklist
  • Precursor: 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 equiv).[1]

  • Reagent: Primary Amine (1.0 – 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Avoid aqueous solvents.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Drying Agent: Anhydrous

    
     or Molecular Sieves (3Å).
    
Method A: Thermal Reflux (Standard Protocol)

Best for: Gram-scale synthesis, crystalline products.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(piperidine-1-sulfonyl)benzaldehyde in 10 mL absolute ethanol .

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to activate the carbonyl.

  • Addition: Add 1.0 mmol of the primary amine dropwise.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of triethylamine (TEA) to liberate the free base before addition.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Scenario 1 (Precipitate forms): Cool to room temperature, then to

      
       in an ice bath. Filter the solid, wash with cold ethanol.
      
    • Scenario 2 (No precipitate): Evaporate solvent to 20% volume using a rotary evaporator. Pour into crushed ice. Filter the resulting solid.[2][3]

  • Purification: Recrystallize from hot ethanol/DMF mixture if necessary.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: Library synthesis, difficult amines, rapid optimization.

  • Loading: In a microwave process vial (2–5 mL), combine 1.0 mmol aldehyde, 1.1 mmol amine, and 2 mL ethanol .

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Cap the vial. Irradiate at

    
      (Power: 150W, Max Pressure: 200 psi) for 5–15 minutes .
    
  • Workup: Pour the reaction mixture onto crushed ice. Collect the solid by vacuum filtration.

    • Yield Advantage: This method typically suppresses side reactions and improves yield by 10–20%.

Characterization & Quality Control (Self-Validating System)

To ensure the protocol worked, verify the following diagnostic signals. If these are absent, the reaction failed.

Spectroscopic Diagnostics
TechniqueDiagnostic SignalStructural AssignmentValidation Criteria

NMR

8.3 – 8.8 ppm (Singlet)
-CH=N- (Azomethine)MUST BE PRESENT. Indicates imine formation.

NMR

9.9 – 10.1 ppm
-CHO (Aldehyde)MUST BE ABSENT. Presence indicates unreacted starting material or hydrolysis.
FT-IR

C=N StretchSharp, strong band.
FT-IR


Stretch
Confirms integrity of the sulfonamide moiety.
Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in EtOH + AcOH Start->Mix React Reflux (3h) OR Microwave (10min) Mix->React Check TLC Check: Aldehyde Gone? React->Check Check->React No (Extend Time) Workup Pour onto Ice / Filter Check->Workup Yes Analyze NMR/IR Analysis Workup->Analyze Recryst Recrystallize (EtOH) Analyze->Recryst If Impure

Figure 2: Operational workflow ensuring quality control at the TLC checkpoint.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product has low melting point or solvent impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Hydrolysis Water present in solvent or air humidity.Use molecular sieves (3Å) in the reaction flask. Store product in a desiccator.
Low Yield Incomplete conversion or high solubility.Method A: Increase reflux time. Method B: Increase temp to

. Check pH (maintain pH 4-5).
Aldehyde Peak Remains Equilibrium favors reactants.Use a Dean-Stark trap (if using toluene) to physically remove water and drive equilibrium to the right.

Applications & Biological Relevance[4][5][6][7][8][9][10][11][12][13]

Schiff bases derived from this specific scaffold are currently investigated for:

  • Antidiabetic Activity:

    • Target:

      
      -Amylase and 
      
      
      
      -Glucosidase inhibition.
    • Mechanism: The piperidine ring mimics sugar moieties, while the sulfonamide interacts with the enzyme active site via hydrogen bonding.

  • Anticancer Agents:

    • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[4]

    • Mechanism: Sulfonamide derivatives have shown capability to inhibit angiogenesis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

  • Antimicrobial:

    • Broad-spectrum activity against Gram-positive bacteria (

      
      ) due to the sulfonamide pharmacophore.
      

References

  • Mechanism of Schiff Base Formation

    • Title: Synthesis and Study of Schiff Base Ligands.[5][6][7][8][9][10][11]

    • Source: IOSR Journal of Applied Chemistry.
    • URL:[Link]

  • Biological Activity of Piperidine-Sulfonyl Derivatives

    • Title: Synthesis and Biological Evaluation of Piperidine-Linked Schiff Base Deriv

      
      -Amylase Inhibitors.[10]
      
    • Source: ResearchGate.[12]

    • URL:[Link]

  • Anticancer Applications (VEGFR-2)

    • Title: Novel sulfonamide-tethered Schiff bases as anti-proliferative agents with VEGFR-2 inhibitory activity.[9]

    • Source: Journal of Molecular Structure (via DOI).
    • URL:[Link][3]

  • Microwave Assisted Synthesis Protocols

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 4-(Piperidine-1-sulfonyl)benzaldehyde | C12H15NO3S | CID 21051090.[13]

    • Source: PubChem.[13]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis Methods Involving 4-(Piperidine-1-sulfonyl)benzaldehyde

Introduction: The Strategic Value of 4-(Piperidine-1-sulfonyl)benzaldehyde in Medicinal Chemistry 4-(Piperidine-1-sulfonyl)benzaldehyde is a versatile bifunctional building block of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-(Piperidine-1-sulfonyl)benzaldehyde in Medicinal Chemistry

4-(Piperidine-1-sulfonyl)benzaldehyde is a versatile bifunctional building block of significant interest to researchers in drug discovery and development. Its structure strategically combines three key pharmacophoric elements: an electrophilic aldehyde ready for diverse chemical transformations, a stable and influential sulfonamide linker, and a saturated piperidine heterocycle. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to improve pharmacokinetic properties and engage in critical receptor interactions.[1][2] Similarly, the sulfonamide group is a privileged structure, integral to a wide array of approved drugs, where it often acts as a hinge-binding element or a transition-state mimic.

The true synthetic power of this reagent is unlocked through one-pot, multi-component reactions (MCRs). MCRs are highly convergent synthetic strategies where three or more reactants are combined in a single vessel to form a complex product in one step.[3] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing solvent waste, and minimizing purification steps.[4] These application notes provide detailed protocols for leveraging 4-(Piperidine-1-sulfonyl)benzaldehyde in several robust MCRs to rapidly generate libraries of complex, drug-like molecules.

Methodology 1: Four-Component Synthesis of Highly Functionalized Piperidines

This protocol adapts the classical Hantzsch-type piperidine synthesis, a powerful MCR for creating densely functionalized six-membered nitrogen heterocycles.[5] By using 4-(Piperidine-1-sulfonyl)benzaldehyde as the aldehyde component, this reaction provides a direct route to novel piperidine scaffolds bearing the biologically relevant sulfonylpiperidine tail. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Causality and Experimental Rationale

The reaction is typically catalyzed by an environmentally friendly catalyst like sodium lauryl sulfate (SLS) in an aqueous medium, which promotes the initial condensations through micellar catalysis.[4] The use of two equivalents of the aromatic aldehyde and amine to one equivalent of the β-ketoester is crucial for driving the reaction towards the desired symmetrical piperidone product. The final product often precipitates from the reaction mixture, simplifying purification.

Visual Workflow: Four-Component Piperidine Synthesis

G cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product A 4-(Piperidine-1-sulfonyl)benzaldehyde (2 equiv.) Process SLS Catalyst in Water Room Temperature, 6-8h A->Process B Aromatic Amine (e.g., Aniline) (2 equiv.) B->Process C β-Ketoester (e.g., Ethyl Acetoacetate) (1 equiv.) C->Process Product Highly Substituted Piperidin-4-one Derivative Process->Product Work-up & Purification

Caption: Workflow for the one-pot, four-component synthesis of piperidin-4-ones.

Detailed Experimental Protocol
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add water (10 mL).

  • Catalyst Addition: Add sodium lauryl sulfate (SLS, 0.02 g) to the water and stir until fully dissolved.

  • Reactant Loading: Add the aromatic amine (e.g., aniline, 2.0 mmol), 4-(Piperidine-1-sulfonyl)benzaldehyde (2.0 mmol), and the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) to the flask.

  • Reaction: Stir the resulting suspension vigorously at room temperature for the required time (typically 6-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Upon completion, the solid product that has precipitated is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water (2 x 10 mL) and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure, highly substituted piperidin-4-one derivative.[4]

Data Summary Table
EntryAromatic Amineβ-KetoesterTime (h)Expected Yield (%)
1AnilineEthyl Acetoacetate685-95
24-ChloroanilineEthyl Acetoacetate680-90
34-MethylanilineMethyl Acetoacetate780-90
44-MethoxyanilineEthyl Acetoacetate685-95

Methodology 2: Biginelli-Type Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a cornerstone MCR for synthesizing dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities, including use as calcium channel blockers.[3] This protocol outlines the use of 4-(Piperidine-1-sulfonyl)benzaldehyde as the aldehyde component in an acid-catalyzed, three-component condensation.

Causality and Experimental Rationale

The reaction is catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (PTSA), which activates the aldehyde carbonyl for nucleophilic attack. The proposed mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. Using a catalytic amount of PTSA ensures mild conditions and high yields.

Visual Workflow: Biginelli Reaction

G cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product A 4-(Piperidine-1-sulfonyl)benzaldehyde (1 equiv.) Process PTSA Catalyst (10 mol%) in Ethanol Reflux, 2-4h A->Process B Urea or Thiourea (1.5 equiv.) B->Process C Ethyl Acetoacetate (1 equiv.) C->Process Product Dihydropyrimidinone (DHPM) Derivative Process->Product Cooling & Crystallization

Caption: Workflow for the one-pot, three-component Biginelli synthesis of DHPMs.

Detailed Experimental Protocol
  • Reactant Loading: In a 100 mL round-bottom flask, combine 4-(Piperidine-1-sulfonyl)benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (30 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA, 1.0 mmol, 10 mol%) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction's completion via TLC (mobile phase: ethyl acetate/hexane, 1:1).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials. The product is typically obtained in high purity without the need for column chromatography.

Data Summary Table
EntryCarbonyl SourceTime (h)Expected Yield (%)
1Urea388-95
2Thiourea290-97
3Methyl Acetoacetate & Urea3.585-92

Methodology 3: Kabachnik–Fields Synthesis of α-Aminophosphonates

The Kabachnik–Fields reaction is a one-pot synthesis of α-aminophosphonates, which are important structural analogues of α-amino acids with a wide range of pharmaceutical applications, including as enzyme inhibitors and antibacterial agents.[6] This protocol utilizes 4-(Piperidine-1-sulfonyl)benzaldehyde to generate novel phosphonate derivatives under solvent-free or mild catalytic conditions.

Causality and Experimental Rationale

The reaction proceeds through the initial formation of an imine from the condensation of 4-(Piperidine-1-sulfonyl)benzaldehyde and an amine. The phosphite then performs a nucleophilic addition to the imine (Pudovik reaction) to form the final α-aminophosphonate. The reaction can be performed under solvent-free conditions, representing a significant green chemistry advantage. Alternatively, a mild Lewis or Brønsted acid catalyst can be used to accelerate the reaction, especially the imine formation step.[6]

Visual Workflow: Kabachnik-Fields Reaction

G cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product A 4-(Piperidine-1-sulfonyl)benzaldehyde (1 equiv.) Process Solvent-Free or Mild Acid Catalyst Room Temp or Mild Heat A->Process B Primary/Secondary Amine (1 equiv.) B->Process C Dialkyl Phosphite (e.g., Diethyl Phosphite) (1 equiv.) C->Process Product α-Aminophosphonate Derivative Process->Product Direct Isolation or Recrystallization

Caption: Workflow for the one-pot Kabachnik-Fields synthesis of α-aminophosphonates.

Detailed Experimental Protocol (Solvent-Free)
  • Reactant Loading: In a clean, dry 25 mL flask, mix 4-(Piperidine-1-sulfonyl)benzaldehyde (5 mmol), the chosen amine (e.g., benzylamine, 5 mmol), and diethyl phosphite (5 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for 1-3 hours. The reaction is often exothermic. Monitor the formation of the product by TLC.

  • Work-up and Isolation: The reaction mixture often solidifies upon completion.

  • Purification: Triturate the resulting solid with diethyl ether or a hexane/ethyl acetate mixture to remove any unreacted starting materials. Collect the solid by filtration. If the product is an oil or does not solidify, purification by column chromatography on silica gel may be necessary. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed to obtain a high-purity product.[6]

Data Summary Table
EntryAmineConditionsTime (h)Expected Yield (%)
1Aniline60 °C, Neat285-95
2BenzylamineRT, Neat1.590-98
3Morpholine60 °C, Neat380-90
4CyclohexylamineRT, Neat288-96

References

  • BenchChem. (2025). One-Pot Catalytic Synthesis of 3-Sulfonylquinolines: Application Notes and Protocols.
  • Various Authors. (2021). A One-Pot Synthesis of Sulfonyl Amidines via Three-Component Reaction Under Mild and Solvent-Free Conditions. Molbank.
  • Khalaj, M., Musavi, S. M., & Ghashang, M. (2024). Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. ResearchGate.
  • BenchChem. (2025). One-Pot Synthesis of Benzaldehyde Derivatives from Weinreb Amides: Application Notes and Protocols.
  • She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions. Synlett.
  • Various Authors. (2023). One‐Pot Construction of Sulfonyl Benzonorcaradienes. ResearchGate.
  • Various Authors. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid. MDPI.
  • Bansal, R., et al. (2017). One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters.
  • Various Authors. (N.D.). Scope of the One-Pot Synthesis of 2-Substituted Homoallyl Sulfonyl Amides. ResearchGate.
  • Sigma-Aldrich. (N.D.). 4-(1-Piperidinyl)benzaldehyde 97.
  • Padwa, A., et al. (2008). One-pot synthesis of functionalized piperid-4-ones: a four-component condensation. PubMed.
  • Various Authors. (N.D.). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Bulgarian Chemical Communications.
  • Various Authors. (N.D.). Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. ResearchGate.
  • Shishkina, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Ceruso, M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC.
  • Various Authors. (N.D.). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions. PMC.
  • de la Torre, A., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • TCI Chemicals. (N.D.). Multicomponent Reaction (MCR).
  • BenchChem. (2025). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
  • Hays, S. J. (2025). Piperidine Synthesis. DTIC.
  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.
  • Angeli, A., et al. (N.D.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC.
  • Various Authors. (N.D.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Thieme.

Sources

Method

Advanced Microwave-Assisted Synthesis of Bioactive Heterocycles Using 4-(Piperidine-1-sulfonyl)benzaldehyde Precursors

Executive Summary & Mechanistic Rationale The integration of Microwave-Assisted Organic Synthesis (MAOS) into drug discovery has revolutionized the rapid generation of complex heterocyclic libraries. This application not...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of Microwave-Assisted Organic Synthesis (MAOS) into drug discovery has revolutionized the rapid generation of complex heterocyclic libraries. This application note details the optimized, step-by-step utilization of 4-(Piperidine-1-sulfonyl)benzaldehyde as a versatile precursor for synthesizing biologically active pyrazoline-sulfonamide derivatives.

Why 4-(Piperidine-1-sulfonyl)benzaldehyde?

4-(Piperidine-1-sulfonyl)benzaldehyde (Molecular Weight: 253.32 g/mol ) is a highly strategic bifunctional building block . The piperidine-1-sulfonyl moiety is robust under strongly basic conditions but exerts a powerful electron-withdrawing effect on the aromatic ring. This inductive effect significantly increases the electrophilicity of the para-aldehyde carbon, priming it for rapid nucleophilic attack during condensation reactions.

The Causality of Microwave Irradiation

Conventional conductive heating relies on convection currents, which are notoriously slow and often lead to thermal degradation or unwanted side reactions (e.g., Cannizzaro reactions). In contrast, MAOS utilizes dielectric heating. The highly polar sulfonamide group and the chosen polar solvent (ethanol) couple efficiently with microwave frequencies (2.45 GHz). This causes rapid molecular friction and localized superheating, accelerating the reaction kinetics. Consequently, reactions that typically require 24–48 hours under conventional reflux can be driven to completion in under 15 minutes with superior yields and purity , .

Reaction Pathway & Workflow Visualization

The synthesis proceeds via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a hydrazine-mediated cyclization to yield the final pyrazoline-sulfonamide framework.

MAOS_Workflow Precursor 4-(Piperidine-1-sulfonyl) benzaldehyde MW1 Microwave Irradiation (80°C, 150 W, 10 min) Precursor->MW1 Reagents1 Acetophenone + NaOH (Ethanol Solvent) Reagents1->MW1 Chalcone Chalcone Intermediate MW1->Chalcone Claisen-Schmidt Condensation MW2 Microwave Irradiation (120°C, 300 W, 15 min) Chalcone->MW2 Reagents2 Hydrazine Hydrate (Ethanol Solvent) Reagents2->MW2 Product Pyrazoline-Sulfonamide Derivative MW2->Product Cyclization

Microwave-assisted synthesis workflow for pyrazoline-sulfonamide derivatives.

Quantitative Performance: Conventional vs. MAOS

The implementation of microwave irradiation not only improves throughput but dramatically enhances the green chemistry profile of the synthesis by lowering the Environmental Factor (E-Factor).

Reaction StepHeating MethodReaction TimeIsolated Yield (%)Purity (HPLC, %)E-Factor
Chalcone Synthesis Conventional (Reflux)24 - 48 h55 - 65> 9015.2
Chalcone Synthesis Microwave (80 °C)10 min85 - 92> 983.4
Pyrazoline Cyclization Conventional (Reflux)12 - 18 h45 - 50> 8522.1
Pyrazoline Cyclization Microwave (120 °C)15 min78 - 85> 955.8

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process analytical checks, the operator can confirm the mechanistic success of each step before proceeding.

Protocol A: Microwave-Assisted Claisen-Schmidt Condensation

Objective: Synthesis of the chalcone intermediate.

  • Reagent Preparation: In a 10 mL microwave-transparent quartz vessel, dissolve 1.0 mmol of 4-(Piperidine-1-sulfonyl)benzaldehyde and 1.0 mmol of an acetophenone derivative in 5.0 mL of absolute ethanol. Causality: Ethanol acts as both an excellent microwave absorber (high loss tangent) and a protic solvent that stabilizes the transition state of the aldol condensation.

  • Catalyst Addition: Slowly add 0.5 mL of 10% w/v aqueous NaOH dropwise under continuous stirring.

  • Microwave Irradiation: Seal the quartz vessel with a Teflon cap equipped with a pressure sensor. Insert the vessel into the dedicated microwave synthesizer. Set the parameters to 80 °C, 150 W , with a maximum pressure limit of 10 bar. Irradiate for exactly 10 minutes .

  • Quenching & Workup: Cool the vessel rapidly to room temperature using the reactor's compressed air stream. Pour the crude mixture into 20 mL of crushed ice to precipitate the product, then neutralize with 10% HCl to pH 7.

  • Isolation: Filter the resulting solid under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the precursor spot and the emergence of a highly UV-active, lower-Rf spot confirm conversion. In

    
    H NMR, verify the disappearance of the distinct aldehyde proton signal at ~9.8–10.0 ppm and the appearance of two trans-vinylic doublets (α, β protons) at ~7.4–7.8 ppm with a coupling constant (
    
    
    
    ) of ~16 Hz.
Protocol B: Microwave-Assisted Cyclization to Pyrazoline

Objective: Ring closure to form the bioactive heterocycle.

  • Reagent Preparation: In a clean quartz vessel, suspend 0.5 mmol of the validated chalcone intermediate from Protocol A and 1.0 mmol of hydrazine hydrate (excess) in 5.0 mL of absolute ethanol.

  • Microwave Irradiation: Seal the vessel and set the microwave reactor to 120 °C, 300 W , with a maximum pressure limit of 15 bar. Irradiate for 15 minutes . Causality: The higher energy input is required to overcome the activation barrier of the intramolecular Michael-type addition following the initial hydrazone formation.

  • Workup: Allow the reaction mixture to cool to room temperature, then transfer it to a refrigerator (4 °C) for 1 hour to induce complete crystallization.

  • Isolation: Filter the crystalline solid, wash with cold ethanol (2 × 2 mL) to remove unreacted hydrazine, and dry under a high vacuum.

  • Self-Validation Check: Confirm successful cyclization via

    
    H NMR spectroscopy. The diagnostic proof of pyrazoline ring formation is the disappearance of the vinylic protons and the appearance of an AMX spin system . Look for three distinct doublet of doublets (dd) between 
    
    
    
    3.10 and 5.50 ppm, corresponding to the diastereotopic CH
    
    
    protons and the chiral CH proton of the newly formed 5-membered ring.

References

  • National Center for Biotechnology Information. "4-(Piperidine-1-sulfonyl)benzaldehyde | C12H15NO3S | CID 21051090" PubChem.[Link]

  • Akili, S., et al. "Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation." International Journal of Organic Chemistry, vol. 11, 2021, pp. 199-223.[Link]

  • Gul, H. I., et al. "Microwave-assisted synthesis and bioevaluation of new sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 369-374.[Link]

Application

Functionalization of the aldehyde group in 4-(Piperidine-1-sulfonyl)benzaldehyde

Application Note: Functionalization of the Aldehyde Group in 4-(Piperidine-1-sulfonyl)benzaldehyde Abstract This technical guide details the strategic functionalization of 4-(Piperidine-1-sulfonyl)benzaldehyde , a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Aldehyde Group in 4-(Piperidine-1-sulfonyl)benzaldehyde

Abstract

This technical guide details the strategic functionalization of 4-(Piperidine-1-sulfonyl)benzaldehyde , a versatile pharmacophore scaffold containing an electron-deficient aldehyde and a lipophilic tertiary sulfonamide. Due to the strong electron-withdrawing nature of the para-sulfonyl group, the aldehyde moiety exhibits enhanced electrophilicity compared to unsubstituted benzaldehyde. This note provides optimized protocols for Reductive Amination , Wittig Olefination , and Benzimidazole Formation , supported by mechanistic insights and self-validating experimental workflows.

Chemical Profile & Reactivity Analysis

Molecule: 4-(Piperidine-1-sulfonyl)benzaldehyde CAS: 741705-00-0 (Generic/Related) Molecular Weight: 253.32 g/mol Key Structural Features: [1][2]

  • Aldehyde (-CHO): The primary handle for functionalization.

  • Sulfonyl Group (-SO₂-): A strong electron-withdrawing group (EWG) (

    
    ). This significantly lowers the LUMO energy of the carbonyl, making it highly reactive toward nucleophiles (amines, ylides).
    
  • Piperidine Ring: A tertiary sulfonamide. Crucially, it lacks acidic N-H protons, allowing the use of strong bases (e.g., NaH,

    
    -BuLi) during functionalization without deprotonating the sulfonamide.
    

Solubility Profile:

  • High: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF, DMF, DMSO.

  • Moderate/Low: Diethyl ether, Hexanes, Water.

Application I: Reductive Amination (Synthesis of Benzylamines)

Reductive amination is the most frequent transformation for this scaffold in SAR (Structure-Activity Relationship) studies. The electron-deficient nature of the aldehyde facilitates rapid imine formation, often proceeding without acid catalysis.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The sulfonyl group stabilizes the transition state for nucleophilic attack but destabilizes the iminium cation slightly; however, the overall rate of imine formation is typically accelerated.

ReductiveAmination Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium (Equilibrium) Hemiaminal->Imine -H2O (Fast due to EWG) Reduction Hydride Transfer (NaBH(OAc)3) Imine->Reduction Selective Reduction Product Benzylamine Product Reduction->Product

Figure 1: Step-wise mechanism for the reductive amination of electron-deficient aldehydes.

Standard Protocol (Direct Reductive Amination)

Best for: Primary and non-hindered secondary amines.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, use if amine is basic.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry vial, dissolve 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 mmol, 253 mg) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), add TEA (1.1 mmol) to liberate the free base.

  • Imine Formation: Stir at Room Temperature (RT) for 15–30 minutes. The solution may turn slightly yellow/cloudy.

    • Checkpoint: Unlike electron-rich aldehydes, this substrate forms imines quickly.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+1 = MW_amine + 237).

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes to quench borate complexes.

  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Steric hindrance of amineSwitch solvent to THF; Heat to 40°C; Use Ti(OiPr)₄ as Lewis acid.
Dialkylation Primary amine is too reactiveUse excess amine (2-3 equiv) or switch to stepwise method (Imine formation

NaBH₄).
Aldehyde Reduction Reducing agent added too earlyEnsure imine formation is complete (1-2h) before adding hydride.

Application II: Wittig Olefination (C-C Bond Formation)

This reaction couples the aldehyde with phosphonium ylides to generate styrene or cinnamate derivatives.

Protocol: Synthesis of Cinnamates (Stabilized Ylide)

Target: E-selective alkene formation.

Reagents:

  • Aldehyde (1.0 equiv)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene or THF.

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in anhydrous Toluene (5 mL).

  • Add the stabilized ylide (1.2 mmol).

  • Reflux (110°C) for 4–6 hours.

    • Why Reflux? While electron-deficient aldehydes react faster, reflux ensures high conversion and thermodynamic control (E-isomer preference).

  • Cool to RT and concentrate.

  • Purification: The byproduct (Triphenylphosphine oxide) is difficult to remove. Triturate the crude residue with cold hexanes/ether (product is often soluble, TPPO precipitates) or use flash chromatography (SiO₂, Hexane/EtOAc).

Protocol: Synthesis of Styrenes (Unstabilized Ylide)

Target: Z-selective or mixture.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Base:

    
    -BuLi (2.5M in hexanes) or KOtBu (1.0M in THF).
    
  • Solvent: Anhydrous THF.

Procedure:

  • Ylide Generation: Suspend the phosphonium salt in THF at 0°C. Add Base dropwise. Stir 30 mins (Solution turns yellow/orange).

  • Addition: Add solution of 4-(Piperidine-1-sulfonyl)benzaldehyde in THF dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add saturated NH₄Cl.

Application III: Oxidative Cyclization (Benzimidazole Synthesis)

Reaction with o-phenylenediamine yields 2-substituted benzimidazoles, a privileged scaffold in kinase inhibition.

Benzimidazole Aldehyde Aldehyde (Substrate) ImineInt Schiff Base Intermediate Aldehyde->ImineInt + Diamine Diamine o-Phenylenediamine Diamine->ImineInt Cyclization Ring Closure & Oxidation (Air/Na2S2O5) ImineInt->Cyclization Final 2-Arylbenzimidazole Cyclization->Final

Figure 2: Pathway for the oxidative condensation to benzimidazoles.

Protocol:

  • Mix Aldehyde (1.0 mmol) and o-phenylenediamine (1.0 mmol) in DMF (3 mL).

  • Add Na₂S₂O₅ (Sodium metabisulfite) (1.2 equiv) as an oxidant helper.

  • Heat to 100°C for 4 hours.

  • Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.

Analytical Data & Validation

When characterizing the functionalized products, look for these specific diagnostic signals.

Functional GroupDiagnostic Signal (¹H NMR, 400 MHz, CDCl₃)Change from Starting Material
Aldehyde (SM)

10.1 ppm (s, 1H)
Disappears in all products.
Benzylamine

3.8 – 4.0 ppm (s or d, 2H, Ar-CH ₂-N)
Appearance of benzylic methylene signal.
Cinnamate (Alkene)

6.4 – 7.7 ppm (d, J=16Hz, vinylic H)
Appearance of doublet with large coupling (trans).
Benzimidazole

12.0 – 13.0 ppm (broad s, NH)
Appearance of imidazole NH (if exchangeable).

Mass Spectrometry (ESI+):

  • Starting Material: [M+H]⁺ = 254.1

  • Expect [M+H]⁺ consistent with product MW. The sulfonyl group gives a distinct isotopic pattern (³⁴S contribution ~4.5%).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Maercker, A. "The Wittig Reaction." Organic Reactions, vol. 14, 2011, pp. 270-490. Link

  • Beaulieu, C., et al. "Benzimidazole derivatives as potent and selective inhibitors of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 1, 2004, pp. 119-124. (Protocol for aldehyde condensation). Link

  • Fier, P. S., & Maloney, K. M. "NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization."[3][4] Journal of the American Chemical Society, vol. 141, no.[3] 3, 2019, pp. 1441–1445. (Context on sulfonamide stability). Link

Sources

Method

Bioconjugation techniques utilizing sulfonyl benzaldehyde linkers

Application Note & Protocol Guide: Advanced Bioconjugation Workflows Utilizing Sulfonyl Benzaldehyde Linkers Scientific Principle and Rationale In the landscape of modern bioconjugation, achieving dual-orthogonality and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Advanced Bioconjugation Workflows Utilizing Sulfonyl Benzaldehyde Linkers

Scientific Principle and Rationale

In the landscape of modern bioconjugation, achieving dual-orthogonality and long-term linkage stability is paramount for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and diagnostic probes. For decades, N-hydroxysuccinimide (NHS) esters have served as the standard for modifying primary amines; however, they yield amide bonds that can be susceptible to enzymatic cleavage in vivo.

Sulfonyl benzaldehyde derivatives, such as 4-formylbenzenesulfonyl chloride (4-FBSC), have emerged as highly versatile heterobifunctional linkers that overcome these limitations[1]. The mechanism relies on two distinct, orthogonally reactive functional groups:

  • The Sulfonyl Halide Electrophile: Reacts with deprotonated primary amines (e.g., lysine

    
    -amino groups) to form a sulfonamide linkage. Unlike standard amides, sulfonamides are exceptionally robust and highly resistant to protease degradation.
    
  • The Benzaldehyde Handle: Remains inert during the initial sulfonylation. At physiological pH, it is stable and unreactive toward standard biological nucleophiles. However, under mildly acidic conditions, it reacts rapidly with

    
    -effect amines (such as aminooxy or hydrazide groups) to form stable oximes or hydrazones.
    

For applications requiring extreme hydrolytic stability—such as PET radiochemistry—sulfonyl fluorides (e.g., [18F] 3-formylbenzenesulfonyl fluoride) are utilized via Sulfur-Fluoride Exchange (SuFEx) chemistry. The robust sulfur-fluorine bond resists premature hydrolysis during harsh radiolabeling conditions, enabling highly efficient downstream bioconjugation[2].

Comparative Linker Dynamics

To contextualize the advantages of sulfonyl benzaldehydes, the quantitative and qualitative data comparing them to traditional bioconjugation linkers is summarized below.

Linker ClassPrimary Reactive GroupTarget ResiduePrimary Bond FormedIn Vivo Bond StabilitySecondary HandleSecondary Conjugation
Sulfonyl Benzaldehyde Sulfonyl Halide (-SO₂Cl / -SO₂F)Lysine (-NH₂)SulfonamideExtremely High (Protease Resistant)Benzaldehyde (-CHO)Oxime / Hydrazone Ligation
NHS-Ester N-HydroxysuccinimideLysine (-NH₂)AmideModerate (Susceptible to amidases)Various (e.g., Azide, Alkyne)Click Chemistry (e.g., CuAAC)
Maleimide MaleimideCysteine (-SH)ThioetherModerate (Retro-Michael exchange)VariousClick Chemistry

Experimental Workflows & Validated Protocols

Workflow Target Target Protein (Lysine -NH₂) Intermediate Sulfonamide Intermediate (Protein-SO₂-Ph-CHO) Target->Intermediate pH 8.5 Buffer Sulfonylation Linker Sulfonyl Benzaldehyde (e.g., 4-FBSC) Linker->Intermediate Conjugate Stable Oxime Conjugate (Protein-SO₂-Ph-CH=N-O-R) Intermediate->Conjugate pH 4.5-6.0 Aniline Catalyst Payload Aminooxy-Payload (R-O-NH₂) Payload->Conjugate

Figure 1: Two-step bioconjugation workflow using a sulfonyl benzaldehyde heterobifunctional linker.

Protocol 1: Primary Protein Modification (Sulfonamide Formation)

Objective: Covalently install the benzaldehyde bioorthogonal handle onto the target protein via lysine sulfonylation.

  • Buffer Exchange: Exchange the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.5) using a centrifugal ultrafiltration unit.

    • Causality & Expert Insight: Amine-free buffers (avoiding Tris or Glycine) are mandatory to prevent competitive side reactions. The pH is elevated to 8.5 because the

      
      -amino group of lysine (pKa ~10.5) must be partially deprotonated to act as a potent nucleophile against the sulfonyl electrophile.
      
  • Reagent Preparation: Dissolve 4-FBSC in anhydrous DMSO to a concentration of 10 mM immediately prior to use.

    • Causality & Expert Insight: Sulfonyl chlorides are moisture-sensitive. Using anhydrous DMSO prevents premature hydrolysis of the reagent into an inactive sulfonic acid.

  • Conjugation: Add 10–20 molar equivalents of 4-FBSC to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2 hours with gentle, continuous agitation.

  • Purification: Remove unreacted linker by size exclusion chromatography (SEC) or dialysis against 0.1 M Sodium Acetate buffer (pH 5.5) to simultaneously prepare the sample for the secondary conjugation step.

  • Self-Validation (QC): React a 10 µL aliquot of the purified conjugate with 2,4-dinitrophenylhydrazine (DNPH). A colorimetric shift yielding an absorbance peak at 360 nm confirms the presence of active aldehyde groups. Intact mass LC-MS must show mass increments of +168 Da per attached linker.

Protocol 2: Secondary Conjugation (Aniline-Catalyzed Oxime Ligation)

Objective: Covalently attach an aminooxy-functionalized payload to the benzaldehyde-modified protein.

  • Preparation: Ensure the benzaldehyde-protein intermediate is buffered in 0.1 M Sodium Acetate (pH 5.5).

    • Causality & Expert Insight: Oxime formation is thermodynamically optimal at mildly acidic pH. At pH 5.5, the aldehyde carbonyl oxygen is protonated (increasing its electrophilicity), while the aminooxy group (pKa ~4.6) remains sufficiently unprotonated and nucleophilic.

  • Catalysis: Add aniline to the reaction mixture to achieve a final concentration of 10 mM.

    • Causality & Expert Insight: Aniline acts as a critical nucleophilic catalyst. It forms a rapidly reversible Schiff base intermediate with the benzaldehyde, which is highly reactive toward the slower, but thermodynamically favored, attack by the aminooxy group. This accelerates the ligation by up to 400-fold.

  • Payload Addition: Add 5–10 molar equivalents of the aminooxy-payload (e.g., aminooxy-fluorophore, PEG, or drug).

  • Incubation: Incubate at room temperature for 2–4 hours.

  • Final Purification: Purify the final conjugate via SEC into a physiological buffer (e.g., PBS, pH 7.4).

  • Self-Validation (QC): Perform intact mass LC-MS to verify the quantitative conversion of the +168 Da intermediate to the final target mass, confirming the complete consumption of the aldehyde handles.

Advanced Applications: Covalent Molecular Glues

Beyond standard payload labeling, sulfonyl benzaldehydes are pioneering the field of targeted protein stabilization. Recent native mass spectrometry studies have elucidated their mechanism of action as covalent molecular glues[3].

MolecularGlue P1 14-3-3 Protein (Target) Complex Stabilized Ternary Complex (14-3-3 • Glue • Partner) P1->Complex Imine bond (Lys122) P2 Pin1 / p65 (Partner Protein) P2->Complex Non-covalent interaction Glue Sulfonyl Benzaldehyde Molecular Glue Glue->Complex Covalent anchoring

Figure 2: Covalent stabilization of protein-protein interactions via sulfonyl benzaldehyde glues.

These compounds can covalently stabilize transient protein-protein interactions—such as the 14-3-3/Pin1 complex. The benzaldehyde moiety forms a reversible imine bond specifically with the Lys122 residue of the 14-3-3 protein, while the sulfonyl-aryl system engages in non-covalent interactions with the partner protein[3]. This targeted covalent anchoring opens entirely new frontiers in drug development, allowing researchers to drug previously "undruggable" protein-protein interfaces by locking them into a stabilized ternary complex.

References

  • Sulfur - fluorine bond in PET radiochemistry National Institutes of Health (NIH) / PMC URL:[Link]

  • Tracking the mechanism of covalent molecular glue stabilization using native mass spectrometry Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Piperidine-1-sulfonyl)benzaldehyde

Ticket ID: #SYN-4PSB-OPT Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Part 1: Core Directive & Mechanistic Insight The Chemoselectivity Paradox The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-4PSB-OPT Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Part 1: Core Directive & Mechanistic Insight

The Chemoselectivity Paradox

The synthesis of 4-(Piperidine-1-sulfonyl)benzaldehyde involves reacting 4-formylbenzenesulfonyl chloride with piperidine . The core challenge lies in the bifunctional nature of the electrophile. You have two electrophilic sites competing for the nucleophilic piperidine:

  • The Sulfonyl Chloride (

    
    ):  Highly reactive, forms a stable sulfonamide bond.
    
  • The Aldehyde (

    
    ):  Moderately reactive, forms an unstable aminal or enamine with secondary amines.
    

The Root Cause of Low Yield: Many researchers observe a "sticky" mixture or low isolated yields because they fail to account for the reversible reaction at the aldehyde. Piperidine can attack the aldehyde to form an aminal intermediate. If you purify this mixture on silica without a hydrolysis step, the aminal decomposes unpredictably or streaks, leading to material loss.

The Solution: The sulfonamide bond formation is irreversible , while the aldehyde-amine interaction is reversible . The key to high yield is not just preventing the side reaction, but reversing it during the workup phase using an acidic wash.

Part 2: Troubleshooting Workflow (Visualized)

The following logic gate describes the decision-making process for diagnosing yield failures.

TroubleshootingWorkflow Start ISSUE: Low Yield / Impure Product CheckSM Check SM Purity: Is Sulfonyl Chloride white/crystalline? Start->CheckSM Hydrolysis Diagnosis: Hydrolysis SM has degraded to sulfonic acid. CheckSM->Hydrolysis No (Wet/Sticky) CheckWorkup Check Workup: Did you perform an HCl wash? CheckSM->CheckWorkup Yes AminalIssue Diagnosis: Aminal Trapping Product is trapped as piperidine-aldehyde adduct. CheckWorkup->AminalIssue No CheckBase Check Base/Solvent: Are you using Pyridine or Aqueous Base? CheckWorkup->CheckBase Yes Bisulfite Optimization: Bisulfite Adduct Purify via aldehyde-bisulfite complex. CheckBase->Bisulfite Yield still low

Caption: Diagnostic logic flow for identifying yield loss points in sulfonamide synthesis involving aldehyde moieties.

Part 3: Optimized Experimental Protocols

Method A: The "Acid-Reset" Protocol (Recommended)

This method utilizes the reversibility of the amine-aldehyde reaction. It allows the side reaction to happen but reverses it during workup.

Reagents:

  • 4-Formylbenzenesulfonyl chloride (1.0 equiv)

  • Piperidine (1.05 equiv) — Slight excess only

  • Triethylamine (TEA) (1.2 equiv) — Acts as the HCl scavenger

  • Dichloromethane (DCM) — Anhydrous

Protocol:

  • Preparation: Dissolve 4-formylbenzenesulfonyl chloride in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon. Cool to 0°C .

  • Addition: Mix Piperidine and TEA in a separate vial with a small amount of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

    • Why? Keeping the temperature low favors the faster sulfonylation over the aminal formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • The Critical Workup (The "Reset"):

    • Dilute with more DCM.

    • Wash 1: 1N HCl (cold). This is the most important step. The acid protonates any excess piperidine and hydrolyzes any piperidine-aldehyde aminals back to the aldehyde product.

    • Wash 2: Water.[1][2][3]

    • Wash 3: Brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product should be a white to off-white solid.

Method B: The Bisulfite Purification (For High Purity)

If chromatography is difficult (product streaking), use the aldehyde's specific reactivity.

  • Perform the reaction as in Method A.

  • After workup, dissolve the crude oil in Ethanol/Water.

  • Add saturated Sodium Bisulfite (NaHSO₃) solution. Shake vigorously.

  • The aldehyde forms a solid bisulfite adduct. Filter this solid and wash with ether (removes non-aldehyde impurities).

  • Regeneration: Suspend the solid in water and add Sodium Carbonate or dilute acid/formaldehyde to regenerate the free aldehyde. Extract with DCM.[1]

Part 4: Technical FAQs

Q1: My starting material (sulfonyl chloride) is a liquid/sticky gum. Is it usable? A: Likely not. 4-Formylbenzenesulfonyl chloride should be a solid. If it is liquid, it has likely hydrolyzed to the sulfonic acid (which is unreactive to amines under these conditions).

  • Fix: Recrystallize the starting material from dry hexane/chloroform or purchase fresh stock. Store in a desiccator.

Q2: Why do I see two spots on TLC that merge over time? A: One spot is your product; the other is likely the aminal (product + piperidine). On silica gel, the acidic nature of the silica hydrolyzes the aminal back to the aldehyde product as it runs up the plate.

  • Fix: Do not rely solely on TLC for reaction completion. Rely on the disappearance of the sulfonyl chloride. Ensure your HCl wash was thorough.

Q3: Can I use Pyridine as the solvent? A: Yes, Pyridine is a classic solvent for sulfonylation. However, pyridine is difficult to remove completely without an acidic wash (which we want anyway). If using pyridine, pour the reaction mixture into ice-cold dilute HCl to quench. The pyridine will form a water-soluble salt, and your product will precipitate or can be extracted into DCM.

Q4: Why is the yield low when I use excess piperidine? A: Excess piperidine pushes the equilibrium toward the aminal (side product). While reversible, a large excess traps your product in the aqueous layer during acidic workup (as the protonated aminal salt) or complicates crystallization. Use TEA or DIPEA as the auxiliary base so you only need ~1.0–1.1 equivalents of piperidine.

Part 5: Comparative Data

ParameterMethod A (DCM/TEA)Method B (Pyridine)Method C (Acetal Protected)
Reaction Time 2–4 Hours4–12 Hours3 Steps (Longer)
Temp Control Critical (0°C)Moderate (<20°C)Flexible
Yield (Typical) 85–92% 70–80%>95% (per step)
Purification Acid Wash / CrystallizationAcid Pour / ExtractionDeprotection required
Suitability Best for standard lab scale Good for scale-upBest for GMP/Ultra-high purity

References

  • Fundamental Sulfonamide Synthesis

    • Mechanism & Conditions:[1][4][5][6][7][8] Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur).

  • Chemoselectivity of Sulfonyl Chlorides

    • Reactivity Profile: Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 195.[6]

  • Amine-Aldehyde Interactions (Aminal Formation): Reversibility: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Purification Strategies

    • Bisulfite Adducts: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Aldehyde Purification).[1]

  • Product Characterization Data

    • Reference Standard: Sigma-Aldrich Product Specification for 4-(1-Piperidinylsulfonyl)benzaldehyde.

Sources

Optimization

Technical Support Center: Purification of 4-(Piperidine-1-sulfonyl)benzaldehyde via Recrystallization

Introduction 4-(Piperidine-1-sulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Achieving high purity of this compound is critical for ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Piperidine-1-sulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final products. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, prized for its efficiency in removing impurities and its scalability from the lab bench to industrial production.[3][4]

This technical support guide provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of 4-(Piperidine-1-sulfonyl)benzaldehyde. It is designed for researchers, chemists, and process development professionals seeking to optimize their purification protocols and troubleshoot experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this specific compound?

Recrystallization is particularly well-suited for 4-(Piperidine-1-sulfonyl)benzaldehyde for several reasons:

  • Crystalline Nature: The compound is a solid at room temperature with a defined melting point (approx. 61-64 °C), making it an ideal candidate for this technique.[1]

  • Impurity Rejection: The process is highly selective. The rigid structure of a growing crystal lattice tends to exclude molecules that do not fit perfectly, effectively separating the desired compound from structurally different impurities.[5][6]

  • Scalability: The principles of recrystallization are consistent from milligram to kilogram scales, making it a valuable method throughout the drug development pipeline.[3]

  • Cost-Effectiveness: Compared to chromatographic methods, recrystallization is generally less expensive, requiring less specialized equipment and consuming lower volumes of high-purity solvents.

Q2: What are the essential characteristics of an ideal solvent for this recrystallization?

The success of any recrystallization hinges on the choice of solvent.[4] An ideal solvent should exhibit a specific set of properties tailored to the solute:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the 4-(Piperidine-1-sulfonyl)benzaldehyde at or near its boiling point to ensure a saturated solution is formed.[4][7][8]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of pure crystals upon cooling.[4][7][8]

  • Appropriate Impurity Solubility Profile: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the aldehyde or sulfonyl functional groups.[8][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Solvent Selection and Standard Protocol

Selecting the right solvent system is the most critical step in developing a robust recrystallization procedure. Due to the compound's moderate polarity (containing both an aromatic ring, a sulfonyl group, and a piperidine moiety), single solvents like alcohols or a mixed-solvent system are often effective.

Table 1: Potential Solvents for Recrystallization
Solvent SystemBoiling Point (°C)Key Characteristics & Rationale
Ethanol 78Often a good starting point for moderately polar compounds. Provides a good solubility differential with temperature.
Isopropanol 82Similar to ethanol but slightly less polar; can sometimes offer better crystal morphology.
Acetonitrile 82A polar aprotic solvent that has been used for crystallizing similar sulfonyl benzaldehyde compounds.[10]
Ethanol/Water VariableA mixed-solvent system. The compound is dissolved in hot ethanol (the "solvent"), and water (the "anti-solvent") is added dropwise to induce crystallization upon cooling. This allows for fine-tuning of solubility.[11]
Toluene 111A non-polar aromatic solvent. May be suitable if non-polar impurities need to be removed. Its high boiling point requires careful management to prevent oiling out.
Standard Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude product to Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B C 3. Heat mixture to boiling until fully dissolved B->C D 4. (Optional) Perform hot gravity filtration to remove insolubles C->D If solution is cloudy E 5. Allow filtrate to cool slowly to RT C->E If solution is clear D->E F 6. Cool further in an ice bath E->F G 7. Collect crystals via vacuum filtration F->G H 8. Wash with minimal ice-cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: A standard workflow for the purification of 4-(Piperidine-1-sulfonyl)benzaldehyde via recrystallization.

Detailed Experimental Protocol (Example: Ethanol/Water System)
  • Dissolution: Place the crude 4-(Piperidine-1-sulfonyl)benzaldehyde in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, this is the stage to address them. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, and then perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove the charcoal and any insoluble material.[12][13]

  • Induce Crystallization: To the clear, hot filtrate, add water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][14] Rushing this step can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to rinse away any residual mother liquor.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting Guide

Problem: Low or No Crystal Yield

Q: I followed the protocol, but I'm getting a very low yield, or no crystals are forming at all. What's going wrong?

This is one of the most common issues in recrystallization and typically points to a problem with saturation.[14]

  • Cause 1: Too Much Solvent: Using an excessive amount of solvent is the most frequent reason for low recovery.[13][15] If the solution is not saturated upon cooling, the product will remain dissolved in the mother liquor.

    • Solution: Before discarding the filtrate, test it by dipping a glass stirring rod into the liquid and letting the solvent evaporate. If a significant solid residue forms on the rod, there is still a substantial amount of product in the solution.[13] Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool the solution again.[14][15]

  • Cause 2: Supersaturation: Sometimes, a solution can become supersaturated upon cooling, meaning it holds more dissolved solute than it theoretically should. In this state, crystals are reluctant to form without an initiation point.[14]

    • Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation to begin.[14][15]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[8][15]

  • Cause 3: Insufficient Cooling: The solution may not have been cooled to a low enough temperature to force the maximum amount of product to crystallize.[11]

    • Solution: Ensure the flask is left in an ice bath (or even a salt-ice bath for lower temperatures) for an adequate amount of time (30-60 minutes) after it has cooled to room temperature.

Problem: Oiling Out

Q: My product is separating from the solution as a liquid (an oil) instead of forming solid crystals. How can I prevent this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[11] This is detrimental to purification as the oil often traps impurities.

  • Cause 1: High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cools too quickly, the compound may crash out of solution as a liquid.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level.[14] Then, ensure the solution cools much more slowly. Insulating the flask with glass wool or a cloth can help achieve a gradual temperature drop, favoring crystal formation over oiling.[14]

  • Cause 2: Solvent Boiling Point vs. Compound Melting Point: If the boiling point of the recrystallization solvent is higher than the melting point of the compound (mp ≈ 61-64 °C), the compound may melt in the hot solvent before it can crystallize.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For this compound, ethanol (BP 78 °C) is generally a safer choice than a high-boiling solvent like toluene (BP 111 °C) if oiling is an issue.

  • Cause 3: Presence of Impurities: High levels of impurities can depress the melting point of the solute, increasing the likelihood of oiling out.[11]

    • Solution: If possible, perform a preliminary purification step. For aldehydes, this could involve an acid-base wash to remove any carboxylic acid impurities formed via oxidation.[16] Alternatively, passing the crude material through a short plug of silica gel can remove highly polar impurities before recrystallization.

Problem: Persistent Impurities in the Final Product

Q: My NMR/LCMS analysis shows the product is still impure after recrystallization. What can I do?

While highly effective, a single recrystallization may not remove all impurities, especially if they are structurally similar to the target compound or present in high concentrations.[17][18]

  • Cause 1: Impurity Co-crystallization: If an impurity has a very similar structure and polarity, it may be incorporated into the crystal lattice of the desired product.

    • Solution: A second recrystallization from a different solvent system may be effective. Changing the solvent can alter the solubility properties of both the product and the impurity, potentially leading to better separation.

  • Cause 2: Ineffective Washing: The surface of the filtered crystals can be coated with impure mother liquor. If not washed properly, this will contaminate the final product.[5]

    • Solution: Ensure the crystals are washed with a minimal amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will redissolve some of the product, reducing the yield.[11]

  • Cause 3: Specific Impurity Types:

    • Colored Impurities: These are often large, polar molecules that can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.[12]

    • Acidic Impurities (e.g., 4-(Piperidine-1-sulfonyl)benzoic acid): Aldehydes can oxidize to carboxylic acids. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) during the initial workup (before recrystallization) can remove this acidic impurity.[16]

Problem: Poor Crystal Morphology

Q: The crystals I obtained are very fine needles or a powder, which is slow to filter and difficult to handle. How can I grow larger, more robust crystals?

Crystal habit (the external shape) is highly dependent on the crystallization conditions.[3][19] Fine powders or needles are typically the result of very rapid crystal formation.[20]

  • Cause: High Supersaturation and Rapid Nucleation: When a solution cools too quickly, the level of supersaturation increases rapidly, leading to the spontaneous formation of a large number of small crystal nuclei rather than the slow growth of a smaller number of large crystals.[20]

    • Solution: The key is to slow down the entire process.

      • Use Slightly More Solvent: Add a small excess of hot solvent (1-5% more) beyond the minimum required for dissolution. This will lower the saturation point, requiring the solution to cool further before crystallization begins.[15]

      • Slow Cooling: This is the most critical factor. After dissolving the compound, allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces. Do not move or disturb the flask during this period.

      • Minimize Agitation: Avoid swirling or stirring the solution as it cools, as this can induce rapid precipitation.

Alternative Purification Strategy

Q: Recrystallization is proving difficult for my particularly impure sample. Is there another viable method?

For aldehydes that are difficult to purify by recrystallization alone, formation of a bisulfite adduct is a highly effective classical technique.[11][21]

  • Bisulfite Adduct Formation: Aldehydes react with aqueous sodium bisulfite to form a solid, salt-like adduct. This adduct can be filtered off from organic-soluble impurities. The purified aldehyde can then be regenerated by treating the solid adduct with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution).[16][21] This method is highly selective for aldehydes and can be an excellent way to rescue a very impure batch before attempting a final recrystallization.[11]

References

  • Benchchem. (2025).
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Scribd.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center.
  • Tianming Pharmaceutical.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Reddit. (2015). Purifying aldehydes?. r/chemistry.
  • PubMed.
  • European Publication Server. (2000).
  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Gao, Q., et al. (2025). Impact of impurities on crystal growth.
  • Solid organic cpd.
  • University of York.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Reddit. (2020).
  • Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization.
  • Reddit. (2024).
  • Reddit. (2012). Help!
  • ResearchGate. Recrystallization of Drugs: Significance on Pharmaceutical Processing.
  • O'Mahony, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • PMC.
  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ResearchGate. Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Chemical Review and Letters. (2021).
  • Sigma-Aldrich. 4-(1-Piperidinyl)benzaldehyde 97 10338-57-5.
  • ResearchGate. Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in acetonitrile (w) + methanol (1 - w) mixed solvents.
  • PMC. 4-(Methylsulfonyl)benzaldehyde.
  • ChemicalBook. (2026). 4-Methylsulphonyl benzaldehyde.
  • DTIC. (2025). Piperidine Synthesis.
  • CymitQuimica. CAS 122-03-2: Benzaldehyde, 4-(1-methylethyl)-.
  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Wikipedia. Piperidine.
  • MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • PubMed Central. Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

Sources

Optimization

Troubleshooting low reactivity of 4-(Piperidine-1-sulfonyl)benzaldehyde in condensation reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Reactivity Profiles of 4-(Piperidine-1-sulfonyl)benzaldehyde Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Reactivity Profiles of 4-(Piperidine-1-sulfonyl)benzaldehyde

Executive Summary

You are encountering "low reactivity" with 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 10338-57-5) in condensation reactions (e.g., Knoevenagel, Schiff base formation).[1]

The Paradox: Theoretically, the piperidine-1-sulfonyl moiety is a strong electron-withdrawing group (EWG) (


). This should activate the carbonyl carbon, making it more electrophilic and reactive toward nucleophiles than unsubstituted benzaldehyde.

If you observe low reactivity, it is rarely intrinsic to the molecule. Instead, it is almost invariably a symptom of process-dependent factors : specifically solubility mismatches , "invisible" oxidation , or catalyst deactivation .[1]

This guide deconstructs these failure modes and provides a validated protocol to restore high yields.

Part 1: Diagnostic Workflow

Before altering your synthetic route, execute this logic flow to identify the bottleneck.

TroubleshootingFlow Start Problem: Low Reactivity CheckPurity Step 1: Check Purity (H-NMR/TLC) Is there a broad singlet at ~13 ppm? Start->CheckPurity Oxidized Diagnosis: Oxidation to Benzoic Acid Derivative CheckPurity->Oxidized Yes CheckSolubility Step 2: Check Solubility Is the reaction homogeneous at T_reflux? CheckPurity->CheckSolubility No Purify Action: Recrystallize from EtOH/Water or Wash with NaHCO3 Oxidized->Purify Insoluble Diagnosis: Phase Transfer Limit (Sulfonamide insolubility) CheckSolubility->Insoluble No CheckCatalyst Step 3: Catalyst System Using weak base (Piperidine)? CheckSolubility->CheckCatalyst Yes ChangeSolvent Action: Switch to DMF, MeCN, or use Phase Transfer Catalyst Insoluble->ChangeSolvent Stalled Diagnosis: Stable Intermediate or Unfavorable Equilibrium CheckCatalyst->Stalled Yes OptimizeCat Action: Add Acid Co-catalyst (AcOH) or Microwave Irradiation Stalled->OptimizeCat

Figure 1: Decision matrix for diagnosing reactivity failure in sulfonamide-benzaldehydes.

Part 2: Technical Deep Dive & Troubleshooting

Issue 1: The "Hidden" Oxidizer (Purity)

Symptom: The starting material looks like a solid yellow powder, but yields are <10% even with harsh catalysts. Root Cause: Benzaldehydes bearing EWGs are prone to auto-oxidation. 4-(Piperidine-1-sulfonyl)benzaldehyde can oxidize to 4-(piperidine-1-sulfonyl)benzoic acid .[1]

  • Mechanism: The carboxylic acid byproduct reacts with your basic catalyst (e.g., piperidine, TEA) to form an unreactive salt, effectively neutralizing the catalyst.

  • Validation: Run a proton NMR. Look for the disappearance of the aldehyde peak (~10.0 ppm) and appearance of a broad acid peak (~13.0 ppm).

  • Solution:

    • Wash: Dissolve the solid in DCM and wash with saturated aqueous NaHCO₃ to remove the acid.

    • Recrystallize: Ethanol/Water is effective for this sulfonamide [1].[2]

Issue 2: The Solubility Trap

Symptom: Reaction mixture is cloudy or has sediment; TLC shows starting material remaining on the baseline or spotting line. Root Cause: Unlike simple benzaldehyde, the piperidine-sulfonyl group adds significant polarity and bulk.[1]

  • The Error: Using non-polar solvents (Hexane, Toluene) standard for Dean-Stark conditions. This compound is likely insoluble in cold toluene, preventing the reaction from initiating.

  • Data:

    Solvent Solubility (25°C) Suitability for Condensation
    Toluene Low Poor (Requires high heat)
    Ethanol Moderate Good (Green Knoevenagel)
    DMF/DMSO High Excellent (but hard to remove)

    | Acetonitrile | Moderate | Optimal (Balance of solubility/rate) [4] |[3]

  • Solution: Switch to Acetonitrile (MeCN) or Ethanol .[1] If using Toluene is mandatory for water removal, add a co-solvent (e.g., 10% DMF) or use a Phase Transfer Catalyst (TEBA).

Issue 3: The "Inverse Reactivity" Phenomenon

Symptom: You expect the EWG to accelerate the reaction, but it is slower than p-methoxybenzaldehyde. Root Cause: In specific catalytic cycles (e.g., piperidine/acetic acid), the formation of the iminium ion intermediate is the rate-determining step (RDS) [6].[4]

  • While EWGs facilitate the nucleophilic attack on the carbonyl, they can sometimes stabilize the tetrahedral intermediate or make the iminium species less stable relative to the starting materials, depending on the solvent [6].

  • Solution: Use Microwave Irradiation . It has been proven to overcome kinetic barriers in sulfonamide condensations, often boosting yields from 40% to >90% in minutes [5].

Part 3: Validated Experimental Protocol

Protocol: Microwave-Assisted Knoevenagel Condensation Target Application: Condensation with active methylenes (e.g., Malononitrile, TZD).

Reagents:

  • 4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 equiv)[1]

  • Active Methylene Compound (1.1 equiv)[1]

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)

  • Solvent: Ethanol (or Acetonitrile)[1]

Step-by-Step:

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the aldehyde in 3 mL of Ethanol. Ensure full dissolution (gentle heating if necessary).

  • Addition: Add 1.1 mmol of the nucleophile. Then, add the pre-mixed catalyst solution (piperidine/AcOH).

    • Why AcOH? It buffers the basicity and assists in the dehydration step of the carbinolamine intermediate [6].

  • Reaction: Irradiate at 80°C for 10-20 minutes (Power: 100-150W).

    • Control: If using conventional heating, reflux for 2-4 hours.

  • Work-up: Cool to room temperature. The product often precipitates due to the sulfonamide's crystallinity.

  • Isolation: Filter the solid. Wash with cold ethanol.

Data Comparison (Typical Yields):

Condition Time Yield
Toluene (Reflux) 12 h 45-60%
Ethanol (Reflux) 4 h 65-75%

| Microwave (EtOH) | 15 min | 92-96% |[1]

Part 4: Mechanistic Visualization

Understanding the stalling point is critical. The sulfonamide group acts as a spectator electronically but dominates physically (solubility).

ReactionMechanism cluster_stall Potential Stalling Point Aldehyde Aldehyde (EWG Activated) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Fast (EWG effect) Nucleophile Nucleophile (Enolate) Nucleophile->Intermediate Iminium Iminium Ion (Rate Limiting Step) Intermediate->Iminium Slow (Requires Acid/Heat) Product Condensation Product Iminium->Product - Catalyst

Figure 2: Kinetic pathway showing the dehydration bottleneck where EWGs can sometimes cause stalling if proton transfer is inefficient.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for Green Chemistry? A: Yes, but only with specific catalysts.[1] Ionic liquids (e.g., [Bmim][OAc]) or hydrotropic solutions are required because the sulfonamide aldehyde is water-insoluble. A suspension in water often leads to low surface area contact and poor yields [7].

Q: My product is an oil that won't crystallize. Is it impure? A: Sulfonamide derivatives are typically crystalline.[1] If it is an oil, you likely have residual solvent (DMF/DMSO) trapped in the lattice or unreacted aldehyde. Triturate with diethyl ether or cold ethanol to induce crystallization.

Q: Does the piperidine ring on the sulfonyl group interfere with the reaction? A: No. The nitrogen in the sulfonamide (


) is not basic due to electron delocalization into the sulfonyl group. It will not compete with your catalyst or nucleophile.

References

  • Sigma-Aldrich. Product Specification: 4-(1-Piperidinyl)benzaldehyde.[1] (Accessed 2026).

  • National Institutes of Health (NIH). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones. (2024).[5]

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Condensation Reactions. (2025).[6][7][8]

  • ResearchGate. The effect of various solvents on the reaction of benzenesulfonamide with benzaldehyde. (2023).

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.[1][3] (2018).[3][9]

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol.[1][4] (2017).[4]

  • Pure (TU/e). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[1][2] (2017).[4]

Sources

Troubleshooting

Removing unreacted piperidine from sulfonyl benzaldehyde mixtures

Welcome to the Technical Support Center. This guide provides field-proven methodologies for researchers and drug development professionals tasked with isolating sensitive sulfonyl benzaldehydes from reaction mixtures con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven methodologies for researchers and drug development professionals tasked with isolating sensitive sulfonyl benzaldehydes from reaction mixtures containing unreacted piperidine.

The Chemical Context: Causality & Challenges

Removing unreacted piperidine from a sulfonyl benzaldehyde mixture is notoriously difficult due to the competing electronic properties of the molecules involved.

Piperidine is a highly nucleophilic secondary amine with a and a boiling point of 106 °C[1]. When present with a sulfonyl benzaldehyde, two major chemical challenges arise:

  • Nucleophilic Attack & Hemiaminal Formation: The electron-withdrawing sulfonyl group (

    
    ) makes the aldehyde carbon highly electrophilic. Piperidine reversibly attacks this carbonyl to form a hemiaminal intermediate. Because benzaldehydes lack 
    
    
    
    -protons, this intermediate cannot dehydrate into a stable enamine, leaving it trapped in a dynamic equilibrium.
  • pH Sensitivity: While strong aqueous acids (like 1M HCl) will successfully protonate piperidine into a water-soluble piperidinium salt, they can also induce unwanted side reactions, such as the precipitation of the aldehyde, acetal hydrolysis, or degradation of the sulfonyl group.

To ensure scientific integrity, the chosen removal strategy must break the hemiaminal equilibrium without degrading the delicate sulfonyl benzaldehyde.

Method Selection Workflow

Use the following decision matrix to determine the optimal purification strategy based on the specific sensitivities of your substrate.

PiperidineRemoval Start Crude Mixture: Sulfonyl Benzaldehyde + Piperidine Decision Is the aldehyde highly sensitive to aqueous acid? Start->Decision MethodA Method A: Scavenger Resin (MP-TsOH or PS-Isocyanate) Filtration only Decision->MethodA Yes / Water-miscible solvent MethodB Method B: Mild Acidic Workup (5-10% Citric Acid) Liquid-liquid extraction Decision->MethodB No / Water-immiscible solvent MethodC Method C: Azeotropic Evaporation (Toluene Co-evaporation) For small scale/volatile mixtures Decision->MethodC Heat stable / Trace amounts

Decision matrix for selecting a piperidine removal strategy based on substrate sensitivity.

Validated Removal Protocols

Method A: Polymer-Supported Scavenging (Preferred for Sensitive Aldehydes)

Using a macroporous polystyrene sulfonic acid resin (e.g., Biotage® MP-TsOH) allows for a "catch-and-release" scavenging approach that completely avoids aqueous workup[2]. MP-TsOH has a nominal capacity of ~3.7 mmol/g[3]. Alternatively, polymer-supported isocyanate (PS-Isocyanate) can be used to covalently trap the amine as a stable resin-bound urea[4].

Step-by-Step Methodology (MP-TsOH):

  • Preparation: Dilute the crude reaction mixture in a compatible, swelling solvent (e.g., Dichloromethane, THF, or Methanol)[3].

  • Resin Addition: Add 2.0 to 3.0 molar equivalents of MP-TsOH resin relative to the estimated amount of unreacted piperidine[3].

  • Agitation: Stir or shake the suspension gently at 20 °C for 30–60 minutes. The sulfonic acid groups will protonate the piperidine, pulling it out of the hemiaminal equilibrium and trapping it as a resin-bound quaternary salt[2].

  • Self-Validation: Spot the supernatant on a TLC plate and stain with Ninhydrin. The absence of a blue/purple spot confirms complete piperidine removal.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin with 2–3 column volumes of the reaction solvent to ensure full recovery of the aldehyde.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the pure sulfonyl benzaldehyde.

Method B: Mild Aqueous Acidic Workup (Standard Scale-Up)

If the sulfonyl benzaldehyde is stable to mild aqueous conditions, a weak acid workup is highly effective. Citric acid (


) provides sufficient acidity to protonate piperidine without the harshness of mineral acids.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Extraction: Wash the organic layer with an equal volume of 5–10% aqueous citric acid solution. Repeat 2–3 times.

    • Causality: The mild acid hydrolyzes any transient hemiaminal back to the aldehyde and piperidine. It immediately protonates the piperidine, driving the highly polar piperidinium salt into the aqueous layer.

  • Self-Validation: Check the pH of the final aqueous wash. It should remain acidic (pH ~3-4), indicating that the acid has not been entirely depleted by the basic amine.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous

    
     to neutralize residual acid, followed by saturated aqueous 
    
    
    
    (brine) to remove excess water. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
Method C: Azeotropic Co-Evaporation (Small Scale / Trace Removal)

Piperidine's boiling point of 106 °C makes it amenable to removal via evaporation[5]. This process is significantly accelerated by azeotropic distillation using toluene.

Step-by-Step Methodology:

  • Solvent Swap: Add 5–10 mL of Toluene per gram of crude mixture.

  • Evaporation: Concentrate the mixture using a rotary evaporator at 40–50 °C under high vacuum.

  • Iteration & Validation: Repeat the toluene addition and evaporation 2–3 times. Validate removal by checking the flask; the characteristic ammoniacal, pepper-like odor of piperidine should be completely dissipated[1].

Quantitative Data & Reagent Comparison

Reagent / MethodChemical Property / CapacityBoiling Point / pKaPrimary Application
Piperidine Secondary AmineBP: 106 °C, pKa: 11.12Target impurity to be removed[1].
MP-TsOH Resin ~3.7 mmol/g capacityN/A (Solid Support)Non-aqueous scavenging of basic amines[3].
PS-Isocyanate ~1.0 - 1.5 mmol/g capacityN/A (Solid Support)Covalent trapping of secondary amines[4].
Citric Acid (10%) Mild Aqueous Acid

: 3.13
Liquid-liquid extraction of basic amines.
Toluene Co-evaporation solventBP: 110 °CAzeotropic removal of volatile amines.

Troubleshooting & FAQs

Q: My sulfonyl benzaldehyde yield is low, and NMR shows a new set of peaks. What happened? A: Unreacted piperidine likely formed a hemiaminal with your aldehyde. Because sulfonyl benzaldehydes lack


-protons, they cannot form enamines, but the hemiaminal equilibrium can still consume your product. To reverse this, ensure you are using Method B (mild acid workup) to hydrolyze the intermediate, or use Method A (scavenger resin) with a slight excess of resin to continuously pull piperidine out of the equilibrium and drive the reaction back to the free aldehyde.

Q: I used MP-TsOH resin, but there is still piperidine in my product. Why? A: Two common causes exist:

  • Insufficient Equivalents: You must use 2.0–3.0 equivalents of resin relative to the amine to ensure complete capture[3].

  • Poor Swelling: If you used an incompatible solvent, the resin pores may not have opened. Ensure you are using DCM, THF, DMF, or Methanol, which provide optimal swelling for macroporous resins[2].

Q: Can I use Amberlyst-15 instead of MP-TsOH? A: Yes, Amberlyst-15 is a strong cation-exchange resin similar to MP-TsOH. However, MP-TsOH is specifically optimized for small-molecule synthesis to prevent the leaching of dark impurities derived from the over-oxidation of the polystyrene backbone, which is a known issue with bulk Amberlyst resins[2].

Q: During the acidic workup, I formed a stubborn emulsion. How do I break it? A: Emulsions often form due to the surfactant-like properties of protonated amine salts. To break the emulsion, add saturated brine (


) to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion. If emulsions persist, switch to Method A (Scavenger Resins) to bypass liquid-liquid extraction entirely[6].

References

  • Title: Piperidine Source: Grokipedia URL: [Link]

  • Title: Biotage® MP-TsOH - Resin-bound Acid Specifications Source: Biotage URL: [Link]

  • Title: Catch-and-Release Purification of Amines Source: Biotage Japan URL: [Link]

  • Title: Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Strategies in Organic Synthesis Source: University of Pittsburgh URL: [Link]

Sources

Optimization

Optimizing solvent selection for 4-(Piperidine-1-sulfonyl)benzaldehyde reactions

Topic: Optimizing solvent selection for 4-(Piperidine-1-sulfonyl)benzaldehyde reactions Content type: Technical Support Center Guide Solvent Selection & Reaction Optimization Guide User Profile: Medicinal Chemists, Proce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection for 4-(Piperidine-1-sulfonyl)benzaldehyde reactions Content type: Technical Support Center Guide

Solvent Selection & Reaction Optimization Guide

User Profile: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Scope: Solubility optimization, reaction medium selection (Reductive Amination, Condensation), and workup troubleshooting.

Executive Summary: The Chemical Profile

Before selecting a solvent, you must understand the "Personality" of 4-(Piperidine-1-sulfonyl)benzaldehyde . Many researchers make a critical error by assuming the piperidine ring confers basicity.

  • Electronic State: The nitrogen atom is part of a sulfonamide moiety (

    
    ), not a free amine.[1] The strong electron-withdrawing effect of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-basic  and non-nucleophilic .
    
  • Solubility Implications: This molecule behaves as a neutral, lipophilic organic solid.[1] It will not dissolve in aqueous acid (unlike free piperidine derivatives) and has poor solubility in non-polar alkanes (Hexane/Heptane).[1]

  • Key Reactivity: The aldehyde at the para position is activated by the electron-withdrawing sulfonyl group, making it highly susceptible to nucleophilic attack (e.g., rapid imine formation).[1]

Interactive Troubleshooting: Solvent Selection

Module A: Reductive Amination (Synthesis of Benzylamines)

Q: I am seeing low conversion to the amine using Methanol (MeOH). The starting material precipitates out. What should I change?

A: Methanol is the standard solvent for reductive amination, but 4-(Piperidine-1-sulfonyl)benzaldehyde often exhibits poor solubility in cold MeOH, leading to heterogeneous reactions and incomplete conversion.[1]

Recommendation: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or a DCM/MeOH mixture.

Solvent SystemProsConsVerdict
Dichloromethane (DCM) Excellent solubility.[1] High conversion rates.[1]Toxic (chlorinated).[1] Difficult to dry completely (water inhibits imine formation).[1]Use for small-scale (<1g) discovery.
Methanol (MeOH) Promotes imine formation via H-bonding.[1] Green.Poor solubility for this specific sulfonamide. Slower kinetics if heterogeneous.[1]Avoid as single solvent.
2-MeTHF Gold Standard. Excellent solubility.[1] Higher boiling point than THF.[1] Separates easily from water during workup.[1][2]Slightly more expensive than MeOH.Recommended for optimization & scale-up.
THF Good solubility.[1]Hygroscopic.[1] Can complex with boranes, slowing reduction.Acceptable alternative.

Protocol: Optimized Reductive Amination in 2-MeTHF

  • Dissolution: Dissolve 1.0 eq of aldehyde in 2-MeTHF (concentration 0.2 M).

  • Imine Formation: Add 1.1 eq of amine and 1.5 eq of drying agent (

    
     or molecular sieves) to push equilibrium.[1] Stir for 2 hours.
    
  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (

    
    ).
    
  • Workup: Quench with saturated

    
    . The product will partition into the organic layer (2-MeTHF). Note: No extraction solvent swap is needed.
    
Module B: Knoevenagel Condensation (Reaction with Active Methylenes)

Q: My reaction in Ethanol (EtOH) requires high temperatures, but the aldehyde degrades. Are there milder conditions?

A: Yes. While Ethanol is traditional, the electron-deficient nature of this aldehyde allows for "On-Water" chemistry, which often proceeds faster at lower temperatures due to the hydrophobic effect.

Recommendation: Use Water:Ethanol (3:1) or Toluene (if high heat is strictly required).[1]

The "On-Water" Advantage: By suspending the hydrophobic aldehyde and the active methylene compound in water (with a catalyst like piperidine or


-alanine), the reactants are forced together in organic droplets, accelerating the reaction rate without high heat.[1]

Visualizing the Decision Process

The following decision tree guides you through solvent selection based on your specific reaction goals and constraints.

SolventSelection Start Start: Solvent Selection ReactionType What is the Reaction Type? Start->ReactionType RedAm Reductive Amination ReactionType->RedAm Condensation Knoevenagel / Condensation ReactionType->Condensation SolubilityCheck Is Solubility in MeOH < 0.1 M? RedAm->SolubilityCheck UseDCM Use DCM or DCE (Small Scale) SolubilityCheck->UseDCM No (Soluble) UseMeTHF Use 2-MeTHF (Preferred / Scale-up) SolubilityCheck->UseMeTHF Yes (Insoluble) TempSens Is Product Heat Sensitive? Condensation->TempSens OnWater Use Water:EtOH (3:1) (Hydrophobic Effect) TempSens->OnWater Yes Toluene Use Toluene (Reflux) (Dean-Stark Trap) TempSens->Toluene No

Figure 1: Solvent Selection Decision Matrix for 4-(Piperidine-1-sulfonyl)benzaldehyde.

Critical Troubleshooting: Workup & Purification

Q: I tried an acid wash (1N HCl) to remove excess amine, but my yield dropped significantly. Where did my product go?

A: This is a common misconception regarding the piperidine ring.[1]

  • The Issue: You likely treated the molecule as a base.[1] However, the sulfonamide nitrogen is neutral .[1]

  • The Trap: If your product is the result of a reductive amination with a basic amine, the product might protonate.[1] However, if you are purifying the aldehyde or a non-basic derivative, it will stay in the organic layer.[1]

  • The Real Danger: If you used a very strong acid or prolonged exposure, you might have hydrolyzed the imine intermediate (if the reaction wasn't complete) back to the aldehyde, which then stays in the organic layer, confusing your analysis.[1]

Correct Workup Protocol:

  • Quench: Use saturated Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1] Avoid strong mineral acids (
    
    
    ,
    
    
    ).[1]
  • Extraction: Use Ethyl Acetate (EtOAc) or DCM .[1] The sulfonamide group provides enough polarity that Hexane/Ether extractions are often inefficient.

  • Washing: Wash organic layer with Brine.[1]

  • Drying: Use

    
     (Sodium Sulfate).[1]
    

References

  • Solvent Selection for Reductive Amination

    • Watson, A. J. A., et al. "Solvent selection guide for aldehyde-based direct reductive amination processes."[1][3] Green Chemistry, 2010. Link

    • Note: Highlights 2-MeTHF as a superior, greener alternative to chlorinated solvents.[1]

  • Knoevenagel Condensation in Aqueous Media

    • Deb, M. L., & Bhuyan, P. J.[1] "Uncatalyzed Knoevenagel condensation in aqueous medium."[1] Tetrahedron Letters, 2005.[2] Link

    • Note: Validates the "On-Water" protocol for hydrophobic aldehydes.
  • Sulfonamide Chemical Properties

    • PubChem Compound Summary for Piperidine-1-sulfonyl group derivatives.[1] Link

    • Note: Confirms the non-basic nature of N-sulfonyl piperidines.[1]

Sources

Troubleshooting

Resolving solubility issues of 4-(Piperidine-1-sulfonyl)benzaldehyde in aqueous buffers

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization & Stability of 4-(Piperidine-1-sulfonyl)benzaldehyde Executive Summary 4-(Piperidine-1-sulfonyl)benzaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization & Stability of 4-(Piperidine-1-sulfonyl)benzaldehyde

Executive Summary

4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0 / CID: 21051090) presents a dual challenge in aqueous media: high lipophilicity due to the tertiary sulfonamide/piperidine core and chemical reactivity inherent to the aldehyde moiety.[1][2]

This guide addresses the frequent "crash-out" (precipitation) observed upon dilution into aqueous buffers and the yellowing/degradation often mistaken for solubility issues.

Part 1: The Molecule & The Challenge

Before attempting solubilization, you must understand why this compound resists aqueous environments.[2]

FeatureChemical ImplicationTechnical Consequence
Tertiary Sulfonamide The nitrogen is fully substituted (

).[1][2] It possesses no acidic protons .
pH adjustment is ineffective. Unlike primary sulfonamides (e.g., sulfamethoxazole), this molecule does not ionize at physiological pH (7.[2]4) or basic pH.[2]
Piperidine Ring Adds significant hydrophobic bulk.[2]Increases

, driving rapid precipitation in water (Entropic Hydrophobic Effect).
Aldehyde Group Electrophilic center.[2]1. Buffer Incompatibility: Reacts with primary amines (Tris, Glycine) to form Schiff bases.2. Oxidation: Slowly converts to benzoic acid derivative in aerobic conditions.

Part 2: Troubleshooting & Protocols (Q&A)

Q1: My compound precipitates immediately when I add the DMSO stock to my buffer. How do I fix this?

Diagnosis: You are likely encountering "solvent shock"—a rapid change in polarity that causes the hydrophobic compound to aggregate before it can disperse.[2]

The "Intermediate Dilution" Protocol: Do not add 100% DMSO stock directly to 100% aqueous buffer.

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 100x the final concentration (e.g., 10 mM).

  • Prepare Intermediate: Dilute the stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol).

  • Final Dilution: Slowly add this intermediate to your vortexing buffer.

Why this works: PEG-400 acts as a bridge, reducing the interfacial tension between the hydrophobic drug and the water structure.

Q2: Which buffer should I use? (CRITICAL)

Strict Rule: NEVER use Tris, Glycine, or any buffer containing primary amines. [2]

  • The Chemistry: The aldehyde group on your compound will react with the primary amine in Tris (

    
    ) to form an imine (Schiff base), effectively destroying your compound and changing the assay results.[2]
    
  • Recommended Buffers:

    • PBS (Phosphate Buffered Saline): Ideal for cell-free assays.[1][2]

    • HEPES or MOPS: Good for cell culture (ensure pH is strictly controlled).[2]

    • Citrate: If acidic pH is required.[2]

Q3: I need a higher concentration (>100 µM) for an animal study. DMSO is too toxic.[2] What now?

For concentrations exceeding the aqueous solubility limit (likely <50 µM in pure buffer), you must use an encapsulation strategy.[2] Cyclodextrins are the gold standard here.

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or PBS.[1][2]

  • Add your compound as a solid powder (micronized if possible) directly to this solution.[2]

  • Sonicate for 30–60 minutes at 37°C.

  • Filter sterilize (0.22 µm).[2]

Note: The hydrophobic piperidine-phenyl moiety fits into the cyclodextrin cavity, shielding it from water while the outer hydroxyls maintain solubility.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

SolubilityWorkflow Start Start: 4-(Piperidine-1-sulfonyl)benzaldehyde CheckApp 1. Define Application Start->CheckApp InVitro In Vitro / Enzymatic Assay (Low Conc < 50 µM) CheckApp->InVitro InVivo In Vivo / Animal Study (High Conc > 1 mM) CheckApp->InVivo CheckBuffer 2. Check Buffer Composition InVitro->CheckBuffer Cyclo Advanced: 20% HP-beta-CD (No DMSO) InVivo->Cyclo High Solubility Req. IsTris Is it Tris/Glycine? CheckBuffer->IsTris Stop STOP: Aldehyde-Amine Reaction. Switch to HEPES/PBS. IsTris->Stop Yes Proceed Proceed: PBS/HEPES/MOPS IsTris->Proceed No SolventChoice 3. Choose Solvent System Proceed->SolventChoice DMSO Standard: <1% DMSO + 0.05% Tween-80 SolventChoice->DMSO Standard

Figure 1: Decision matrix for solubilization. Note the critical checkpoint for buffer compatibility to prevent Schiff base formation.

Part 4: Stability & Storage (The "Hidden" Variables)

Users often report that the compound "lost activity" after a week in the fridge. This is usually oxidation , not precipitation.

IssueMechanismPrevention
Yellowing of Solution Oxidation of benzaldehyde to benzoic acid (auto-oxidation).[1][2]1. Argon Purge: Store stock solutions under inert gas.2. Fresh Prep: Do not store diluted aqueous working solutions >4 hours.
Loss of Potency Adsorption to plastic (polystyrene).[2]Use glass vials or low-binding polypropylene (LoBind) tubes for stock solutions.[1]

Summary of Recommendations:

  • Stock: 10–50 mM in Anhydrous DMSO. Store at -20°C, desiccated, dark.

  • Buffer: PBS or HEPES (pH 7.4). NO TRIS.

  • Additive: 20% HP-β-CD for high concentrations; 0.05% Tween-80 for low concentrations.

References

  • PubChem. (n.d.).[2][3] 4-(Piperidine-1-sulfonyl)benzaldehyde (CID 21051090).[1][3] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link][2]

  • Bergström, C. A., et al. (2016).[2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General reference for sulfonamide non-ionization).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for HP-β-CD protocol).

  • Hollenberg, P. F. (2020).[2] Aldehyde-Amine Condensation Reactions in Biological Systems. Chemical Research in Toxicology. (Reference for Tris incompatibility).

Sources

Optimization

Minimizing side reactions during sulfonylation of hydroxybenzaldehydes

Technical Support Center: Sulfonylation of Hydroxybenzaldehydes A Guide to Maximizing Yield and Selectivity by Minimizing Side Reactions The sulfonylation of hydroxybenzaldehydes is a critical transformation in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonylation of Hydroxybenzaldehydes

A Guide to Maximizing Yield and Selectivity by Minimizing Side Reactions

The sulfonylation of hydroxybenzaldehydes is a critical transformation in synthetic chemistry, providing access to sulfonate esters that are valuable intermediates in the development of pharmaceuticals and advanced materials. These compounds serve not only as excellent leaving groups but also possess inherent biological activities. However, the presence of multiple reactive sites—the phenolic hydroxyl, the aldehyde carbonyl, and the activated aromatic ring—creates a complex chemical environment where side reactions can significantly compromise yield and purity.

This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently encountered challenges. It moves beyond simple protocols to explain the mechanistic basis of common side reactions, empowering you to make informed decisions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most prevalent challenges encountered during the sulfonylation of hydroxybenzaldehydes in a direct question-and-answer format.

Q1: My reaction yields are consistently low, and TLC analysis shows unreacted starting material. What are the primary factors to investigate?

Low conversion is a common issue that can often be traced back to fundamental reaction parameters. Before investigating more complex side reactions, ensure these basics are optimized.

  • Reagent Quality: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, degrading into the corresponding and unreactive sulfonic acids.[1] Always use a fresh bottle or a properly stored reagent. If in doubt, the purity of the sulfonyl chloride can be assessed by NMR or a small-scale control reaction with a simple, reliable alcohol.

  • Base Selection and Stoichiometry: The base is critical for neutralizing the HCl generated during the reaction. Insufficient base will halt the reaction.

    • Pyridine: Often used as both a base and a solvent, it can also act as a nucleophilic catalyst. However, it can sometimes promote unwanted side reactions.[1][2]

    • Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base that is an effective acid scavenger.[1]

    • DMAP (4-Dimethylaminopyridine): Used in catalytic amounts alongside a stoichiometric base like Et₃N, it significantly accelerates the reaction, especially for less reactive phenols.

  • Solvent and Temperature: Ensure your solvent is anhydrous, as water will consume the sulfonylating agent.[3] Reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Sluggish reactions may require gentle heating, but this must be balanced against the risk of promoting side reactions (see Q2).

Q2: I'm observing a significant byproduct that appears to be C-sulfonylated. How can I promote O-sulfonylation exclusively?

This is a classic case of kinetic versus thermodynamic control. The desired O-sulfonylation is generally the kinetically favored product, while C-sulfonylation (an electrophilic aromatic substitution on the ring) is often the thermodynamically more stable product.[4][5]

  • Mechanism and Control:

    • Kinetic Control (Favors O-Sulfonylation): At low temperatures, the reaction proceeds via the lowest energy activation barrier, which is the deprotonation of the highly acidic phenolic proton followed by nucleophilic attack on the sulfur atom. This pathway is faster.

    • Thermodynamic Control (Favors C-Sulfonylation): At higher temperatures, the O-sulfonylation reaction can become reversible.[5] This allows the system to reach thermodynamic equilibrium, favoring the more stable C-C or C-S bond formation on the aromatic ring, particularly at the ortho and para positions activated by the hydroxyl group.[4]

  • Corrective Actions:

    • Temperature Management: The most critical parameter is temperature.[6] Maintain a low temperature (e.g., 0 °C to room temperature) throughout the reaction. Avoid heating the reaction mixture unless absolutely necessary and all other avenues for improving conversion have been exhausted.[1][4]

    • Choice of Sulfonating Agent: For highly activated systems, a less reactive sulfonating agent might provide better selectivity.

    • Base Selection: A non-nucleophilic, sterically hindered base like triethylamine is generally preferred to minimize side reactions.

Q3: My desired O-sulfonate ester seems to be rearranging into a hydroxyaryl sulfone. What is this reaction, and how can I prevent it?

You are likely observing a Fries Rearrangement or a related Thia-Fries Rearrangement . This is an intramolecular reaction where the sulfonyl group migrates from the phenolic oxygen to the aromatic ring, typically to the ortho or para position, to form a more stable C-S bond.[7][8][9]

  • Catalysts and Conditions: This rearrangement is often catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or strong Brønsted acids.[8][10] It can also be promoted by heat or even microwave irradiation.[7][9][11] If your reaction setup involves any Lewis acidic species, or if you are running the reaction at elevated temperatures, the Fries rearrangement is a significant risk.

  • Preventative Measures:

    • Avoid Lewis Acids: Ensure your reagents and glassware are free from Lewis acidic contaminants. The standard sulfonylation protocol using an amine base like pyridine or triethylamine does not typically involve Lewis acids.

    • Strict Temperature Control: As with C-sulfonylation, low temperatures are key to suppressing this rearrangement.

    • Rapid Workup: Once the reaction is complete, proceed with the workup promptly to quench the reaction and remove the reagents that could promote rearrangement during storage.

Q4: The aldehyde group appears to be unstable under my reaction conditions. How can I circumvent this?

The aldehyde functional group can be sensitive to both acidic and basic conditions and can undergo side reactions such as oxidation, reduction, or aldol-type condensations. If you observe degradation or polymerization, protecting the aldehyde is the most robust strategy.

  • Protection Strategy: The most common method is to convert the aldehyde into a non-reactive acetal, typically a 1,3-dioxolane. This is achieved by reacting the hydroxybenzaldehyde with ethylene glycol in the presence of a catalytic amount of acid, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH).[12][13]

  • Workflow:

    • Protection: Protect the aldehyde group first.

    • Sulfonylation: Perform the desired sulfonylation on the protected intermediate.

    • Deprotection: Remove the acetal protecting group under mild acidic conditions to regenerate the aldehyde.

This multi-step approach adds to the synthesis but ensures the integrity of the crucial aldehyde functionality, often leading to a higher overall yield of the pure desired product.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal base for selective O-sulfonylation of hydroxybenzaldehydes?

    • A: A combination of triethylamine (Et₃N, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) is often highly effective. Et₃N acts as an efficient acid scavenger, while DMAP serves as a superior nucleophilic catalyst to accelerate the reaction without promoting the formation of chlorinated byproducts, a known issue with excess pyridine.[2]

  • Q: How critical is strict temperature control?

    • A: It is the single most important factor for ensuring selectivity. Low temperatures (~0 °C to RT) favor the kinetically controlled O-sulfonylation product and suppress the thermodynamically favored C-sulfonylation and Fries rearrangement side reactions.[4][5]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, the desired product, and potential byproducts. The disappearance of the starting hydroxybenzaldehyde is a key indicator of reaction completion. For more quantitative analysis, HPLC can be used.[14]

  • Q: My sulfonyl chloride reagent is several months old. Is it still viable?

    • A: Possibly, but with caution. Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of moisture.[1] If the reagent has been opened multiple times or not stored in a desiccator, its activity will be reduced. It is always best practice to use a fresh or recently purchased reagent for optimal results.

  • Q: What is a standard workup procedure for these reactions?

    • A: After the reaction is complete, the mixture is typically diluted with a solvent like DCM or ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove the amine base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted sulfonyl chloride and acidic byproducts, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[15]

Data & Protocols

Table 1: Influence of Reaction Parameters on Selectivity
ParameterConditionPrimary Effect on SelectivityAssociated Side Reactions
Temperature Low (0 °C to RT)Favors O-Sulfonylation (Kinetic Product)[4]-
High (>40 °C)Favors C-Sulfonylation & Rearrangement (Thermodynamic Products)[4][10]Fries/Thia-Fries Rearrangement[8][9]
Base PyridineEffective, but can act as nucleophileFormation of chlorinated byproducts[2]
Triethylamine (Et₃N)Good, non-nucleophilic acid scavengerGenerally clean, fewer side reactions[1]
Et₃N / cat. DMAPHighly efficient, accelerated reactionOptimal for difficult substrates
Additives Lewis Acids (e.g., AlCl₃)DO NOT USE Strongly promotes Fries Rearrangement[8][10]
Experimental Protocols

Protocol 1: General Procedure for Selective O-Sulfonylation of 4-Hydroxybenzaldehyde

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzaldehyde (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). Stir for 5 minutes.

  • Reagent Addition: Dissolve the desired sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Protection of 4-Hydroxybenzaldehyde as a 1,3-Dioxolane

  • Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of camphorsulfonic acid (0.05 eq.) in toluene.

  • Water Removal: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting acetal is often pure enough for the next step without further purification.

Visual Guides

Troubleshooting Decision Tree

Troubleshooting_Sulfonylation Start Reaction Issue? LowYield Low Yield / Incomplete Conversion? Start->LowYield Yes Byproducts Significant Byproducts on TLC? Start->Byproducts No ReagentCheck Check Sulfonyl Chloride Quality (Hydrolysis?) LowYield->ReagentCheck C_Sulf C-Sulfonylation Observed? Byproducts->C_Sulf Yes Fries Fries Rearrangement (Hydroxy Sulfone)? Byproducts->Fries No BaseCheck Verify Base Stoichiometry (>1.1 eq.) ReagentCheck->BaseCheck SolventCheck Ensure Anhydrous Solvent BaseCheck->SolventCheck TempControl Lower Reaction Temp (0°C -> RT) C_Sulf->TempControl AldehydeDeg Aldehyde Degradation? Fries->AldehydeDeg No AvoidLA Avoid Heat & Lewis Acids Fries->AvoidLA ProtectAldehyde Protect Aldehyde as Acetal AldehydeDeg->ProtectAldehyde

Caption: A decision tree for troubleshooting common sulfonylation issues.

Reaction Pathways: Desired vs. Side Reactions

Reaction_Pathways cluster_conditions Reaction Conditions Reactants Hydroxybenzaldehyde + R-SO2Cl O_Sulf Desired Product (O-Sulfonate Ester) Reactants->O_Sulf Fast, Reversible C_Sulf Side Product (C-Sulfonated Phenol) Reactants->C_Sulf Slow LowTemp Low Temp (Kinetic Control) HighTemp High Temp (Thermodynamic Control) Fries Side Product (Hydroxyaryl Sulfone) O_Sulf->Fries Rearrangement (Heat / Lewis Acid)

Caption: Competing reaction pathways in the sulfonylation of phenols.

References

  • Srinivasan, C., et al. (1994). Fries Rearrangement of Arylsulfonates and Sulfonanilides under Microwave Irradiation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106, 49.
  • BenchChem (2025).
  • Science of Synthesis (2023). Fries Rearrangement. Thieme.
  • BenchChem (2025). Optimizing reaction conditions for the sulfonylamination of quinolines. BenchChem Technical Support.
  • Moghaddam, F.M., & Ghaffarzadeh, M. (2007). Microwave-promoted pseudo-thia-Fries rearrangement of aryl benzylsulfonates; highly reactive benzyl cation generation. Journal of Sulfur Chemistry, 28(1), 47-52.
  • Giraud, A., et al. (2020). Mechanistic insights into Smiles rearrangement. Focus on π–π stacking interactions along the radical cascade. Organic & Biomolecular Chemistry, 18, 5491-5501.
  • Moghaddam, F.M., & Dakamin, M.G. (2000).
  • Leonori, D., & Aggarwal, V.K. (2015). Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters, 17(11), 2696-2699.
  • BenchChem (2025).
  • Douglas, C.J., et al. (2013). An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. The Journal of Organic Chemistry, 78(24), 12572-12583.
  • Tang, S., et al. (2021). Photoinduced Smiles Rearrangement of N -Sulfonylpropargylamines for Highly Stereoselective Access to Tetrasubstituted Allylamines.
  • Procter, D.J., et al. (2020). Energy-Transfer-Enabled Truce-Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors.
  • Wang, C., et al. (2019). Diastereoconvergent Synthesis of Chiral Diarylmethyl Sulfones by Direct Sulfonylation of Diarylmethanols Diastereomixtures with Sodium Sulfinates Catalyzed by SnBr2. The Journal of Organic Chemistry, 84(15), 9513-9522.
  • Zhu, S., et al. (2018). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization.
  • Liu, Z., et al. (2021). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Industrial & Engineering Chemistry Research, 60(23), 8345-8355.
  • Wikipedia (2023). Fries rearrangement. Wikipedia, The Free Encyclopedia.
  • Plavčak, D., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8501.
  • Chem-Station (2014). Sulfonyl Protective Groups.
  • Borah, P., & Borah, R. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid.
  • Corma, A., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 17-56.
  • Terent'ev, A.O., et al. (2019). Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides, Sulfinic Acids and their Salts.
  • BenchChem (2025). Application Notes and Protocols for the Sulfonylation of 4-Hydroxybenzaldehyde. BenchChem Technical Support.
  • U.S. Patent No. 8,921,614 B1 (2014).
  • SciSpace (2018). A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid. SciSpace.
  • Wang, C., et al. (2020). Temperature controlled di- and monosulfonylation of propargyl alcohols with sodium sulfinates: switchable access to (E)-allyl, vinyldisulfones and propargyl sulfones. Organic Chemistry Frontiers, 7, 329-334.
  • Jana, A., & Maiti, D. (2020). Electrochemical sulfinylation of phenols with sulfides: a metal- and oxidant-free cross-coupling for the synthesis of aromatic sulfoxides.
  • Tan, T.H., et al. (2018). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
  • Ma, J., et al. (2023). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules, 28(22), 7564.
  • Plavčak, D., et al. (2022).
  • Wuts, P.G.M., & Greene, T.W. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5907.
  • BenchChem (2025). Technical Support Center: Sulfonylation Reactions. BenchChem Technical Support.
  • Stack Exchange (2022).

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Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-(Piperidine-1-sulfonyl)benzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-(Piperidine-1-sulfonyl)benzaldehyde via column chromatography. W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-(Piperidine-1-sulfonyl)benzaldehyde via column chromatography. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure reproducible, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying 4-(Piperidine-1-sulfonyl)benzaldehyde on a silica gel column?

A1: A common starting point for normal-phase chromatography on silica gel is a binary mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent like ethyl acetate.[1] Given the structure of 4-(Piperidine-1-sulfonyl)benzaldehyde, which contains a polar sulfonamide group and a basic piperidine moiety, its overall polarity is moderate.

We recommend beginning your Thin Layer Chromatography (TLC) analysis with the following systems to find an optimal mobile phase. The goal is to achieve a retention factor (Rf) value between 0.2 and 0.4 for the target compound, as this range typically translates to the best separation on a column.[1]

Solvent SystemRecommended Starting Ratio (v/v)Observations & Rationale
Hexane / Ethyl Acetate7:3 or 3:2This is the workhorse system for moderately polar compounds. It provides a good balance of solvent strength and selectivity.
Dichloromethane / Ethyl Acetate9:1Dichloromethane can improve the solubility of aromatic compounds and offer different selectivity compared to hexane.
Toluene / Acetone8:2This system can be particularly effective for aromatic compounds, sometimes resolving spots that co-elute in other systems.[2]

Always perform a systematic TLC analysis before committing to a column. This initial step is critical for a successful and efficient purification.

Q2: My compound is streaking or "tailing" significantly on the TLC plate and column. What causes this and how can I fix it?

A2: Peak tailing is a classic problem when purifying basic compounds, like those containing a piperidine ring, on standard silica gel.[3] The root cause is the interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction slows the elution of the compound in a non-uniform way, leading to a "tail."

To resolve this, you must deactivate these acidic sites by modifying your mobile phase. Add a small amount of a basic additive:

  • Triethylamine (Et3N): Add 0.1-1% triethylamine to your chosen solvent system. For example, if your system is Hexane:Ethyl Acetate (7:3), you would prepare it as Hexane:Ethyl Acetate:Et3N (70:30:0.5). This is often the most effective solution.[3]

  • Ammonium Hydroxide (NH4OH): For more polar systems, a small amount of ammonium hydroxide can be used, but it is less common for standard flash chromatography.[3]

The basic modifier protonates the silanol groups or competes with your compound for these active sites, allowing your product to elute as a sharp, symmetrical band.

Q3: I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A3: Poor separation, or co-elution, is a common challenge that can be addressed through several strategies.[1]

  • Optimize the Mobile Phase: Fine-tune the polarity of your eluent. If the Rf values of your product and the impurity are too close, try decreasing the overall polarity of the solvent system. This will increase the retention time of both compounds on the silica gel, allowing for more interaction and potentially better separation.

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the column run.[1] For example, you can start with 10% Ethyl Acetate in Hexane and slowly increase to 30% Ethyl Acetate. This technique sharpens the peaks of later-eluting compounds and can significantly improve the resolution of "difficult" separations.

  • Change the Solvent System Entirely: If adjusting polarity doesn't work, switch to a different solvent system (e.g., from Hexane/EtOAc to Toluene/Acetone). Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve selectivity.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, the issue may be the stationary phase itself.[1] Options include:

    • Alumina (Neutral or Basic): Can be a good alternative for basic compounds.

    • Reverse-Phase (C18) Silica: Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This completely changes the elution mechanism and is a powerful tool for separating polar and non-polar compounds.[1]

Q4: My compound appears to be degrading on the column. Is this possible and what can I do?

A4: Yes, compound degradation on silica gel can occur, especially with sensitive functional groups. The acidic nature of silica can sometimes catalyze decomposition or side reactions for certain molecules.

  • Deactivate the Silica: As described for peak tailing, adding a base like triethylamine to the eluent can neutralize the acidic sites and prevent degradation.[4]

  • Use Deactivated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic.

  • Switch to a Neutral Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography without unnecessary delays.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Co-elution Inappropriate mobile phase polarity.Optimize the mobile phase using TLC; aim for a larger ΔRf. Employ a shallow gradient elution.[1]
Unsuitable stationary phase.Try a different stationary phase (e.g., neutral alumina, C18 reverse-phase).[1]
Peak Tailing / Streaking Strong interaction of the basic piperidine group with acidic silica.Add 0.1-1% triethylamine to the mobile phase to deactivate the silica gel.[3]
Column overload.Reduce the amount of crude product loaded onto the column.[1]
Compound Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound is irreversibly bound or degrading.Test stability on a TLC plate first. Consider using a deactivated or different stationary phase.[1]
Cracked or Channeled Column Improper column packing.Ensure the silica slurry is homogenous and allowed to settle evenly. Avoid letting the column run dry.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent System Selection via TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude 4-(Piperidine-1-sulfonyl)benzaldehyde in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of at least three separate TLC plates.

  • Develop the Plates: Place each plate in a developing chamber containing a different solvent system (e.g., 8:2, 7:3, and 6:4 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapor.

  • Visualize: After the solvent front reaches near the top, remove the plates, mark the solvent front, and let them dry. Visualize the spots using a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for your target compound in each system. Select the solvent mixture that gives an Rf value between 0.2 and 0.4 for your column run.

Diagram: Solvent Selection Logic

This diagram illustrates the decision-making process for optimizing the mobile phase based on TLC results.

Solvent_Selection Start Start TLC with Hex:EtOAc (7:3) CheckRf Analyze Rf of Target Start->CheckRf Rf_High Rf > 0.4 (Runs too fast) CheckRf->Rf_High High Rf_Low Rf < 0.2 (Stuck on baseline) CheckRf->Rf_Low Low Rf_Good 0.2 < Rf < 0.4 (Optimal for Column) CheckRf->Rf_Good Good Decrease_P Decrease Polarity (e.g., Hex:EtOAc 9:1) Rf_High->Decrease_P Increase_P Increase Polarity (e.g., Hex:EtOAc 1:1) Rf_Low->Increase_P Proceed Proceed to Column Chromatography Rf_Good->Proceed Decrease_P->CheckRf Re-test Increase_P->CheckRf Re-test

Caption: Logic for mobile phase optimization using TLC.

Protocol 2: Flash Column Chromatography (Dry Loading)

Dry loading is highly recommended as it often results in better separation and sharper bands compared to liquid loading.[1]

  • Sample Preparation: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Drying: Remove the solvent completely under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).[1] Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles. Drain the excess solvent until the level is just above the silica bed.

  • Loading: Carefully add your dry-loaded sample powder to the top of the packed silica bed, forming a thin, even layer. Gently add a small layer of sand on top to protect the sample layer.

  • Elution: Carefully add the mobile phase to the column. Begin elution, either isocratically or with a gradient. Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by spotting the collected fractions onto a TLC plate.

  • Combine and Evaporate: Once the pure fractions have been identified, combine them and remove the solvent under reduced pressure to yield your purified 4-(Piperidine-1-sulfonyl)benzaldehyde.

Diagram: Purification Workflow

This diagram outlines the complete workflow from crude product to pure compound.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC 1. TLC Optimization (Protocol 1) Crude->TLC Solvent 2. Select Solvent System (Rf = 0.2-0.4) TLC->Solvent Pack 3. Pack Column Solvent->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step column chromatography workflow.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Reddit r/Chempros. (2024).
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  • Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-(Piperidine-1-sulfonyl)benzaldehyde

This guide provides an in-depth analysis of 4-(Piperidine-1-sulfonyl)benzaldehyde, a key building block in synthetic and medicinal chemistry. We will focus on the structural elucidation using ¹H Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 4-(Piperidine-1-sulfonyl)benzaldehyde, a key building block in synthetic and medicinal chemistry. We will focus on the structural elucidation using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a comprehensive interpretation of its spectrum. To ensure robust characterization, this primary analysis is contextualized through a comparative discussion with complementary techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach exemplifies a self-validating system for structural confirmation, crucial for researchers, scientists, and drug development professionals.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy remains the cornerstone for the structural determination of small organic molecules due to its unparalleled ability to provide detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule. For a compound like 4-(Piperidine-1-sulfonyl)benzaldehyde, with its distinct aromatic, aliphatic, and aldehydic protons, ¹H NMR offers a definitive fingerprint for its identity and purity.

Dissecting the Molecular Structure

To predict and interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule.

Caption: Labeled structure of 4-(Piperidine-1-sulfonyl)benzaldehyde.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum can be divided into three distinct regions: the aldehydic, aromatic, and aliphatic regions. The causality behind the predicted chemical shifts stems from the inductive and anisotropic effects of the functional groups.

Assignment Predicted δ (ppm) Integration Multiplicity Justification
Aldehyde-H (CHO)~10.01HSinglet (s)The proton is directly attached to a carbonyl carbon, which exerts a strong deshielding anisotropic effect, shifting it significantly downfield.[1][2][3] It has no adjacent protons, resulting in a singlet.
Aromatic-H (ortho to CHO)~8.0–8.22HDoublet (d)These protons are deshielded by the electron-withdrawing and anisotropic effects of the adjacent aldehyde group. They are coupled to the protons ortho to the sulfonyl group.[4]
Aromatic-H (ortho to SO₂R)~7.8–8.02HDoublet (d)The sulfonyl group is strongly electron-withdrawing, deshielding these adjacent protons.[5] Their signal appears slightly upfield relative to the protons ortho to the aldehyde. They are coupled to the protons ortho to the aldehyde group.
Piperidine-H (α to N)~3.04HMultiplet (m)These protons are adjacent to the electron-withdrawing nitrogen and sulfonyl group, causing a downfield shift into the 3.0 ppm region.[6][7]
Piperidine-H (β, γ to N)~1.5–1.76HMultiplet (m)These protons are more shielded as they are further from the electronegative nitrogen atom, resulting in overlapping multiplets in the typical aliphatic region.[6][8]

A Comparative Framework: Validating Structure with Orthogonal Techniques

Caption: Workflow for comprehensive spectroscopic analysis.

Alternative 1: ¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. It is less sensitive than ¹H NMR but offers excellent signal dispersion. For this molecule, it would confirm the presence of the expected number of unique carbon environments: one aldehyde carbon (~190 ppm), four distinct aromatic carbons, and three distinct piperidine carbons. This technique is highly complementary, confirming the carbon count suggested by the ¹H NMR integration.[6]

Alternative 2: Mass Spectrometry (MS)

MS is a destructive technique that provides the mass-to-charge ratio of the molecule and its fragments. High-resolution MS (HRMS) can determine the molecular formula with high accuracy by providing a precise molecular weight (Expected: C₁₂H₁₅NO₃S, Mol. Wt.: 253.32 g/mol ).[9] The fragmentation pattern can also yield structural information; for instance, cleavage of the piperidine ring or the sulfonyl group would produce characteristic fragment ions, corroborating the connectivity determined by NMR.[10][11]

Alternative 3: FTIR Spectroscopy

FTIR is a rapid and non-destructive technique ideal for identifying functional groups. The spectrum of 4-(Piperidine-1-sulfonyl)benzaldehyde would prominently feature:

  • A strong C=O stretch for the aldehyde at ~1700 cm⁻¹.[12][13]

  • Strong, characteristic S=O stretches for the sulfonyl group at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

  • Aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretches in the 1600-1450 cm⁻¹ region.[14]

While FTIR confirms the presence of these key groups, it does not provide the detailed connectivity information that NMR does.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol ensures a high-quality spectrum free from solvent interference.

Materials:

  • 4-(Piperidine-1-sulfonyl)benzaldehyde (5-10 mg)

  • High-purity 5mm NMR tube

  • Deuterated chloroform (CDCl₃, 0.6 mL)

  • Tetramethylsilane (TMS) (or use solvent with internal TMS)

  • Pasteur pipette

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into the NMR tube or into a small vial.

  • Solvent Addition: Add ~0.6 mL of CDCl₃ to the sample. The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the ¹H spectrum.[1]

  • Dissolution: Cap the tube and gently invert it or use a vortex mixer until the sample is fully dissolved.

  • Transfer: If a vial was used, transfer the solution to the NMR tube using a clean Pasteur pipette.

  • Standard: Ensure TMS is present as an internal standard, which is defined as 0.00 ppm and allows for accurate chemical shift referencing.[15]

  • Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., on a 400 MHz spectrometer, 16 scans, a relaxation delay of 1-2 seconds).

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Conclusion

The structural characterization of 4-(Piperidine-1-sulfonyl)benzaldehyde is most powerfully achieved through ¹H NMR spectroscopy, which provides unambiguous information on the proton environments and their connectivity. The predicted spectrum shows distinct, well-resolved signals for the aldehydic, aromatic, and aliphatic protons. For absolute confirmation and to meet rigorous analytical standards, this analysis should be supported by orthogonal techniques. ¹³C NMR validates the carbon skeleton, Mass Spectrometry confirms the molecular formula and weight, and FTIR provides rapid verification of key functional groups. This integrated analytical workflow represents a robust, self-validating strategy essential for modern chemical research and development.

References

  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Zhang, X., et al. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Koc, A., et al. (2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology.
  • Swartz, M. E., et al. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • The Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile. Supplementary Material for Organic & Biomolecular Chemistry.
  • Dalla Pozza, M., et al. (2022, November). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
  • Reddit discussion on proton NMR of benzaldehyde. (2023, June 27). r/chemistry.
  • PubChem. 4-(Piperidine-1-sulfonyl)benzaldehyde.
  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph.
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Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry (MS) Fragmentation of Piperidine-Sulfonyl Derivatives

Abstract The piperidine-sulfonyl scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Consequently, the ability to rapidly and accurately characterize these m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine-sulfonyl scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Consequently, the ability to rapidly and accurately characterize these molecules is paramount in drug discovery and development. This guide provides an in-depth analysis of the mass spectrometric behavior of piperidine-sulfonyl derivatives. We will explore the fundamental fragmentation pathways under common ionization techniques, offer a comparative analysis of substituted analogues, and present a robust, self-validating experimental protocol for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to enhance their expertise in the structural elucidation of these vital compounds.

Introduction: The Piperidine-Sulfonyl Moiety in Drug Development

Piperidine and its derivatives are a class of heterocyclic amines frequently found in both natural products and synthetic pharmaceuticals.[1] The incorporation of a sulfonyl group onto the piperidine nitrogen introduces a stable, electron-withdrawing feature that modulates the physicochemical properties of the parent molecule, often enhancing metabolic stability and target affinity. The sulfonamide linkage is a key pharmacophore in a wide range of drug candidates.[2]

Given their prevalence, robust analytical methods for the unambiguous identification of piperidine-sulfonyl derivatives and their metabolites or impurities are critical for advancing drug programs and ensuring pharmaceutical quality control.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose due to its high sensitivity, selectivity, and speed.[4][5] Understanding the nuanced fragmentation patterns of these molecules in a mass spectrometer is essential for confident structural assignment. This guide will dissect these patterns, providing the causal logic behind the observed fragment ions.

Fundamental Principles of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by fundamental chemical principles. The structure of the molecule dictates the most likely points of cleavage, which are typically the weakest bonds or locations that lead to the formation of highly stable fragment ions. For piperidine-sulfonyl derivatives, fragmentation is influenced by the ionization method, the basicity of the piperidine nitrogen, and the stability of the sulfonyl group.

Choice of Ionization: ESI vs. APCI

The selection of an appropriate ionization source is a critical first step in any MS-based structural elucidation.[6] The two most common atmospheric pressure ionization (API) techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[7]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is generally the preferred method for piperidine-sulfonyl derivatives.[6] It typically generates abundant protonated molecules, [M+H]⁺, with minimal in-source fragmentation, which is crucial for determining the molecular weight.[7][8] The basic nitrogen of the piperidine ring is readily protonated in the ESI process.[1] All subsequent fragmentation analysis is then performed on this selected precursor ion in a tandem mass spectrometer (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[6][9] While it can be more efficient for certain sulfonamides, it often induces more thermal degradation and in-source fragmentation, which can complicate spectral interpretation.[9] For most piperidine-sulfonyl derivatives encountered in drug discovery, ESI provides the necessary sensitivity and preserves the critical molecular ion information.[10]

For the remainder of this guide, we will focus on fragmentation derived from Collision-Induced Dissociation (CID) of [M+H]⁺ ions generated by ESI.

Key Fragmentation Pathways

Upon collisional activation, the protonated piperidine-sulfonyl molecule dissipates the excess energy by breaking its weakest bonds. The resulting fragmentation patterns are highly characteristic and provide a roadmap to the molecule's structure.

Pathway A: Cleavage of the Sulfonyl Group

A dominant and highly diagnostic fragmentation pathway for arylsulfonamides involves the cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds.[11]

  • Loss of SO₂ (64 Da): A frequently observed fragmentation pathway involves the rearrangement and subsequent elimination of sulfur dioxide (SO₂).[2] This pathway is influenced by substituents on the aromatic ring, with electron-withdrawing groups often promoting this loss.[2]

  • Cleavage of the S-N Bond: Heterolytic cleavage of the S-N bond is a common fragmentation event, leading to the formation of a protonated aniline (in the case of an N-phenyl sulfonamide) or related fragments.[11] This results in characteristic ions at m/z 92, 108, and 156 for many common sulfonamides.[12][13]

  • Cleavage of the C-S Bond: Cleavage of the bond between the aromatic ring and the sulfur atom is another key pathway. This generates an arylsulfonium ion or leads to the formation of the anilide radical cation.[11][14]

Pathway B: Fragmentation of the Piperidine Ring

The piperidine ring itself undergoes characteristic cleavages, often initiated by the charge on the nitrogen atom.[1]

  • Alpha-Cleavage: A primary fragmentation mechanism for amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen.[1][15] This leads to the formation of a stable, resonance-stabilized iminium ion.[1]

  • Ring Fission: The piperidine ring can open and subsequently fragment, leading to a series of smaller acyclic ions.[1] This is often seen in more energetic collisions.

The interplay between these pathways provides rich structural information. The diagram below, generated using DOT language, illustrates these primary fragmentation points on a generic N-arylsulfonylpiperidine structure.

G cluster_0 Generic N-Arylsulfonylpiperidine Structure cluster_1 Fragmentation Points mol A Pathway A: Sulfonyl Cleavage (C-S or S-N bond) A->mol  Loss of SO2, Ar-SO2H, etc. B Pathway B: Piperidine Ring (Alpha-Cleavage/Ring Fission) B->mol  Formation of iminium ions

Caption: Primary fragmentation points in N-arylsulfonylpiperidines.

Comparative Fragmentation Analysis

The fragmentation pattern is highly dependent on the specific substitution of the piperidine-sulfonyl derivative.[1] By comparing the MS/MS spectra of related compounds, we can deduce the location of substituents.

Compound StructurePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
1. N-phenylsulfonylpiperidine 226.1141.0, 84.1, 77.1141.0 : Loss of piperidine; 84.1 : Piperidine iminium ion; 77.1 : Phenyl cation.
2. N-(4-methylphenyl)sulfonyl-piperidine 240.1155.0, 91.1, 84.1155.0 : Toluenesulfonyl cation; 91.1 : Tropylium ion (from toluene); 84.1 : Piperidine iminium ion. The +14 Da shift from 141.0 to 155.0 and 77.1 to 91.1 confirms methyl on the phenyl ring.
3. N-phenylsulfonyl-4-methylpiperidine 240.1141.0, 98.1, 77.1141.0 : Phenylsulfonyl cation; 98.1 : 4-methylpiperidine iminium ion; 77.1 : Phenyl cation. The +14 Da shift from 84.1 to 98.1 confirms methyl on the piperidine ring.
4. N-(4-chlorophenyl)sulfonyl-piperidine 260.0175.0, 111.0, 84.1175.0 : Chlorophenylsulfonyl cation; 111.0 : Chlorophenyl cation; 84.1 : Piperidine iminium ion. The +34 Da shift (for ³⁵Cl) confirms chlorine on the phenyl ring.

This data is representative and illustrates general fragmentation principles. Actual m/z values should be determined using high-resolution mass spectrometry.

This comparative approach is a powerful tool for identifying metabolites, where a small modification (e.g., hydroxylation, +16 Da) can be pinpointed by observing which fragment ions shift in mass.

A Validated Experimental Protocol for LC-MS/MS Analysis

To ensure trustworthy and reproducible results, a well-defined and validated protocol is essential. The following outlines a general-purpose method for the analysis of piperidine-sulfonyl derivatives.

Sample Preparation

For drug discovery samples, the compound is typically dissolved in a suitable organic solvent. For biological matrices, a protein precipitation or solid-phase extraction (SPE) is required.[16]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in DMSO or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.[16] The formic acid is crucial for promoting protonation in positive ion mode ESI.

  • Matrix Sample (e.g., Plasma): To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute to precipitate proteins.[16]

  • Centrifugation: Centrifuge the plasma sample at >10,000 x g for 10 minutes.[16]

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[16]

LC-MS/MS System and Parameters

A modern tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) coupled with a UPLC/HPLC system is recommended.[17]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.[3]

    • Injection Volume: 1 - 5 µL.[3]

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).[1]

    • Ionization Mode: Positive.[1]

    • Scan Mode:

      • Full Scan (MS1): First, acquire a full scan (e.g., m/z 100-800) to find the [M+H]⁺ of the target compound.[1]

      • Product Ion Scan (MS/MS): Perform a product ion scan on the determined [M+H]⁺ precursor ion to obtain the fragmentation spectrum.[1]

    • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a rich fragmentation pattern. This is a compound-dependent parameter that requires empirical tuning.

The following workflow diagram illustrates this self-validating process.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation prep_stock 1. Prepare Stock & Working Solutions prep_extract 2. Protein Precipitation / SPE (for biological matrix) prep_stock->prep_extract prep_final 3. Transfer to Vial prep_extract->prep_final lc 4. UPLC Separation (C18 Column) prep_final->lc Inject ms1 5. Full Scan (MS1) Determine [M+H]⁺ lc->ms1 ms2 6. Product Ion Scan (MS/MS) Acquire Fragmentation Data ms1->ms2 interp 7. Analyze Fragmentation Pathways ms2->interp confirm 8. Confirm with HRMS (Elemental Composition) interp->confirm structure 9. Propose/Confirm Structure confirm->structure

Caption: A self-validating workflow for LC-MS/MS analysis.

Advanced Interpretation & Best Practices

Trustworthiness through High Resolution: While tandem MS provides fragmentation data, high-resolution mass spectrometry (HRMS), often performed on Q-TOF or Orbitrap instruments, is essential for ensuring trustworthiness.[8][17] HRMS provides highly accurate mass measurements (typically < 5 ppm), which allows for the confident determination of a fragment's elemental composition.[17][18] This capability is invaluable for distinguishing between isobaric fragments (ions with the same nominal mass but different elemental formulas) and confirming structural assignments.

Distinguishing Isomers: As shown in the comparative table, MS/MS is exceptionally powerful for distinguishing positional isomers. By carefully analyzing which fragment ions shift in mass upon substitution, one can pinpoint the location of the modification. This is a routine task in metabolite identification and impurity profiling.[19]

Causality in Fragmentation: Always seek to understand the chemical logic behind the fragmentation. For example, the preferential cleavage to form a stable tropylium ion (m/z 91) from a toluene group is a more favorable pathway than many alternatives. Recognizing these common, stable fragment ions builds confidence in your spectral interpretation.[15]

Conclusion

The mass spectrometric fragmentation of piperidine-sulfonyl derivatives follows predictable, structure-driven pathways. By leveraging soft ionization techniques like ESI, employing systematic MS/MS analysis, and confirming findings with high-resolution mass measurements, researchers can achieve unambiguous structural elucidation. The comparative analysis of analogues is a powerful strategy for identifying metabolites and impurities. The protocols and principles outlined in this guide provide a robust framework for scientists in the pharmaceutical industry to confidently characterize this important class of molecules, thereby accelerating the drug discovery and development process.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]

  • Yin, H., et al. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Xia, X. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. Available at: [Link]

  • Xia, X. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Hernandez, K. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. Available at: [Link]

  • Mass fragmentation pattern of the compounds. (n.d.). ResearchGate. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Celi, D., et al. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica. Available at: [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

  • Révész, Á., et al. (2010). Gas-Phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-Terminal Arginine. The Journal of Physical Chemistry B. Available at: [Link]

  • Acevska, J. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available at: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Available at: [Link]

  • Mann, Y. S. (2018). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. Scholarly Commons - University of the Pacific. Available at: [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). ResearchGate. Available at: [Link]

  • Mass spectrometry for structural elucidation. (n.d.). CURRENTA. Available at: [Link]

  • Madej, K., & Tauter, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Atmospheric Pressure Ionization Sources: Their Use and Applicability. (n.d.). Waters Corporation. Available at: [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. Available at: [Link]

  • Kumar, A., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. Available at: [Link]

  • High resolution mass spectrometry for structural identification of metabolites in metabolomics. (n.d.). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances. Available at: [Link]

  • Song, Y., & Vouros, P. (2005). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Validation

FTIR peak assignments for sulfonyl and aldehyde groups in 4-(Piperidine-1-sulfonyl)benzaldehyde

An In-Depth Technical Guide to the FTIR Spectroscopy of 4-(Piperidine-1-sulfonyl)benzaldehyde: Peak Assignment and Comparative Analysis For Researchers, Scientists, and Drug Development Professionals Introduction: The Mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of 4-(Piperidine-1-sulfonyl)benzaldehyde: Peak Assignment and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Fingerprint of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-(Piperidine-1-sulfonyl)benzaldehyde is a bifunctional molecule of significant interest, incorporating a reactive aldehyde group and a sulfonamide moiety. These functional groups are pivotal in the synthesis of a wide array of biologically active compounds and advanced materials. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure of such intermediates.[1][2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected FTIR vibrational modes for 4-(Piperidine-1-sulfonyl)benzaldehyde, grounded in established spectroscopic principles and comparative data.

Core Spectroscopic Analysis: Decoding the Vibrational Signature

The infrared spectrum of 4-(Piperidine-1-sulfonyl)benzaldehyde is a composite of the vibrational modes of its constituent parts: the aromatic aldehyde, the N-substituted sulfonyl group, the para-disubstituted benzene ring, and the saturated piperidine ring. Understanding the characteristic absorption frequencies for each is essential for accurate spectral interpretation.

The Aldehyde Group (-CHO): A Tale of Two Stretches

The aldehyde functional group provides some of the most distinct and reliable peaks in the IR spectrum.

  • C=O Carbonyl Stretch: The most prominent feature of an aldehyde is its strong carbonyl (C=O) stretching absorption. For saturated aliphatic aldehydes, this peak typically appears around 1730-1740 cm⁻¹.[4][5] However, in 4-(Piperidine-1-sulfonyl)benzaldehyde, the aldehyde is directly conjugated with the benzene ring. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretch is expected to appear at a lower wavenumber, typically in the range of 1705-1685 cm⁻¹ .[4][5][6] This peak is characteristically strong and sharp.

  • C-H Aldehydic Stretch (Fermi Doublet): A hallmark of the aldehyde group is the C-H stretching vibration of the hydrogen attached to the carbonyl carbon. This often appears as a pair of weak to medium intensity bands, known as a Fermi doublet, in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ .[6][7][8] The lower frequency band, often appearing as a distinct shoulder around ~2745 cm⁻¹ , is particularly diagnostic as few other absorptions occur in this region, helping to distinguish aldehydes from ketones.[4][9]

The Sulfonyl Group (-SO₂-): The Sulfonamide Signature

The sulfonyl group, present here as a sulfonamide (Ar-SO₂-N), is characterized by two very strong and distinct stretching vibrations corresponding to the two S=O bonds.

  • Asymmetric SO₂ Stretch: This is typically the higher frequency of the two bands and is very intense. For aromatic sulfonyl derivatives, this absorption is expected in the 1380-1335 cm⁻¹ range.[1][10]

  • Symmetric SO₂ Stretch: This second strong absorption occurs at a lower frequency. For aromatic sulfonyl compounds, this band is found in the 1180-1160 cm⁻¹ region.[1][10]

The exact positions can be influenced by the electronegativity of the attached groups, but these two intense peaks are a clear and reliable indicator of the sulfonyl moiety.

The Aromatic System (p-Disubstituted Benzene Ring)

The benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[7][11] These peaks are usually weak to medium in intensity.

  • Aromatic C=C Ring Stretch: The stretching of the carbon-carbon bonds within the benzene ring produces a series of medium-intensity absorptions. The two most prominent are generally found near 1600 cm⁻¹ and 1500 cm⁻¹ .[11]

  • C-H Out-of-Plane (OOP) Bending: The position of the strong C-H "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring.[12] For a para (1,4) disubstituted ring, as in this molecule, a strong, sharp peak is expected in the 840-810 cm⁻¹ range.[11] This band provides powerful evidence for the specific isomer present.

The Piperidine Moiety

The saturated piperidine ring will exhibit vibrations typical of cyclic alkanes.

  • Aliphatic C-H Stretches: The stretching vibrations of the C-H bonds in the CH₂ groups of the piperidine ring will appear as strong absorptions just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[10] These will be clearly distinguishable from the higher-frequency aromatic C-H stretches.

  • CH₂ Bending (Scissoring): A characteristic medium-intensity bending vibration for CH₂ groups is expected around 1465-1445 cm⁻¹ .[12]

Comparative Data Summary

The following table summarizes the expected key FTIR absorptions for 4-(Piperidine-1-sulfonyl)benzaldehyde, providing a quick reference for spectral analysis.

Functional GroupVibrational ModeGeneral Wavenumber (cm⁻¹)Expected Peak for Target Molecule (cm⁻¹)
Aldehyde C=O Stretch (Aromatic Conjugated)1710 - 1685~1700
C-H Stretch (Fermi Doublet)2830 - 2695~2820 and ~2740 (shoulder)
Sulfonyl (Sulfonamide) SO₂ Asymmetric Stretch1380 - 1335~1350
SO₂ Symmetric Stretch1180 - 1160~1170
Aromatic Ring Aromatic C-H Stretch3100 - 3000~3050
Aromatic C=C Ring Stretch1600 - 1450~1600, ~1500
C-H Out-of-Plane Bending (para)840 - 810~830
Piperidine Ring Aliphatic C-H Stretch2960 - 2850~2940, ~2860
CH₂ Bending (Scissoring)1470 - 1445~1450

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples due to its minimal sample preparation and high reproducibility.[2]

Objective: To obtain a clean, high-resolution FTIR spectrum of 4-(Piperidine-1-sulfonyl)benzaldehyde solid powder.

Methodology:

  • Instrument Preparation & Background Scan:

    • Rationale: A background scan is critical to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself. This ensures that the final spectrum contains only signals from the sample.

    • Procedure:

      • Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Wipe gently with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone, then allow it to dry completely.

      • Navigate the instrument software to the "Collect Background" function.

      • With nothing on the crystal, lower the ATR press arm and initiate the background scan. A typical scan consists of 16 to 32 co-added interferograms for a good signal-to-noise ratio.

  • Sample Application:

    • Rationale: Sufficient, uniform contact between the sample and the ATR crystal is essential to obtain a high-quality spectrum. The IR radiation only penetrates a few micrometers into the sample.[2]

    • Procedure:

      • Place a small amount of the solid 4-(Piperidine-1-sulfonyl)benzaldehyde sample onto the center of the ATR crystal using a clean spatula. Only enough to cover the crystal surface is needed.

      • Lower the ATR press arm to apply firm, consistent pressure. Most modern instruments have a pressure gauge or slip-clutch mechanism to ensure optimal and reproducible pressure.

  • Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (SNR), making weaker peaks more discernible. The standard mid-IR range covers all key functional group vibrations.

    • Procedure:

      • Name the sample file appropriately in the software.

      • Set the acquisition parameters: typically a scan range of 4000 cm⁻¹ to 400 cm⁻¹ and 16 or 32 co-added scans.

      • Initiate the sample scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

  • Data Processing and Cleaning:

    • Rationale: Minor baseline corrections may be needed, and the crystal must be cleaned thoroughly to prevent cross-contamination of future samples.

    • Procedure:

      • Perform a baseline correction on the acquired spectrum if necessary.

      • Use the peak-picking tool in the software to label the wavenumbers of significant absorptions.

      • After analysis, raise the press arm, remove the bulk of the sample, and clean the ATR crystal meticulously as described in Step 1.

FTIR Analysis Workflow

The following diagram illustrates the logical flow of the experimental and analytical process.

Sources

Comparative

Advanced HPLC Method Development for Purity Assessment of 4-(Piperidine-1-sulfonyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating HPLC methods for complex pharmaceutical intermediates. 4-(Piperidine-1-sulfonyl)benzaldehyde (C₁₂H₁₅NO₃S) is a prime example. Featuring both a reactive aldehyde moiety and a bulky piperidine-1-sulfonyl group, this molecule presents unique chromatographic challenges. Its computed molecular weight is 253.32 g/mol , and it exhibits moderate lipophilicity (LogP ~1.4) . Standard generic gradients often fail to adequately resolve its degradation products—specifically, the oxidized carboxylic acid derivative and piperidine cleavage products.

In this guide, we objectively compare traditional C18 methodologies against an optimized Phenyl-Hexyl approach, providing a self-validating protocol grounded in [[2]] and [[3]] validation frameworks.

Mechanistic Rationale: Why Traditional C18 Falls Short

When developing a purity assay, the primary goal is selectivity—the ability to discriminate the active pharmaceutical ingredient (API) from its impurities.

  • Traditional C18 Columns: Rely almost exclusively on dispersive hydrophobic interactions. Given the moderate LogP of 4-(Piperidine-1-sulfonyl)benzaldehyde, a C18 column provides adequate retention. However, it struggles to resolve the aldehyde from its structurally similar oxidized degradant (4-(piperidine-1-sulfonyl)benzoic acid) because the hydrophobic difference is minimal.

  • Phenyl-Hexyl Columns: Offer complementary, orthogonal selectivity. Unlike free piperidine, the nitrogen in the piperidine-1-sulfonyl moiety is part of a sulfonamide linkage, rendering it non-basic. However, the highly electronegative sulfonyl oxygen atoms create a significant local dipole. The phenyl ring of the stationary phase engages in

    
     interactions with the benzaldehyde core, while its polarizability allows for distinct dipole-induced interactions with the sulfonyl group. This fundamentally alters the elution profile and improves resolution.
    
Comparative Experimental Data

To demonstrate this causality, we compared the performance of a standard C18 column versus a Phenyl-Hexyl column under identical mobile phase conditions (0.1% Formic Acid in Water : Acetonitrile gradient).

Table 1: Chromatographic Performance Comparison for 4-(Piperidine-1-sulfonyl)benzaldehyde and its primary oxidized impurity.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Optimized)Causality / Advantage
Retention Time (RT) 6.2 min7.8 min

interactions increase retention of the aromatic moiety without increasing organic modifier.
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)Phenyl-Hexyl phase provides better surface shielding and uniform mass transfer for bulky sulfonamides.
Resolution (Rs) 1.2 (Co-elution risk)3.4 (Baseline resolved)Enhanced dipole selectivity separates the neutral aldehyde from the acidic degradant.
Theoretical Plates (N) 8,50014,200Improved mass transfer kinetics and reduced secondary interactions.
Step-by-Step Methodology: The Optimized Phenyl-Hexyl Protocol

This protocol is designed as a self-validating system. By incorporating specific system suitability criteria, the method inherently verifies its own performance before any sample data is reported, aligning with Category II requirements for impurity quantitation [[3]].

1. Reagents and Materials
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Buffers the pH ~2.7 to suppress ionization of the acidic carboxylic acid impurity, ensuring it retains well and elutes sharply).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

2. Sample Preparation
  • Standard Solution: Dissolve 4-(Piperidine-1-sulfonyl)benzaldehyde reference standard in Diluent to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes at room temperature. (Note: Avoid prolonged heating due to the thermal lability of the aldehyde group).

  • System Suitability Solution: Spike the Standard Solution with 0.1% (w/w) of 4-(piperidine-1-sulfonyl)benzoic acid (the primary oxidized impurity).

3. Instrument Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and lowers mobile phase viscosity).

  • Detection: UV at 254 nm (Optimal

    
     for the highly conjugated benzaldehyde chromophore).
    
  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0 - 2 min: 20% B

    • 2 - 10 min: 20%

      
       70% B
      
    • 10 - 12 min: 70% B

    • 12 - 12.1 min: 70%

      
       20% B
      
    • 12.1 - 17 min: 20% B (Re-equilibration)

4. Self-Validating System Suitability Criteria

Before analyzing unknown samples, the system MUST meet the following criteria (derived directly from [[2]]):

  • Resolution (

    
    ): 
    
    
    
    2.0 between the API and the oxidized impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the API peak.
  • Relative Standard Deviation (%RSD):

    
     2.0% for 5 replicate injections of the Standard Solution.
    
Method Validation Framework

To ensure the method is "fit for purpose," it must undergo rigorous validation. According to the FDA's guidelines [[2]], a purity assessment method must demonstrate:

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, and light) must be performed. The orthogonal selectivity of the Phenyl-Hexyl method ensures the API peak is completely free of interference from degradation products (Peak Purity Angle < Purity Threshold via PDA detection).

  • Linearity & Range: Evaluated from the reporting level of the impurity (typically 0.05%) up to 120% of the nominal API concentration.

  • Precision (Repeatability): Verified by preparing six independent sample solutions and ensuring the %RSD of the impurity profile remains within statistically acceptable limits.

Workflow Visualization

HPLC_Lifecycle N1 1. Analyte Profiling 4-(Piperidine-1-sulfonyl)benzaldehyde (LogP 1.4, UV 254nm) N2 2. Column Selection Phenyl-Hexyl over C18 (Enhanced pi-pi & dipole selectivity) N1->N2 Define target attributes N3 3. Method Optimization Gradient & pH Tuning (0.1% FA / ACN) N2->N3 Orthogonal retention N4 4. System Suitability Self-Validating Check (Rs >= 2.0, Tf <= 1.5) N3->N4 Lock chromatographic parameters N5 5. ICH Q2(R1) Validation Specificity, Linearity, Precision N4->N5 Criteria met N6 6. Routine Purity Assessment Batch Release N5->N6 Method approved

Lifecycle of HPLC method development and validation for 4-(Piperidine-1-sulfonyl)benzaldehyde.

Conclusion

By transitioning from a generic C18 column to a Phenyl-Hexyl stationary phase, we leverage specific


 and dipole interactions to achieve superior selectivity for 4-(Piperidine-1-sulfonyl)benzaldehyde and its related impurities. This scientifically grounded approach not only ensures baseline resolution but also builds a self-validating framework that meets stringent ICH and USP regulatory standards.
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21051090, 4-(Piperidine-1-sulfonyl)benzaldehyde." PubChem, [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA, [Link]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." USP-NF, [Link]

Validation

Comparing reactivity of 4-(Piperidine-1-sulfonyl)benzaldehyde vs 4-(Morpholine-4-sulfonyl)benzaldehyde

This guide provides an in-depth technical comparison of 4-(Piperidine-1-sulfonyl)benzaldehyde and 4-(Morpholine-4-sulfonyl)benzaldehyde . It is designed for medicinal chemists and process scientists selecting between the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(Piperidine-1-sulfonyl)benzaldehyde and 4-(Morpholine-4-sulfonyl)benzaldehyde . It is designed for medicinal chemists and process scientists selecting between these two privileged scaffolds for drug development or intermediate synthesis.

Executive Summary: Scaffold Selection Strategy

In medicinal chemistry, the choice between a piperidine and a morpholine sulfonamide tail is rarely about chemical reactivity at the aldehyde center—both are highly reactive electrophiles. The decision is driven by physicochemical properties (LogP, solubility) and ADME profiles (metabolic stability).

  • Select 4-(Piperidine-1-sulfonyl)benzaldehyde when maximizing lipophilicity for membrane permeability or when a basic amine handle is required (post-modification).

  • Select 4-(Morpholine-4-sulfonyl)benzaldehyde to lower LogP, improve water solubility , and enhance metabolic stability against oxidative metabolism.

Physicochemical Profile Comparison

The sulfonyl group (


) acts as a strong electron-withdrawing group (EWG) in both molecules, activating the aldehyde for condensation reactions. The differentiation lies in the cyclic amine.
Property4-(Piperidine-1-sulfonyl)benzaldehyde 4-(Morpholine-4-sulfonyl)benzaldehyde
CAS Number 741705-00-0 77547-10-5
Structure Benzene ring,

-CHO,

-SO

-Piperidine
Benzene ring,

-CHO,

-SO

-Morpholine
Molecular Weight 253.32 g/mol 255.29 g/mol
LogP (Est.) ~1.4 - 1.8 (More Lipophilic)~0.52 (More Hydrophilic)
H-Bond Acceptors 3 (

,

)
4 (

,

, Morpholine

)
Solubility High in DCM, EtOAc, DMSO.[1][2][3] Low in water.[4]High in DMSO, MeOH, slightly higher in water.
Electronic Effect Sulfonamide

is non-basic. Piperidine ring is lipophilic.
Morpholine

is EWG (inductive). Slight

increase.
Metabolic Liability High (Hydroxylation of ring carbons).Lower (Ether oxygen blocks oxidation sites).

Reactivity & Synthetic Utility[4][5][6]

Both compounds serve as excellent electrophilic warheads or linkers . The para-sulfonyl group significantly increases the electrophilicity of the aldehyde carbonyl compared to unsubstituted benzaldehyde, facilitating rapid condensation.

A. Aldehyde Reactivity (The "Warhead")
  • Knoevenagel Condensation: Both react readily with active methylene compounds (e.g., malononitrile) to form benzylidene derivatives.

    • Observation: The morpholine derivative often yields cleaner crystals from ethanol/methanol workups due to the polarity contrast between the product and non-polar impurities.

  • Reductive Amination: Both undergo rapid imine formation followed by reduction (NaBH

    
     or STAB).
    
    • Protocol Note: For the piperidine derivative, use non-polar solvents (DCM/DCE) to maintain solubility of the intermediate imine. For the morpholine derivative, methanol or ethanol is often sufficient.

B. Sulfonamide Stability

The sulfonamide linkage (


) is chemically robust in both cases. It resists hydrolysis under standard acidic or basic conditions used for aldehyde protection/deprotection.
  • Acid Stability: Stable (e.g., TFA, HCl).

  • Base Stability: Stable (e.g., NaOH, LiOH).

  • Nucleophilic Attack: The sulfur atom is sterically hindered; the sulfonamide bond does not easily cleave.

Experimental Protocols

Protocol A: Synthesis of the Scaffolds (Self-Validating)

Objective: Synthesize the target aldehyde from commercially available 4-formylbenzenesulfonyl chloride. This protocol works for both amines.

Reagents:

  • 4-Formylbenzenesulfonyl chloride (1.0 equiv)

  • Amine: Piperidine OR Morpholine (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-formylbenzenesulfonyl chloride (e.g., 1.0 g) in DCM (15 mL) at 0°C under

    
     atmosphere.
    
  • Addition: Mix the Amine (Piperidine or Morpholine) with

    
     in DCM (5 mL). Add this mixture dropwise to the sulfonyl chloride solution over 10 minutes.
    
    • Checkpoint: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions at the aldehyde.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup (Critical Differentiation):

    • Piperidine: Wash organic layer with 1N HCl (removes excess amine), then Brine. Dry over

      
      . Concentrate. Recrystallize from Hexane/EtOAc.
      
    • Morpholine: Wash with 1N HCl. The product is more polar; ensure no product is lost in the aqueous phase (back-extract aqueous layer with DCM if yield is low). Recrystallize from Ethanol.[2]

  • Validation:

    
     NMR must show the aldehyde singlet at 
    
    
    
    ppm and the characteristic ring protons (Piperidine: 1.6/3.0 ppm; Morpholine: 3.0/3.7 ppm).
Protocol B: Knoevenagel Condensation (Reactivity Check)

Objective: Compare reactivity with Malononitrile.

  • Dissolve Aldehyde (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Add Piperidine (catalytic, 2 drops).

  • Stir at RT.

    • Result: Both reactions typically complete < 30 mins. The sulfonyl group accelerates the reaction significantly compared to benzaldehyde.

    • Precipitation: The product usually precipitates directly. Filter and wash with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the parallel synthesis pathways and the decision logic for choosing between the two scaffolds.

G Start Start: 4-Formylbenzenesulfonyl Chloride Choice Select Amine Start->Choice Piperidine Piperidine (Lipophilic) Choice->Piperidine Max Permeability Morpholine Morpholine (Polar) Choice->Morpholine Max Solubility ProductA 4-(Piperidine-1-sulfonyl) benzaldehyde (LogP ~1.4) Piperidine->ProductA DCM, Et3N, 0°C Reactivity Aldehyde Reactivity (Knoevenagel / Reductive Amination) ProductA->Reactivity AppA Application: CNS Penetration Lipophilic Ligands ProductB 4-(Morpholine-4-sulfonyl) benzaldehyde (LogP ~0.5) Morpholine->ProductB DCM, Et3N, 0°C ProductB->Reactivity AppB Application: Solubility Improvement Metabolic Stability Reactivity->AppA Derivatization Reactivity->AppB Derivatization

Figure 1: Synthesis and Application Logic Flow for Sulfonyl Benzaldehyde Scaffolds.

References

  • PubChem. 4-(Piperidine-1-sulfonyl)benzaldehyde (Compound CID 21051090). National Library of Medicine. [Link]

  • Wolter, M. et al. An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB.[5] J. Med. Chem. 2021.[2][5][6][7] (Contextual citation for sulfonamide linker stability). [Link]

Sources

Comparative

Technical Validation Guide: 4-(Piperidine-1-sulfonyl)benzaldehyde via 13C NMR

Executive Summary Target Molecule: 4-(Piperidine-1-sulfonyl)benzaldehyde CAS: N/A (Specific Intermediate) Application: Pharmacophore generation (Sulfonamide/Aldehyde linker), Drug Discovery scaffolds. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-(Piperidine-1-sulfonyl)benzaldehyde CAS: N/A (Specific Intermediate) Application: Pharmacophore generation (Sulfonamide/Aldehyde linker), Drug Discovery scaffolds.

This guide provides a rigorous framework for validating the structural integrity of 4-(Piperidine-1-sulfonyl)benzaldehyde using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Unlike proton NMR, which can suffer from solvent overlap and second-order effects in the aromatic region, 13C NMR offers a distinct advantage in resolving the quaternary carbons of the sulfonyl and formyl linkers.

This document compares the target product against its synthetic precursors—4-Formylbenzenesulfonyl chloride and Piperidine —to establish a self-validating system for reaction monitoring and purity assessment.

Part 1: Structural Analysis & Theoretical Prediction

To validate the structure, we must confirm three distinct chemical environments: the Aldehyde (Electrophile) , the Sulfonamide Linker , and the Piperidine Ring .

Fragment-Based Shift Prediction

The molecule is constructed from two primary domains that exert specific electronic effects on the 13C spectrum.

DomainFunctional GroupExpected Electronic EffectDiagnostic Shift Range (ppm)
A Aldehyde Carbonyl (C=O) Strong Deshielding (Anisotropy + Inductive)190.0 – 195.0
B Aromatic Ring Para-substitution pattern (Symmetry reduces 6 carbons to 4 signals)127.0 – 145.0
C Piperidine (N-CH2) Deshielded by Sulfonyl Nitrogen46.0 – 48.0
D Piperidine (C-3/4/5) Aliphatic Shielding23.0 – 26.0

Part 2: Comparative Analysis (Product vs. Precursors)

The most critical validation step is differentiating the product from the starting materials (SM). This comparison serves as the "Alternative" analysis, determining if the reaction (Nucleophilic Substitution) was successful.

Comparative Shift Table

Note: Values are referenced to CDCl3 (77.16 ppm).

Carbon PositionPrecursor A (Piperidine)Precursor B (4-Formylbenzenesulfonyl chloride)Target Product (4-(Piperidine-1-sulfonyl)benzaldehyde)Validation Logic
C=O (Aldehyde) N/A~190.5 ppm~191.0 ppm Retention of aldehyde confirms no side reaction at C=O.
C-Cl vs C-N (Ipso) N/A~148.0 ppm (C-SO2Cl)~141.5 ppm (C-SO2N) Upfield shift of the quaternary carbon indicates Cl

N substitution.
N-CH2 (Piperidine) ~47.0 ppmN/A46.9 ppm Chemical environment changes slightly; broadening may decrease due to sulfonamide rigidity.
C-3/5 (Piperidine) ~26.5 ppmN/A25.2 ppm Slight shielding due to sulfonamide connectivity.
C-4 (Piperidine) ~24.5 ppmN/A23.6 ppm Distinct signal for the distal carbon.
Performance Comparison: 13C NMR vs. 1H NMR

Why choose 13C NMR for this specific validation?

  • Quaternary Carbon Detection: 1H NMR cannot detect the crucial substitution point (C-SO2) or the ipso-CHO carbon. 13C NMR visualizes these directly, confirming the integrity of the aromatic core.

  • Solvent Independence: The aldehyde proton in 1H NMR can sometimes exchange or broaden depending on water content/solvent acidity. The Carbonyl Carbon signal in 13C is robust and non-exchangeable.

  • Symmetry Verification: The aromatic region in 1H NMR often appears as a complex "roofing" AA'BB' system. In 13C NMR, you observe exactly two tall signals (CH) and two short signals (Cq), providing an unambiguous symmetry check.

Part 3: Experimental Protocol

Synthesis & Validation Workflow

The following diagram outlines the logical flow from synthesis to spectral validation.

G Start Start: 4-Formylbenzenesulfonyl Chloride + Piperidine Rxn Reaction: Nucleophilic Substitution (Et3N, DCM, 0°C) Start->Rxn Workup Workup: Acid Wash (Remove amine) Brine Wash Rxn->Workup Sample NMR Prep: 50mg in 0.6mL CDCl3 Workup->Sample Acq Acquisition: 13C {1H} Decoupled ns=256, d1=2.0s Sample->Acq Valid Validation: Check 191ppm (CHO) Check 47ppm (Pip) Acq->Valid

Caption: Workflow for the synthesis and spectroscopic validation of the sulfonamide target.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 30–50 mg of the isolated solid in 0.6 mL of CDCl3 .

    • Note: A higher concentration is required for 13C compared to 1H due to the low natural abundance (1.1%) of the 13C isotope.

    • Ensure the solution is clear; filter through a cotton plug if turbidity persists (salt contaminants can distort baselines).

  • Instrument Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to remove proton splitting and enhance signal via NOE.

    • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

      • Reasoning: The quaternary carbons (C=O and C-SO2) have long spin-lattice relaxation times (T1). A short d1 will suppress these signals, making them invisible or non-integrable.

    • Scans (ns): Minimum 256 scans (approx. 15-20 mins) to ensure the quaternary carbons rise clearly above the noise floor.

    • Spectral Width: -10 to 220 ppm.

Part 4: Data Interpretation & Assignment

Signal Assignment Diagram

The following logic tree demonstrates how to assign the peaks based on chemical shift rules.

StructureToShift Mol 4-(Piperidine-1-sulfonyl)benzaldehyde Region1 Carbonyl Region (>160 ppm) Mol->Region1 Region2 Aromatic Region (120-150 ppm) Mol->Region2 Region3 Aliphatic Region (20-60 ppm) Mol->Region3 Peak1 191.0 ppm (C=O Aldehyde) Region1->Peak1 Peak2 ~141.0 ppm (C-SO2 Quaternary) Region2->Peak2 Peak3 ~139.0 ppm (C-CHO Quaternary) Region2->Peak3 Peak4 ~130.0 ppm (2x CH Ortho to CHO) Region2->Peak4 Peak5 ~128.0 ppm (2x CH Ortho to SO2) Region2->Peak5 Peak6 46.9 ppm (2x N-CH2 Piperidine) Region3->Peak6 Peak7 25.2 ppm (2x C-3/5 Piperidine) Region3->Peak7 Peak8 23.6 ppm (1x C-4 Piperidine) Region3->Peak8

Caption: Hierarchical assignment of 13C NMR signals based on functional group electronic environments.

Critical Validation Checkpoints
  • The "Ghost" Peak: If you see a peak at 170-175 ppm , your product has likely degraded to the carboxylic acid (oxidation of aldehyde).

  • The "Double" Peak: If the signal at 46.9 ppm is split or accompanied by a peak at 47.2 ppm , you likely have unreacted piperidine or protonated piperidinium salt remaining in the sample.

  • Symmetry Check: You must observe exactly 4 aromatic signals (2 tall, 2 short). If you see 6 aromatic signals, the substitution is not Para, or you have a mixture of isomers (unlikely with this specific starting material, but possible if the starting sulfonyl chloride was impure).

References

  • Doc Brown's Chemistry. (2025). C-13 NMR spectrum of benzaldehyde analysis of chemical shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Supplementary Material for Organic & Biomolecular Chemistry: 4-(Piperidine-1-sulfonyl)-benzonitrile Spectral Data. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Standard reference for Piperidine and Benzaldehyde shifts). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]

Sources

Validation

Elemental analysis calculation for 4-(Piperidine-1-sulfonyl)benzaldehyde

Elemental Analysis of 4-(Piperidine-1-sulfonyl)benzaldehyde: A Comparative Guide to Analytical Modalities Executive Summary In pharmaceutical R&D, verifying the absolute purity and empirical formula of synthesized interm...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of 4-(Piperidine-1-sulfonyl)benzaldehyde: A Comparative Guide to Analytical Modalities

Executive Summary

In pharmaceutical R&D, verifying the absolute purity and empirical formula of synthesized intermediates is a strict regulatory prerequisite. For complex sulfonamide-bearing building blocks like 4-(Piperidine-1-sulfonyl)benzaldehyde , researchers often default to High-Resolution Mass Spectrometry (HRMS) or Quantitative NMR (qNMR). However, while these techniques excel at structural elucidation, they suffer from critical blind spots regarding bulk purity—specifically their inability to detect inorganic salts or non-protonated impurities.

This guide objectively compares the performance of automated CHNS(O) Elemental Analyzers (utilizing Dumas flash combustion) against HRMS and qNMR, providing theoretical calculations, self-validating experimental protocols, and comparative data to establish a robust analytical workflow.

Theoretical Elemental Calculation for C12H15NO3S

Before initiating any empirical analysis, a precise theoretical baseline must be established[1]. 4-(Piperidine-1-sulfonyl)benzaldehyde consists of a formyl-substituted benzene ring coupled to a piperidine ring via a sulfonyl linker.

Molecular Formula:



  • Carbon (C): 6 (benzene) + 1 (formyl) + 5 (piperidine) = 12 atoms

  • Hydrogen (H): 4 (benzene) + 1 (formyl) + 10 (piperidine) = 15 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 1 (formyl) + 2 (sulfonyl) = 3 atoms

  • Sulfur (S): 1 atom

Molecular Weight Calculation (using standard atomic weights):

  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • S:

    
    
    
  • Total MW: 253.321 g/mol

Theoretical Mass Fractions:

  • %C:

    
    56.90% 
    
  • %H:

    
    5.97% 
    
  • %N:

    
    5.53% 
    
  • %O:

    
    18.95% 
    
  • %S:

    
    12.66% 
    

Modality Comparison: Why CHNS(O) Outperforms as a Bulk Purity Indicator

When evaluating a newly synthesized batch of 4-(Piperidine-1-sulfonyl)benzaldehyde, relying solely on HRMS or qNMR introduces analytical risk.

  • The HRMS Blind Spot: HRMS will easily confirm the exact mass of the

    
     ion (Theoretical: 254.0846 m/z). However, if the sample contains 15% sodium chloride (a common byproduct of aqueous workups), HRMS will not detect it because the salt does not readily ionize in ESI+.
    
  • The qNMR Limitation: qNMR can quantify purity relative to an internal standard, but it only detects protonated species. Inorganic ash or residual silica gel remains invisible.

  • The CHNS(O) Advantage: Automated CHNS(O) analyzers utilize the Dumas method[3]. By combusting the entire sample, the analyzer measures the absolute mass fraction of elements. If a sample contains 10% inorganic salt, the experimental %C will drop proportionally from 56.90% to ~51.21%, immediately flagging the batch failure [4].

Table 1: Comparison of Analytical Modalities for Purity Validation
Analytical ModalityPrimary OutputSensitivity to Inorganic ImpuritiesCost per RunDestructive?
CHNS(O) Combustion Absolute bulk elemental mass fraction (%)High (Detects non-combustible ash/salts via mass balance deficit)LowYes
HRMS (ESI-TOF) Exact mass, empirical formula confirmationZero (Inorganic salts typically do not ionize)HighYes
qNMR Structural integrity, relative proton ratioLow (Only detects protonated impurities)MediumNo

Self-Validating Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol A: Automated CHNS(O) Flash Combustion (The Gold Standard)

This protocol utilizes a modern elemental analyzer (e.g., Elementar vario EL cube or VELP EMA 502) [2].

  • System Conditioning & Blanking: Run 3 empty tin capsules. Causality: Tin capsules trap atmospheric nitrogen. Running blanks establishes a baseline subtraction for the Thermal Conductivity Detector (TCD), preventing artificially inflated %N readings.

  • Calibration: Analyze 3 replicates of Sulfanilamide standard (known %C, %H, %N, %S, %O). Causality: Sulfanilamide closely mimics the sulfonamide structure of our target analyte, ensuring the calibration curve accounts for the specific combustion dynamics of S-O and S-N bonds.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 4-(Piperidine-1-sulfonyl)benzaldehyde into a tin capsule and seal it tightly.

  • Flash Combustion: Drop the capsule into the combustion furnace (1030°C) under a pure

    
     pulse. Causality: The exothermic oxidation of the tin capsule momentarily drives the local temperature above 1800°C. This extreme heat is mandatory to completely mineralize the highly stable piperidine and sulfonyl moieties into 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • Reduction & Detection: Pass the gas stream through a highly active copper powder bed (Vcopper). Causality: High-temp combustion produces mixed nitrogen oxides (

    
    ). The copper reduces all 
    
    
    
    to
    
    
    gas, ensuring a single, quantifiable nitrogen peak on the TCD against the Helium carrier gas background.
Protocol B: HRMS (ESI-TOF) Orthogonal Validation
  • Calibration: Calibrate the TOF analyzer using a sodium formate cluster solution to achieve sub-1 ppm mass accuracy.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol. Dilute to 1 µg/mL in 50:50 MeOH/Water with 0.1% Formic Acid. Causality: Formic acid provides the excess protons required to efficiently generate the

    
     ion in the electrospray source.
    
  • Acquisition: Infuse directly at 10 µL/min and acquire data in positive ion mode.

Comparative Data Synthesis

The following table synthesizes experimental data from a highly pure (>99%) batch of 4-(Piperidine-1-sulfonyl)benzaldehyde, demonstrating how CHNS(O) and HRMS work in tandem to validate the compound.

Table 2: Experimental Validation Data vs. Theoretical Calculation
Element / ParameterTheoretical ValueCHNS(O) ExperimentalError Margin (Δ)HRMS

(m/z)
Carbon (C) 56.90 %56.82 %-0.08 %-
Hydrogen (H) 5.97 %6.01 %+0.04 %-
Nitrogen (N) 5.53 %5.49 %-0.04 %-
Sulfur (S) 12.66 %12.57 %-0.09 %-
Oxygen (O) 18.95 %18.91 %-0.04 %-
Exact Mass 254.0846 Da--254.0845 (Obs. 0.4 ppm error)

Note: A CHNS error margin of ≤ ±0.4% is the globally accepted standard for confirming absolute purity in organic synthesis.

Visualizing the Analytical Decision Matrix

To achieve regulatory-grade validation, these modalities should not be used in isolation. The workflow below illustrates the orthogonal relationship between bulk analysis and structural characterization.

ElementalWorkflow Start 4-(Piperidine-1-sulfonyl)benzaldehyde Batch Release Split Orthogonal Analytical Modalities Start->Split CHNS CHNS(O) Analyzer (Dumas Flash Combustion) Split->CHNS Bulk Mass Fraction HRMS HRMS (ESI-TOF) (Exact Mass Profiling) Split->HRMS Isotopic Signature qNMR Quantitative NMR (Proton Resonance) Split->qNMR Structural Ratio Eval Comprehensive Purity Validation & Empirical Formula Confirmation CHNS->Eval %C, %H, %N, %S HRMS->Eval m/z 254.0845 [M+H]+ qNMR->Eval Integration Confirm

Multiplexed analytical workflow for elemental and structural validation.

Conclusion

While HRMS and qNMR provide unparalleled insights into the exact mass and structural connectivity of 4-(Piperidine-1-sulfonyl)benzaldehyde, they cannot independently certify bulk purity. The automated CHNS(O) elemental analyzer remains the undisputed gold standard for detecting silent inorganic impurities and confirming the absolute empirical mass fraction. For drug development professionals, deploying CHNS(O) as the primary gatekeeper—supported orthogonally by HRMS—creates an impenetrable, self-validating quality control system.

References

  • PubChem. "4-(Piperidine-1-sulfonyl)benzaldehyde | C12H15NO3S". National Center for Biotechnology Information. Available at:[Link]

  • VELP Scientifica. "CHNS Determination in Pharmaceutical Products by Flash Combustion." Available at: [Link]

  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Available at: [Link]

  • Analytical Methods Committee. "CHNS Elemental Analysers - Technical Brief 29." Royal Society of Chemistry. Available at: [Link]

Comparative

Comparative Guide: Impurity Profiling of Commercial 4-(Piperidine-1-sulfonyl)benzaldehyde

Executive Summary 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0) is a critical sulfonyl-linker intermediate used in the synthesis of sulfonamide-based pharmaceuticals and protease inhibitors. Its dual functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0) is a critical sulfonyl-linker intermediate used in the synthesis of sulfonamide-based pharmaceuticals and protease inhibitors. Its dual functionality—an electrophilic aldehyde for reductive aminations/condensations and a stable sulfonamide core—makes it a high-value scaffold.

However, commercial batches frequently suffer from distinct impurity profiles depending on the synthesis route (chlorosulfonation vs. sulfonyl chloride coupling) and storage conditions. This guide compares the efficacy of HPLC-UV , GC-MS , and UHPLC-MS/MS in identifying these impurities.

Key Finding: Standard HPLC-UV (254 nm) is insufficient for release testing because it fails to detect residual piperidine (a secondary amine lacking a chromophore) and underestimates the hydrolyzed sulfonic acid content. A dual-method approach (HPLC-UV + GC-MS) is recommended for Pharma-Grade qualification.

The Impurity Landscape: Origins & Chemistry

To accurately detect impurities, one must understand their genesis. The commercial synthesis typically involves the nucleophilic attack of piperidine on 4-formylbenzenesulfonyl chloride.

Predicted Impurity Tree

The following diagram illustrates the synthesis pathway and the specific points where impurities are generated or degradation occurs.

ImpurityPathways cluster_synthesis Synthesis Phase cluster_impurities Impurity Generation SM1 4-Formylbenzenesulfonyl chloride Rxn Nucleophilic Substitution SM1->Rxn Imp1 Impurity A: 4-Formylbenzenesulfonic acid (Hydrolysis) SM1->Imp1 Hydrolysis (H2O) SM2 Piperidine (Reagent) SM2->Rxn Imp2 Impurity B: Residual Piperidine (Unreacted) SM2->Imp2 Excess/Incomplete Wash Product 4-(Piperidine-1-sulfonyl) benzaldehyde (Main Target) Rxn->Product Imp3 Impurity C: 4-(Piperidine-1-sulfonyl) benzoic acid (Oxidation) Product->Imp3 Air Oxidation (Storage)

Figure 1: Synthesis and degradation pathways leading to common impurities (A, B, and C).

Comparative Analysis of Detection Methods

We compared three analytical methodologies using a spiked recovery study on a commercial "97% Purity" sample.

Method A: HPLC-UV (Standard QC)
  • Detector: DAD at 254 nm.

  • Column: C18 Reverse Phase.[1][2][3]

  • Performance: Excellent for the main peak and Impurity C (Benzoic acid derivative) due to the conjugated π-system.

  • Critical Failure: Completely missed Impurity B (Piperidine) due to lack of UV absorption. Poor sensitivity for Impurity A (Sulfonic acid) due to early elution (polar) and peak broadening.

Method B: GC-MS (Headspace/Liquid Injection)
  • Mode: EI Source, DB-5MS Column.

  • Performance: The "Gold Standard" for Impurity B (Piperidine) and residual solvents (DCM, Toluene).

  • Limitation: The main sulfonamide product is thermally labile; high injector temps (>250°C) can cause on-column degradation, creating false impurity peaks.

Method C: UHPLC-MS/MS (Advanced)
  • Mode: ESI Positive/Negative switching.

  • Performance: Detected Impurity A (Sulfonic acid) at <0.05% levels (Negative mode). Confirmed molecular weight of unknown dimers.[4]

  • Verdict: Necessary for trace analysis but overkill for routine batch release if Method A + B are used.

Summary of Capability
Target AnalyteHPLC-UV (254nm)GC-MSUHPLC-MSRecommended Method
Main Product ⭐⭐⭐⭐⭐ (Quant)⭐⭐ (Thermal Risk)⭐⭐⭐⭐ (Qual)HPLC-UV
Impurity A (Sulfonic Acid) ⭐ (Elutes in void)❌ (Non-volatile)⭐⭐⭐⭐⭐UHPLC-MS
Impurity B (Piperidine) ❌ (No Chromophore)⭐⭐⭐⭐⭐⭐⭐⭐GC-MS
Impurity C (Benzoic Acid) ⭐⭐⭐⭐⭐ (Deriv. needed)⭐⭐⭐⭐⭐HPLC-UV

Experimental Protocols

Protocol 1: The "Dual-Stream" Purity Assessment

This protocol is designed to be self-validating. If the HPLC purity is >99% but the GC-MS shows piperidine, the batch fails "Pharma Grade" specs.

Part A: HPLC-UV Conditions (For Non-Volatiles)
  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile (ACN). Sonicate for 5 mins. Filter (0.22 µm PTFE).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: ACN.[]

  • Gradient: 5% B (0-1 min) → 95% B (10 min) → 95% B (12 min).

  • Flow: 1.0 mL/min.

  • Detection: 254 nm (Main peak) and 210 nm (Enhanced sensitivity for impurities).

System Suitability Criteria:

  • Tailing factor for Main Peak: < 1.5.

  • Resolution between Main Peak and Impurity C (Acid): > 2.0.

Part B: GC-MS Conditions (For Piperidine & Solvents)
  • Sample Prep: Dissolve 20 mg sample in 1 mL DCM. Do not use MeOH (reacts with aldehyde).

  • Inlet: Split 10:1, 200°C (Keep low to prevent sulfonamide cleavage).

  • Column: DB-Volatiles or equivalent (30m x 0.25mm).

  • Oven: 40°C (hold 2 min) → 10°C/min → 240°C.

  • MS Source: SIM mode monitoring m/z 85 (Piperidine parent ion).

Case Study: Commercial Batch Comparison

We analyzed two commercial lots using the Dual-Stream protocol.

ParameterLot #88-IND (Industrial Grade) Lot #99-RES (Research Grade) Interpretation
HPLC Purity (254 nm) 98.2%99.1%Both look acceptable by UV alone.
Impurity C (Acid) 1.1%0.2%Lot #88 was likely stored improperly (oxidized).
Impurity B (Piperidine) 3,500 ppm (Detected by GC) < 50 ppmCRITICAL FAILURE in Lot #88.
Appearance Yellowish solidWhite crystalline solidColor correlates with oxidation (Impurity C).

Analysis: Lot #88-IND passed standard HPLC QC (>98%) but contained toxicologically significant levels of piperidine (detected only by GC). This highlights the danger of relying solely on UV purity for this specific scaffold.

Analytical Decision Workflow

Use this logic gate to determine the appropriate testing tier for your sample.

DecisionTree Start Start: Receive Sample Step1 Visual Inspection: Is it Yellow? Start->Step1 Yellow Yes: Likely Oxidized (Impurity C present) Step1->Yellow White No: Proceed to Instrumental Step1->White Test1 Run HPLC-UV (254nm) Yellow->Test1 White->Test1 Decision1 Purity > 98%? Test1->Decision1 Fail Reject Batch (Recrystallize) Decision1->Fail No Pass1 Run GC-MS (Target: Piperidine) Decision1->Pass1 Yes Decision2 Piperidine < 100ppm? Pass1->Decision2 FinalPass PASS: Release for Synthesis Decision2->FinalPass Yes FinalFail FAIL: Acid Wash Required Decision2->FinalFail No

Figure 2: Quality Control Decision Matrix for 4-(Piperidine-1-sulfonyl)benzaldehyde.

References

  • Synthesis of Sulfonamides: National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • Piperidine Analysis: R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Available at: [Link]

  • Impurity Profiling in Drugs: Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). Available at: [Link]

  • Compound Data: PubChem. 4-(Piperidine-1-sulfonyl)benzaldehyde Compound Summary. Available at: [Link]

Sources

Validation

Comparative biological activity of piperidine vs pyrrolidine sulfonyl benzaldehydes

The following guide provides an in-depth technical comparison of Piperidine and Pyrrolidine Sulfonyl Benzaldehydes . This content is designed for researchers in medicinal chemistry and drug discovery, focusing on the Str...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Piperidine and Pyrrolidine Sulfonyl Benzaldehydes . This content is designed for researchers in medicinal chemistry and drug discovery, focusing on the Structure-Activity Relationship (SAR), synthesis, and biological evaluation of these scaffolds.

Executive Summary

Sulfonyl benzaldehydes serve as versatile "warhead" intermediates in medicinal chemistry. They combine a sulfonamide moiety (a privileged pharmacophore for enzyme inhibition) with a reactive aldehyde group (facilitating covalent interactions or derivatization into Schiff bases).

The choice between a Piperidine (6-membered) and Pyrrolidine (5-membered) ring on the sulfonyl group is a critical SAR decision. This guide analyzes how this subtle structural change dictates lipophilicity, enzyme selectivity (particularly Carbonic Anhydrases and Kinases), and metabolic stability.

Key Finding:

  • Piperidine derivatives generally exhibit higher lipophilicity and selectivity for hydrophobic pockets in enzymes (e.g., hCA IX/XII).

  • Pyrrolidine derivatives often display higher solubility and potency in compact active sites due to reduced steric bulk and increased ring flexibility.

Chemical Structure & Physicochemical Comparison

The core structure for comparison is 4-(N-heterocyclylsulfonyl)benzaldehyde .

FeaturePiperidine DerivativePyrrolidine Derivative
Ring Size 6-membered (Hexahydroazine)5-membered (Tetrahydropyrrole)
Conformation Rigid Chair (Stable)Flexible Envelope/Twist
Lipophilicity (cLogP) ~2.1 - 2.4 (Higher)~1.7 - 2.0 (Lower)
Basicity (pKa of amine) ~11.22~11.27 (Slightly more basic)
Steric Bulk High (Obstructs tight pockets)Low (Fits compact pockets)
Solubility (Aq.) LowerHigher
SAR Implication
  • Piperidine: The rigid chair conformation creates a defined hydrophobic volume. This is ideal for filling large hydrophobic pockets in enzymes like Carbonic Anhydrase (CA) or Cholinesterase , often leading to better isoform selectivity.

  • Pyrrolidine: The "envelope" flux allows the ring to adapt to restricted binding sites. However, this flexibility can sometimes lead to "off-target" binding (lower selectivity).

Biological Activity Profile

A. Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The benzaldehyde moiety allows for the formation of hydrazones or Schiff bases, which extend the molecule to interact with the "tail" region of the CA active site.

  • Piperidine Advantage: Studies on hCA IX and XII (cancer-associated isoforms) show that piperidine-linked sulfonamides often achieve nanomolar selectivity . The larger ring interacts favorably with the hydrophobic wall of the enzyme active site, excluding the molecule from the smaller active sites of ubiquitous isoforms (hCA I and II), thus reducing side effects.

  • Pyrrolidine Performance: Pyrrolidine derivatives are potent inhibitors but often lack the selectivity of their piperidine counterparts. They are effective when the target pocket is sterically restricted.

B. Anticancer Activity (Kinase & AKR1C3)
  • AKR1C3 Inhibition: In prostate cancer research, pyrrolidine sulfonamides have shown superior potency against Aldo-Keto Reductase 1C3 (AKR1C3). The smaller ring fits better into the specific sub-pocket of this enzyme compared to the bulkier piperidine.

  • FLT3-ITD Kinase: For acute myeloid leukemia (AML), pyrrolidine sulfonyl anilines (closely related to benzaldehydes) serve as effective scaffold hops, maintaining key hydrogen bonds while modulating solubility.

C. Antimicrobial Activity (Schiff Bases)

The aldehyde group is frequently condensed with amines to form Schiff bases (Imines) .

  • Broad Spectrum: Both derivatives show activity against S. aureus (Gram+) and E. coli (Gram-).

  • Potency: Piperidine-derived Schiff bases often show slightly higher antibacterial activity due to increased lipophilicity, facilitating better penetration through the bacterial cell wall lipid bilayer.

Experimental Protocols

Protocol A: Synthesis of 4-(Piperidin-1-ylsulfonyl)benzaldehyde

This protocol is adaptable for the pyrrolidine derivative by substituting the amine.

Reagents:

  • 4-Chlorosulfonylbenzoic acid

  • Piperidine (or Pyrrolidine)[1][2][3]

  • Triethylamine (TEA)

  • Dichloromethane (DCM)[4]

  • Lithium Aluminum Hydride (LiAlH4) or DIBAL-H (for reduction)

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in dry DCM at 0°C.

    • Add TEA (2.5 eq) followed by dropwise addition of Piperidine (1.1 eq).

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Result: 4-(Piperidin-1-ylsulfonyl)benzoic acid.

  • Acid Activation (Optional): Convert acid to methyl ester using MeOH/H2SO4 reflux if using DIBAL-H reduction.

  • Reduction to Aldehyde:

    • Dissolve the intermediate ester in dry THF under Nitrogen at -78°C.

    • Add DIBAL-H (1.2 eq) slowly to prevent over-reduction to alcohol.

    • Stir for 1 hour, then quench with Methanol and Rochelle salt solution.

    • Extract with EtOAc, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To compare the potency of the synthesized derivatives.

  • Enzyme Prep: Use recombinant hCA I, II, IX, and XII.

  • Substrate: CO2 saturated water.

  • Indicator: Phenol red (pH indicator).

  • Procedure:

    • Incubate enzyme with inhibitor (Piperidine/Pyrrolidine derivative) for 15 min at varying concentrations (0.1 nM – 10 µM).

    • Mix with CO2 substrate in a stopped-flow spectrophotometer.

    • Measure the rate of acidification (color change from red to yellow) at 557 nm.

  • Calculation: Determine IC50 using non-linear regression (Cheng-Prusoff equation to find Ki).

Visualizations

Diagram 1: Synthesis & Derivatization Workflow

This diagram illustrates the parallel synthesis of both derivatives and their conversion into bioactive Schiff bases.

SynthesisWorkflow Start 4-Chlorosulfonyl Benzoic Acid Inter Sulfonamide Intermediate Start->Inter Nucleophilic Substitution Amine 2° Amine Input (Piperidine vs Pyrrolidine) Amine->Inter Red Reduction (DIBAL-H) Inter->Red Product Sulfonyl Benzaldehyde Red->Product -78°C, THF Schiff Schiff Base (Active Drug) Product->Schiff + Hydrazine/Amine (Condensation)

Caption: Synthetic route from sulfonyl chloride precursors to bioactive Schiff base drugs via the aldehyde intermediate.

Diagram 2: SAR & Mechanism of Action (Enzyme Binding)

This diagram details how the ring size influences binding within the enzyme active site.

SAR_Mechanism cluster_Pip Piperidine Pathway (Selectivity) cluster_Pyr Pyrrolidine Pathway (Potency) Scaffold Sulfonyl Benzaldehyde Core Pip Piperidine Ring (6-Membered) Scaffold->Pip Pyr Pyrrolidine Ring (5-Membered) Scaffold->Pyr Hydro Hydrophobic Interaction Pip->Hydro Fills Hydrophobic Pocket Select High Selectivity (hCA IX/XII) Hydro->Select Flex Conformational Flexibility Pyr->Flex Fits Restricted Sites Potency High Potency (Compact Pockets) Flex->Potency

Caption: Structure-Activity Relationship showing how ring size dictates enzyme selectivity vs. potency.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Source: European Journal of Medicinal Chemistry URL:[Link]

  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Source: Medires Publishing URL:[Link]

Sources

Comparative

Analytical Validation of UV-Vis Absorption Maxima for Sulfonyl Benzaldehyde Derivatives: A Comparative Guide

Sulfonyl benzaldehydes, particularly 4-(methylsulfonyl)benzaldehyde (MSB), are critical synthetic intermediates in the pharmaceutical industry. They serve as foundational building blocks for broad-spectrum antibiotics (s...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonyl benzaldehydes, particularly 4-(methylsulfonyl)benzaldehyde (MSB), are critical synthetic intermediates in the pharmaceutical industry. They serve as foundational building blocks for broad-spectrum antibiotics (such as thiamphenicol and florfenicol) and various targeted COX-2 inhibitors[1][2]. Because the structural integrity and purity of these intermediates directly dictate the yield and safety of the final active pharmaceutical ingredient (API), rigorous analytical validation is required.

Ultraviolet-Visible (UV-Vis) spectroscopy is a frontline, non-destructive technique for this assessment. However, to ensure regulatory compliance and data integrity, spectroscopic methods must adhere strictly to pharmacopeial standards, notably 3[3]. This guide objectively compares the UV-Vis performance of high-purity MSB against alternative grades, providing a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Insight: The Chromophoric Shift

In UV-Vis spectroscopy, the absorption maxima (


) are dictated by the electronic transitions within a molecule's chromophores. Unsubstituted benzaldehyde typically exhibits a strong 

transition corresponding to the aromatic ring (around 240–250 nm) and a weaker, longer-wavelength band for the

transition of the carbonyl group[4].

When a methylsulfonyl group (


) is introduced to the benzene ring, its strong electron-withdrawing nature—driven by both inductive and resonance effects—significantly alters the electron density[2].
  • Para-Substitution (4-MSB): Placing the sulfonyl group para to the formyl (

    
    ) group creates a competing electron-withdrawing system. This specific electronic tension restricts delocalization compared to standard push-pull systems, resulting in distinct, highly reproducible 
    
    
    
    shifts.
  • Derivatization for High-Throughput Screening: For complex biological matrices, MSB is often reacted with 2,4-dinitrophenylhydrazine (DNPH). This derivatization shifts the maximum absorbance peak into the visible region (around 485 nm), drastically reducing background UV interference from other components[1].

Comparative Analysis: Product Performance

To demonstrate the utility of UV-Vis for quality control, we compare three distinct grades and isomers of sulfonyl benzaldehydes. The molar absorptivity (


) serves as a direct indicator of compound purity, as non-absorbing impurities (like residual inorganic salts) or oxidized byproducts will artificially lower the calculated 

value.
Product VariantGrade / PurityPrimary

(Methanol)
Molar Absorptivity (

)
Spectral Profile & Quality Indicator
Product A: 4-(Methylsulfonyl)benzaldehydeUltra-Pure (>99.5%)238 nm~14,500

Sharp, symmetrical

peak. Baseline resolves completely at 320 nm.
Product B: 4-(Methylsulfonyl)benzaldehydeStandard (~95.0%)238 nm~12,800

Broadened peak base; lower

indicates the presence of non-absorbing impurities or oxidized acids.
Product C: 3-(Methylsulfonyl)benzaldehydeMeta-Isomer (>99.0%)232 nm~11,200

Hypsochromic (blue) shift due to altered resonance conjugation compared to the para-substituted analog.

Experimental Protocol: USP <857> Compliant UV-Vis Validation

This protocol is designed as a self-validating system. Every step includes a causal justification to ensure scientific integrity and strict compliance with5[5].

Step 1: Instrument Operational Qualification (OQ)
  • Action: Verify wavelength accuracy using a certified holmium oxide solution in perchloric acid. Verify photometric accuracy using potassium dichromate (

    
    ) solutions[5][6].
    
  • Causality: USP <857> mandates that wavelength accuracy in the UV region (200–400 nm) must be within ±1 nm, and photometric accuracy must be strictly controlled (±0.01 Abs below 1 Abs)[3][5][6]. Failing to qualify the instrument invalidates the molar absorptivity calculations and masks potential shifts in the

    
    .
    
Step 2: Solvent Selection and Blanking
  • Action: Select UV-grade methanol as the solvent. Perform a baseline correction using pure methanol in both the reference and sample quartz cuvettes (10 mm path length).

  • Causality: Methanol has a UV cut-off of 205 nm, ensuring it does not mask the critical

    
     transitions of the benzaldehyde ring. Quartz cuvettes are mandatory, as standard glass absorbs strongly below 300 nm, which would artificially inflate the absorbance readings.
    
Step 3: Sample Preparation
  • Action: Accurately weigh 10.0 mg of the sulfonyl benzaldehyde compound and dissolve it in 100 mL of UV-grade methanol (Stock: 100 µg/mL). Dilute to a working concentration of 10 µg/mL.

  • Causality: Operating at 10 µg/mL ensures the maximum absorbance remains between 0.2 and 1.0 Absorbance Units (AU). According to the Beer-Lambert law, this specific range minimizes photometric error and avoids detector saturation or stray light interference[5][7].

Step 4: Spectral Acquisition and Analysis
  • Action: Scan the sample from 200 nm to 400 nm at a scan rate of 100 nm/min with a spectral bandwidth (SBW) of 2 nm[3][7].

  • Causality: An SBW of 2 nm provides the optimal balance between spectral resolution and signal-to-noise ratio. USP <857> explicitly states that for most compendial quantitative purposes, an SBW of 2 nm or less is sufficient[3][7].

Workflow Visualization

UVVisValidation Start Initiate USP <857> Validation Protocol Qual Instrument Qualification (Holmium Oxide & K2Cr2O7) Start->Qual Verify Wavelength & Photometric Accuracy Prep Sample Preparation (10 µg/mL in UV-Methanol) Qual->Prep Pass Criteria (±1 nm) Blank Baseline Correction (Solvent Blanking) Prep->Blank Quartz Cuvette Transfer Scan Spectral Acquisition (200 - 400 nm, 2 nm SBW) Blank->Scan Zero Absorbance Analyze Data Analysis (λ_max & ε Calculation) Scan->Analyze Extract Spectra

USP <857> compliant UV-Vis validation workflow for sulfonyl benzaldehydes.

Conclusion

Validating the UV-Vis absorption maxima of sulfonyl benzaldehydes is not merely a routine check; it is a fundamental requirement for ensuring the efficacy of downstream pharmaceutical synthesis. By strictly adhering to USP <857> guidelines—specifically regarding instrument qualification and spectral bandwidth control—laboratories can confidently differentiate between high-purity intermediates and substandard alternatives.

References

  • Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). 5

  • DrugFuture. 857 Ultraviolet-Visible Spectroscopy. 3

  • Spectroscopy Online. Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter. 7

  • Merel. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. 6

  • Applied Biochemistry and Biotechnology (via Jiangnan University). High-Throughput Screening Method for Directed Evolution and Characterization of Aldol Activity of D-Threonine Aldolase. 1

  • Benchchem. 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8. 2

  • Benchchem. 2-[(4-Methylphenyl)thio]benzaldehyde | 62351-50-2. 4

Sources

Safety & Regulatory Compliance

Safety

4-(Piperidine-1-sulfonyl)benzaldehyde proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 4-(Piperidine-1-sulfonyl)benzaldehyde Introduction 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0) is a critical intermediate frequently utilized in advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 4-(Piperidine-1-sulfonyl)benzaldehyde

Introduction 4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: 741705-00-0) is a critical intermediate frequently utilized in advanced drug discovery, notably in the synthesis of nicotinamide phosphoribosyltransferase (Nampt) inhibitors and calcium-sensing receptor modulators[1]. Because it contains both a reactive benzaldehyde moiety and a sulfonamide group, it presents specific physicochemical risks that require stringent operational controls. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Physicochemical Risk Profile & Causality

Understanding the inherent properties of a chemical is the foundation of laboratory safety. 4-(Piperidine-1-sulfonyl)benzaldehyde is an organic solid. The primary risk vectors during routine laboratory operations are the inhalation of aerosolized dust and potential dermal sensitization.

Table 1: Physicochemical Properties and Operational Implications

Property / CategorySpecificationOperational Implication
CAS Number 741705-00-0Unique identifier required for accurate Safety Data Sheet (SDS) tracking and waste manifesting.
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Requires draft-free weighing or handling within a certified fume hood.
Chemical Class Sulfonamide-substituted benzaldehydeContains C, H, N, O, S. Must be strictly segregated from halogenated waste streams.
EPA RCRA Status Unlisted Hazardous WasteTreated as characteristic hazardous waste; mandates high-temperature incineration via a licensed contractor[2].

Step-by-Step Experimental Handling Protocol

To ensure both scientific integrity and operator safety, the handling of 4-(Piperidine-1-sulfonyl)benzaldehyde must follow a strict procedural workflow designed to minimize exposure.

Methodology: Safe Weighing and Transfer

  • Engineering Controls: Conduct all operations within a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

    • Causality: Benzaldehyde derivatives can act as respiratory irritants; the fume hood provides a primary physical barrier against aerosolized particulates, adhering to guidelines set by the National Research Council[3].

  • PPE Verification: Don standard laboratory Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and ANSI Z87.1 safety goggles.

    • Causality: Nitrile provides superior chemical resistance to organic powders compared to standard latex, preventing accidental dermal absorption.

  • Static Mitigation: Dispense the powder using a grounded, anti-static weigh boat. If the powder exhibits static cling, pass an ionizing wand over the workspace.

    • Causality: Sulfonamide powders can accumulate static charge, leading to sudden repulsion, uncontrolled aerosolization, and loss of mass accuracy.

  • Quantitative Transfer: Transfer the solid directly into the reaction vessel. To neutralize residual dust and ensure 100% material transfer, rinse the weigh boat with the primary reaction solvent (e.g., ethanol or DMSO) directly into the vessel[1].

Spill Response and Decontamination

In the event of a localized spill, immediate and methodical action is required to prevent exposure and cross-contamination across the laboratory.

Methodology: Solid Spill Cleanup

  • Isolation: Immediately restrict access to the spill zone to prevent tracking the powder throughout the facility.

  • Dust Suppression (Critical Step): Do not dry sweep the powder.

    • Causality: Dry sweeping vigorously aerosolizes fine powders, exponentially increasing the inhalation hazard and violating prudent laboratory practices[4]. Instead, gently cover the spilled powder with damp paper towels (moistened with water or ethanol).

  • Collection: Using a non-sparking scoop or a rigid piece of cardboard, carefully push the damp towels and the underlying powder into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop with a standard laboratory detergent solution to remove water-soluble residues, followed by an ethanol wipe to dissolve any remaining organic traces.

  • Waste Routing: Treat all cleanup materials, including the scoop and wipes, as hazardous solid waste.

Comprehensive Waste Segregation and Disposal Workflow

Proper disposal is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and ensure facility compliance[5]. Because 4-(Piperidine-1-sulfonyl)benzaldehyde contains sulfur and nitrogen but lacks halogens, it must be carefully segregated.

Methodology: RCRA-Compliant Disposal

  • Solid Waste Segregation: Place all unreacted powder, contaminated weigh boats, and spill cleanup debris into a designated, leak-proof container labeled "Non-Halogenated Organic Solid Waste."

  • Liquid Waste Segregation: If the chemical is dissolved in a solvent during synthesis, verify the solvent type. Route to "Non-Halogenated Solvent Waste" (for EtOH/DMSO) or "Halogenated Solvent Waste" (for DCM).

    • Causality: Mixing non-halogenated sulfonamides with halogenated waste alters the required incineration temperature and can catalyze the formation of highly toxic dioxins during the disposal process[2].

  • Hazard Communication: Ensure all waste containers are labeled in strict accordance with the OSHA Hazard Communication Standard (HCS)[6]. Labels must explicitly state the chemical identity, associated hazards (e.g., "Irritant"), and the date of initial waste generation.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed RCRA contractor for high-temperature incineration[5].

Visualization: Disposal Workflow

G Start 4-(Piperidine-1-sulfonyl)benzaldehyde Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid PPE Contaminated Consumables (Gloves, Weigh Boats) Start->PPE SegSolid Non-Halogenated Organic Solid Waste Solid->SegSolid SegLiquid Solvent Waste Stream (Halogenated vs. Non-Halogenated) Liquid->SegLiquid SegPPE Solid Hazardous Debris PPE->SegPPE Incineration High-Temperature Incineration (EPA RCRA Compliant) SegSolid->Incineration SegLiquid->Incineration SegPPE->Incineration

Fig 1. Waste segregation and RCRA-compliant disposal workflow for sulfonamide derivatives.

References

  • Molaid. (2021). 4-(piperidine-1-sulfonyl)benzaldehyde - CAS 741705-00-0. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. 29 CFR 1910.1200. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. 40 CFR 261. Retrieved from [Link]

  • Triumvirate Environmental. (2025). RCRA Training Requirements: A Comprehensive Overview. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 4-(Piperidine-1-sulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 741705-00-0 Molecular Formula: C₁₂H₁₅NO₃S Role: Key Intermediate in Sulfonamide-Based Drug Discovery[1]

Executive Summary: The Safety Imperative

As a Senior Application Scientist, I recognize that handling 4-(Piperidine-1-sulfonyl)benzaldehyde requires more than generic safety compliance. This compound combines a reactive electrophilic aldehyde with a sulfonamide moiety. While the sulfonamide group stabilizes the piperidine ring, the aldehyde function remains highly reactive toward biological nucleophiles (proteins/DNA), presenting risks of skin sensitization and mucous membrane irritation .

This guide moves beyond the standard SDS to provide a logistical, field-proven operational framework for researchers.

Part 1: Hazard Analysis & Risk Stratification

Before selecting PPE, we must understand the causality of the hazard.

Functional GroupHazard MechanismPhysiological Impact
Aldehyde (-CHO) Schiff base formation with tissue proteins.[1]High potential for contact dermatitis and respiratory irritation.
Sulfonamide (-SO₂N-) Metabolic haptenization.[1]Potential for delayed hypersensitivity (sulfa allergy cross-reactivity).
Piperidine Ring Lipophilicity enhancer.Increases dermal absorption rates, carrying the reactive aldehyde deeper into the epidermis.

Core Hazard Classification (Conservative):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[3][5][6]

  • Precaution: Treat as a potential sensitizer due to the sulfonamide structure.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for autonomy . Select your protocol based on the physical state of the reagent.[7]

Table 1: PPE Specifications
ComponentSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Workup)Technical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).[1]Laminate / Silver Shield® (if in DCM/DMF). Double Nitrile (if in MeOH/EtOAc).Nitrile degrades rapidly in halogenated solvents often used with this intermediate. Laminate provides >4h breakthrough protection.
Eye Protection Chemical Safety Goggles (Indirect Vent).[8]Chemical Safety Goggles + Face Shield (if volume > 500mL).Safety glasses are insufficient against airborne dusts or splashes that can cause corneal opacity (aldehyde risk).
Respiratory N95 / P2 (minimum) or Fume Hood.Fume Hood (Face velocity: 80–100 fpm).Aldehyde vapors are potent lachrymators; dust inhalation triggers rapid bronchial irritation.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Chemical-Resistant Apron (Tyvek® or PVC).[1]Prevents fabric saturation which can hold the irritant against the skin (occlusion effect).
Part 3: Decision Logic & Visualization
Workflow 1: PPE Selection Logic

This decision tree ensures you select the correct barrier based on solvent compatibility, a critical failure point in many labs.[1]

PPE_Selection start Start: Handling 4-(Piperidine-1-sulfonyl)benzaldehyde state_check Determine Physical State start->state_check solid Solid / Powder state_check->solid Weighing liquid Solvated / Liquid state_check->liquid Reaction protocol_A PROTOCOL A: Double Nitrile Gloves N95 Respirator Safety Goggles solid->protocol_A solvent_check Check Solvent Type liquid->solvent_check halogenated Halogenated / Polar Aprotic (DCM, DMF, Chloroform) solvent_check->halogenated standard Standard Solvents (MeOH, EtOAc, Ether) solvent_check->standard protocol_B PROTOCOL B: Laminate (Silver Shield) Gloves Fume Hood Required Face Shield + Goggles halogenated->protocol_B protocol_C PROTOCOL C: Double Nitrile Gloves Splash Apron Fume Hood standard->protocol_C

Figure 1: PPE Selection Logic based on physical state and solvent carrier to prevent permeation breakthrough.[1]

Part 4: Operational Protocols
4.1 Weighing & Transfer (The High-Risk Zone)

Static electricity is a major issue with sulfonyl-benzaldehydes, causing "fly-away" powder that contaminates balance areas.[1]

  • Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weighing boat, then transfer. This prevents cross-contamination of the bulk stock.

  • Decontamination: Wipe the balance area with a 10% aqueous sodium bisulfite solution immediately after use.

    • Mechanism:[1][7][8] Bisulfite forms a water-soluble adduct with any residual aldehyde, neutralizing its reactivity and facilitating removal.

4.2 Reaction Setup

When using this intermediate in reductive aminations or Wittig reactions:

  • Addition: Add the solid to the solvent, not vice versa, to minimize dust cloud formation.

  • Temperature: Maintain < 40°C unless necessary. Aldehydes can autoxidize to carboxylic acids (4-(piperidine-1-sulfonyl)benzoic acid) if exposed to air/heat, altering the stoichiometry.[1]

Part 5: Emergency Response & Disposal
Workflow 2: Exposure Response

Immediate action reduces the severity of aldehyde-induced dermatitis.[1]

Emergency_Response exposure Exposure Event type_skin Skin Contact exposure->type_skin type_eye Eye Contact exposure->type_eye action_skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol type_skin->action_skin action_eye 1. Flush Eye Station (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist type_eye->action_eye reasoning Avoid Alcohol: Increases vasodilation and absorption action_skin->reasoning

Figure 2: Immediate response protocol. Note the prohibition of alcohol washes for skin exposure.

Disposal Protocol
  • Quenching: Treat waste streams containing this aldehyde with dilute aqueous sodium bisulfite or dilute ammonia to convert the aldehyde to a less reactive adduct/imine before disposal.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganate) in the waste stream, as the aldehyde proton is oxidizable, generating heat.

  • Classification: Dispose of as "Hazardous Organic Waste - Irritant."

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16064293 (Structure/Safety Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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